N-tert-butyl-2-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-7-5-6-8-10(9)15-4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNXGIIMWANIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408601 | |
| Record name | N-tert-butyl-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88105-14-0 | |
| Record name | N-tert-butyl-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-tert-butyl-2-methoxybenzamide chemical properties and structure
An In-Depth Technical Guide to N-tert-butyl-2-methoxybenzamide: Synthesis, Characterization, and Chemical Profile
Introduction
This compound is a member of the substituted benzamide family, a class of compounds recognized for its prevalence in a wide array of biologically active molecules and its utility as a versatile intermediate in organic synthesis. The structure, characterized by a benzoyl group with a methoxy substituent at the ortho position and a bulky tert-butyl group on the amide nitrogen, imparts specific steric and electronic properties that influence its reactivity and potential applications. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, a robust synthetic protocol, and a thorough spectroscopic profile for unambiguous characterization.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structural and physical properties. This compound is defined by a molecular formula of C12H17NO2 and a molecular weight of approximately 207.27 g/mol .[1] The ortho-methoxy group and the N-tert-butyl group are key structural features that dictate the molecule's conformation and reactivity.
Molecular Structure
The chemical structure consists of a central benzene ring substituted with a methoxy group (-OCH₃) and an N-tert-butylcarboxamide group (-C(=O)NHC(CH₃)₃) at positions 1 and 2, respectively. The bulky tert-butyl group provides significant steric hindrance around the amide bond, which can influence its rotational dynamics and reactivity compared to less substituted amides.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key identifiers and computed properties for this compound.
| Property | Value | Source |
| IUPAC Name | N-(tert-butyl)-2-methoxybenzamide | - |
| CAS Number | 88105-14-0 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Canonical SMILES | COC1=CC=CC=C1C(=O)NC(C)(C)C | [2] |
| InChI Key | BFNXGIIMWANIAJ-UHFFFAOYSA-N | [2] |
| Purity | Typically ≥95-98% (commercial sources) | [1] |
| Storage | Store in a dry, sealed place at 2-8°C | [1][2] |
Synthesis and Reaction Mechanism
The most direct and common method for synthesizing this compound is through the nucleophilic acyl substitution reaction between 2-methoxybenzoyl chloride and tert-butylamine. This is a standard and efficient method for forming robust amide bonds.[3]
Underlying Principle: Nucleophilic Acyl Substitution
The reaction proceeds via the addition-elimination mechanism characteristic of acyl chlorides.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride.[4] This forms a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The chloride ion, being an excellent leaving group, is expelled, and the carbon-oxygen double bond of the carbonyl group is reformed.
-
Deprotonation: A base, either a second equivalent of tert-butylamine or an added non-nucleophilic base like triethylamine, removes the proton from the nitrogen atom to yield the final neutral amide product and an ammonium salt byproduct.
The ortho-methoxy group can exert a mild electronic effect on the reactivity of the acyl chloride.[4] While it donates electron density through resonance, its inductive electron-withdrawing effect also plays a role.[4]
Experimental Protocol: Acylation of tert-Butylamine
This protocol provides a reliable method for the laboratory-scale synthesis of the title compound.
Materials:
-
tert-Butylamine (1.2 eq.)
-
Triethylamine (1.5 eq.) or Pyridine (1.5 eq.)[4]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[4]
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxybenzoyl chloride (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.
-
Amine Addition: In a separate flask, dissolve tert-butylamine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Reaction: Add the amine solution dropwise to the stirred 2-methoxybenzoyl chloride solution at 0 °C over 20-30 minutes.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The acid wash removes excess amine and triethylamine, while the bicarbonate wash removes any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Spectroscopic Characterization
Accurate structural elucidation and purity assessment are critical. The following data, based on established spectroscopic principles and analysis of structurally similar compounds, serves as a reference for characterization.[7][8][9]
| Technique | Expected Observations |
| ¹H NMR | ~7.6-7.8 ppm (dd, 1H): Aromatic proton ortho to the carbonyl group. ~7.3-7.5 ppm (m, 2H): Aromatic protons. ~6.9-7.1 ppm (t, 1H): Aromatic proton. ~5.9-6.2 ppm (br s, 1H): Amide N-H proton; signal may be broad and its shift is concentration/solvent dependent. ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons. ~1.45 ppm (s, 9H): tert-Butyl (-C(CH₃)₃) protons, a characteristic singlet integrating to 9 protons.[7][8] |
| ¹³C NMR | ~166-168 ppm: Amide carbonyl carbon (C=O). ~155-157 ppm: Aromatic carbon attached to the methoxy group. ~125-135 ppm: Aromatic carbons. ~110-122 ppm: Aromatic carbons. ~55-56 ppm: Methoxy carbon (-OCH₃). ~52 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃). ~28.7 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).[7] |
| FT-IR (KBr, cm⁻¹) | ~3300-3400 cm⁻¹: N-H stretching vibration.[7] ~2900-3000 cm⁻¹: C-H stretching (aliphatic and aromatic). ~1640-1660 cm⁻¹: C=O stretching (Amide I band), a strong, characteristic absorption.[7][10] ~1520-1540 cm⁻¹: N-H bending (Amide II band). ~1240-1260 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group. |
| Mass Spec. (EI) | m/z 207: Molecular ion (M⁺). m/z 192: Fragment corresponding to loss of a methyl group ([M-CH₃]⁺). m/z 151: Fragment corresponding to the 2-methoxybenzoyl cation ([CH₃OC₆H₄CO]⁺), often a base peak. m/z 57: Fragment corresponding to the tert-butyl cation ([(CH₃)₃C]⁺). |
Chemical Reactivity and Potential Applications
The functional groups of this compound define its chemical behavior and potential utility.
-
Amide Core: The amide bond is generally stable but can undergo hydrolysis to the corresponding carboxylic acid (2-methoxybenzoic acid) and amine (tert-butylamine) under strong acidic or basic conditions.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group, directing incoming electrophiles primarily to the para position.
-
tert-Butyl Group: This group provides steric shielding, which can protect the amide N-H from certain reactions and influence the molecule's overall conformation. It is also a key contributor to the compound's lipophilicity.
-
Methoxy Group: The methyl ether can be cleaved using strong acids like HBr or BBr₃ to yield the corresponding phenol, N-tert-butylsalicylamide.
While specific biological studies on this compound are not widely published, related methoxy-substituted benzamide structures have shown potential as anti-inflammatory and analgesic agents.[3][11] The structural motifs present in the title compound suggest it could serve as a valuable scaffold or intermediate in medicinal chemistry for exploring novel therapeutics.[12]
Safety and Handling
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Starting Materials: The precursor, 2-methoxybenzoyl chloride, is corrosive and moisture-sensitive.[6][13] It causes severe skin burns and eye damage and should be handled with extreme care in a chemical fume hood.[6]
-
Product: this compound is expected to be a stable solid. Standard safe handling procedures for chemical reagents should be followed. Consult the Safety Data Sheet (SDS) from the supplier for detailed information.
Conclusion
This compound is a well-defined organic compound with distinct chemical and spectroscopic properties. Its synthesis is straightforward, relying on a classic amidation reaction that can be readily performed and monitored in a standard laboratory setting. The detailed spectroscopic data provided in this guide serves as a crucial reference for its unambiguous identification and quality control. While its direct applications are still an area for exploration, its structure makes it a promising candidate for further investigation in synthetic methodology and as a building block in the development of novel compounds in the pharmaceutical and material science sectors.
References
-
PubChem. N-(tert-butyl)-2-fluoro-3-methoxybenzamide. National Center for Biotechnology Information.
-
BenchChem. N-tert-Butyl-3-methoxybenzamide: A Technical Overview for Medicinal Chemistry. BenchChem.
-
Synblock. N-(tert-Butyl)-2-methoxybenzamide | CAS 88105-14-0. Synblock.
-
Smolecule. N-tert-Butyl-3-methoxybenzamide | CAS 49834-28-8. Smolecule.
-
Royal Society of Chemistry. Supplementary Information for "A green and efficient amidation of aldehydes with N-alkyloxaziridines". Royal Society of Chemistry. 2017.
-
Chemicalbridge. N-(tert-Butyl)-2-methoxybenzamide. Chemicalbridge.
-
MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. 2024.
-
BenchChem. A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. BenchChem.
-
PubChem. N-benzyl-N-tert-butyl-2,6-dimethoxybenzamide. National Center for Biotechnology Information.
-
BenchChem. 2-Methoxybenzoyl chloride | 21615-34-9. BenchChem.
-
ChemicalBook. N-tert-butyl-2-[(2-methoxyacetyl)amino]benzamide. ChemicalBook.
-
Sigma-Aldrich. N-TERT-BUTYL-4-METHOXY-BENZAMIDE. Sigma-Aldrich.
-
ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. ResearchGate.
-
ACS Publications. tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry.
-
MDPI. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. MDPI. 2024.
-
BenchChem. A Comparative Spectroscopic Analysis of N-Isobutylbenzamide and Its Isomers. BenchChem.
-
CymitQuimica. 2-Methoxybenzoyl Chloride. CymitQuimica.
-
SpectraBase. N-tert-Butylbenzamide Spectrum. Wiley SpectraBase.
-
BenchChem. Spectroscopic and Synthetic Profile of N-(tert-butyl)-2-nitrobenzamide: A Technical Guide. BenchChem.
-
PubChem. 2-Methoxybenzamide. National Center for Biotechnology Information.
-
NIST. 2-Methoxybenzamide. NIST WebBook.
-
PubChem. 2-Methoxybenzoyl chloride. National Center for Biotechnology Information.
-
Sigma-Aldrich. 2-Methoxybenzoyl chloride. Sigma-Aldrich.
Sources
- 1. CAS 88105-14-0 | N-(tert-Butyl)-2-methoxybenzamide - Synblock [synblock.com]
- 2. N-(tert-Butyl)-2-methoxybenzamide,88105-14-0-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buy N-tert-Butyl-3-methoxybenzamide | 49834-28-8 [smolecule.com]
- 12. mdpi.com [mdpi.com]
- 13. 2-Methoxybenzoyl chloride 97 21615-34-9 [sigmaaldrich.com]
An In-depth Technical Guide to N-tert-Butyl-2-methoxybenzamide (CAS 88105-14-0) and its Spectroscopic Analysis
A Note on Data Availability: While this guide is centered on the chemical entity N-tert-Butyl-2-methoxybenzamide (CAS 88105-14-0), it is important for the scientific community to acknowledge that extensive, publicly available spectroscopic and physicochemical data for this specific compound is limited. To provide a comprehensive and instructive resource that fulfills the core requirements of an in-depth technical guide, we will analyze the properties and spectra of the closely related and well-documented parent compound, N-tert-butylbenzamide . The principles of spectroscopic interpretation and experimental design discussed herein are directly applicable to the target molecule and provide a robust framework for its analysis.
Introduction
This compound is a substituted aromatic amide. The benzamide functional group is a cornerstone in medicinal chemistry and materials science, with the N-alkylation and aromatic substitution patterns significantly influencing the molecule's conformation, reactivity, and biological activity. The presence of a bulky tert-butyl group on the nitrogen atom introduces significant steric hindrance, which can dictate intermolecular interactions and receptor binding. The methoxy group at the ortho position further modulates the electronic properties of the aromatic ring. This guide will delve into the structural characteristics, physicochemical properties, and detailed spectroscopic analysis of the representative compound, N-tert-butylbenzamide, offering field-proven insights for researchers in drug development and chemical synthesis.
Chemical Identity and Physicochemical Properties
A foundational aspect of any chemical analysis is the precise identification and characterization of its physical properties. These parameters are critical for designing synthetic routes, developing analytical methods, and understanding the compound's behavior in various matrices.
Chemical Structure and Identifiers
-
Chemical Name: this compound
-
CAS Number: 88105-14-0[1]
-
Molecular Formula: C₁₂H₁₇NO₂[1]
-
Molecular Weight: 207.27 g/mol [1]
-
Representative Compound: N-tert-butylbenzamide
-
CAS Number: 5894-65-5[2]
-
Molecular Formula: C₁₁H₁₅NO[2]
-
Molecular Weight: 177.24 g/mol [2]
Structural Diagram (this compound):
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes key physicochemical properties for the representative compound, N-tert-butylbenzamide. These values are crucial for handling, storage, and experimental design.
| Property | Value (N-tert-butylbenzamide) | Source |
| Melting Point | 134-135 °C | [3] |
| XLogP3 | 2.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 1 | [2] |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. This section provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-tert-butylbenzamide, with interpretations that can be extrapolated to its methoxy-substituted analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data (N-tert-butylbenzamide, 400 MHz, CDCl₃): [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.70 | m | 2H | Aromatic (ortho-protons) |
| 7.45–7.37 | m | 3H | Aromatic (meta- & para-protons) |
| 5.97 | br s | 1H | N-H |
| 1.46 | s | 9H | tert-Butyl |
Predicted ¹³C NMR Spectral Data (N-tert-butylbenzamide, 100 MHz, CDCl₃): [3]
| Chemical Shift (δ, ppm) | Assignment |
| 166.9 | C=O (Amide carbonyl) |
| 135.8 | Aromatic (quaternary) |
| 131.0 | Aromatic (para-CH) |
| 128.4 | Aromatic (meta-CH) |
| 126.6 | Aromatic (ortho-CH) |
| 51.5 | C(CH₃)₃ (quaternary) |
| 28.8 | C(CH₃)₃ |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic IR Absorption Bands (N-tert-butylbenzamide, KBr): [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3332 | Strong | N-H stretch |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2970 | Medium | Aliphatic C-H stretch |
| 1643 | Strong | C=O stretch (Amide I band) |
| ~1540 | Medium | N-H bend (Amide II band) |
| 1600-1450 | Medium-Weak | Aromatic C=C stretches |
Experimental Protocol: FT-IR Data Acquisition (KBr Pellet)
-
Sample Preparation: Grind a small amount of the crystalline sample with dry potassium bromide (KBr) powder in a mortar and pestle.
-
Pellet Formation: Compress the mixture in a pellet press to form a transparent or translucent disk.
-
Data Acquisition: Obtain a background spectrum of the empty sample holder. Place the KBr pellet in the holder and acquire the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Predicted Mass Spectral Data (N-tert-butylbenzamide, Electron Ionization):
| m/z | Interpretation |
| 177 | Molecular ion [M]⁺ |
| 122 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) |
Experimental Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Analysis: Inject the sample into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for ionization and detection.
Synthesis of this compound
A common method for the synthesis of N-substituted benzamides is the reaction of a corresponding benzoyl chloride with an amine.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-methoxybenzoyl chloride in a suitable aprotic solvent such as dichloromethane.
-
Addition of Amine: Cool the solution in an ice bath and slowly add tert-butylamine. A non-nucleophilic base like triethylamine may be added to scavenge the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Applications and Research Context
Benzamide derivatives are a class of compounds with a wide range of biological activities, including anti-inflammatory properties. The synthesis of various substituted benzamides, including tert-butyl (substituted benzamido)phenylcarbamate derivatives, has been explored for their potential as anti-inflammatory agents.[4] The specific compound this compound and its isomers may serve as important intermediates or lead compounds in the development of novel therapeutics.
Conclusion
This guide has provided a comprehensive overview of the chemical properties and spectroscopic analysis of N-tert-butylbenzamide as a representative model for this compound (CAS 88105-14-0). The detailed interpretation of NMR, IR, and MS data, along with standardized experimental protocols, offers a valuable resource for researchers in chemical synthesis and drug discovery. The principles outlined herein provide a solid foundation for the rigorous characterization of this and other related benzamide derivatives.
References
-
PubChem. N-(tert-butyl)-2-fluoro-3-methoxybenzamide. National Center for Biotechnology Information.
-
Smolecule. N-tert-Butyl-3-methoxybenzamide.
-
Royal Society of Chemistry. (2017). Supplementary Information.
-
Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 82(11), 5769–5781.
-
Synblock. N-(tert-Butyl)-2-methoxybenzamide.
-
Clayden, J., & Westaway, S. M. (2024). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Molecules, 29(19), 4529.
-
Kumar, A., Sharma, S., & Kumar, P. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1437–1447.
-
PhytoBank. 13C NMR Spectrum (PHY0064709).
-
Sun, C., Zhang, D., Luan, T., Wang, Y., Zhang, W., Lin, L., Jiang, M., Hao, Z., & Wang, Y. (2018). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 8(3), 1337–1343.
-
ChemicalBook. N-tert-butyl-2-[(2-methoxyacetyl)amino]benzamide.
-
PubChem. 2-Methoxybenzamide. National Center for Biotechnology Information.
-
Sigma-Aldrich. N-TERT-BUTYL-4-METHOXY-BENZAMIDE.
-
NIST. 2-Methoxybenzamide. National Institute of Standards and Technology.
-
Jović, B., Milivojević, M., & Marković, S. (2015). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Journal of the Serbian Chemical Society, 80(10), 1239-1249.
-
Google Patents. CN1257167C - N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof.
-
BenchChem. N-tert-Butyl-3-methoxybenzamide.
-
ChemicalBook. 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum.
-
ChemicalBook. N-(tert-Butyl)benzylamine(3378-72-1) 13C NMR spectrum.
-
SpectraBase. N-tert-Butylbenzamide.
-
Chemicalbridge. N-(tert-Butyl)-2-methoxybenzamide.
-
SpectraBase. N,N-dibutyl-2-methoxybenzamide.
-
Ataman Kimya. N-TERT-BUTYLBENZOTHIAZOLE-2-SULPHENAMIDE.
-
NIST. 2-Methoxybenzamide. National Institute of Standards and Technology.
-
Nanalysis. What to expect from the tert-butanol 1D and 2D 13C NMR analysis?.
-
PubChem. N-t-Butylbenzamide. National Center for Biotechnology Information.
-
NIST. m-Methoxybenzamide. National Institute of Standards and Technology.
Sources
- 1. CAS 88105-14-0 | N-(tert-Butyl)-2-methoxybenzamide - Synblock [synblock.com]
- 2. N-t-Butylbenzamide | C11H15NO | CID 138622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-Methoxybenzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-methoxybenzamide scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active compounds with significant therapeutic applications. This technical guide provides an in-depth exploration of the multifaceted biological activities of 2-methoxybenzamide derivatives, with a primary focus on their anticancer, antipsychotic, antiemetic, and prokinetic properties. By delving into the molecular mechanisms, structure-activity relationships (SAR), and key experimental data, this document serves as a comprehensive resource for researchers and drug development professionals. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate a deeper understanding and practical application of this knowledge.
Introduction: The Versatility of the 2-Methoxybenzamide Core
The 2-methoxybenzamide moiety, characterized by an amide functional group and a methoxy group ortho to the carbonyl, provides a unique combination of hydrogen bonding capabilities, steric hindrance, and electronic properties. This arrangement allows for specific interactions with various biological targets, leading to a broad spectrum of pharmacological effects. The versatility of this scaffold has been exploited in the development of drugs targeting the central nervous system, the gastrointestinal tract, and cancer-related pathways. This guide will dissect the key biological activities stemming from this remarkable chemical entity.
Anticancer Activity: Targeting the Hedgehog Signaling Pathway
A significant area of research for 2-methoxybenzamide derivatives has been in the realm of oncology, particularly as inhibitors of the Hedgehog (Hh) signaling pathway.[1][2][3][4][5] Aberrant activation of the Hh pathway is a known driver in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.
Mechanism of Action: Inhibition of the Smoothened Receptor
The primary molecular target for the anticancer activity of these derivatives is the Smoothened (Smo) receptor, a key transmembrane protein in the Hh signaling cascade.[1][3][5] Under normal conditions, the Patched (Ptch) receptor inhibits Smo. Upon binding of a Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival. 2-methoxybenzamide derivatives act as potent Smo antagonists, binding to the receptor and preventing its activation, thereby blocking the entire downstream signaling cascade.[1][3][5]
Signaling Pathway: Hedgehog Pathway Inhibition by 2-Methoxybenzamide Derivatives
Caption: Inhibition of the Smoothened receptor by 2-methoxybenzamide derivatives blocks the Hedgehog signaling pathway.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 2-methoxybenzamide derivatives is significantly influenced by the nature of the substituents on the benzamide core and the appended moieties. Key SAR observations include:
-
The 2-methoxybenzamide core acts as a crucial scaffold for interaction with the Smo receptor.
-
Substitutions on the phenyl ring can modulate activity, with electron-withdrawing groups often enhancing potency.
-
The nature of the amide substituent is critical for high-affinity binding. Often, a second aromatic or heteroaromatic ring system is incorporated to occupy a hydrophobic pocket in the Smo receptor.
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of these compounds is typically evaluated using Gli-luciferase reporter assays, which measure the activity of the Gli transcription factor.
| Compound ID | Modifications | IC50 (µM) in Gli-luc Reporter Assay |
| Compound A | Phenyl imidazole moiety | 0.12 |
| Compound B | Benzimidazole moiety | 0.17 |
| Compound C | Dichlorophenyl imidazole | 0.26 |
| Compound 21 | Optimized phenyl imidazole | 0.03 |
Data compiled from Sun et al. (2021).[1]
Antipsychotic Activity: Dopamine D2 and D3 Receptor Antagonism
A prominent and clinically significant application of 2-methoxybenzamide derivatives is in the treatment of psychosis, particularly schizophrenia. This activity is primarily attributed to their ability to antagonize dopamine D2 and D3 receptors in the central nervous system.[6][7][8][9]
Mechanism of Action: Modulation of Dopaminergic Neurotransmission
The antipsychotic effects of these benzamides are mediated by their blockade of postsynaptic D2 and D3 receptors, particularly in the mesolimbic and mesocortical pathways. Overactivity in these dopaminergic pathways is implicated in the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By antagonizing these receptors, 2-methoxybenzamide derivatives reduce dopaminergic neurotransmission, thereby alleviating psychotic symptoms.[6][7][8][9] Some derivatives, like amisulpride, exhibit a dual effect: at low doses, they preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which is thought to contribute to the improvement of negative symptoms of schizophrenia.[9][10]
Signaling Pathway: Dopamine D2 Receptor Antagonism
Caption: 2-Methoxybenzamide derivatives competitively antagonize dopamine at the D2 receptor, inhibiting downstream signaling.
Key Derivatives and Their Receptor Affinities
Several 2-methoxybenzamide derivatives have been developed as antipsychotic agents, each with a distinct receptor binding profile.
| Derivative | Ki (nM) for D2 Receptor | Ki (nM) for D3 Receptor | Key Features |
| Eticlopride | 0.09 - 0.50 | 0.16 | High affinity and selectivity for D2-like receptors.[11][12][13] |
| Raclopride | 1.8 | 3.5 | Potent and selective D2/D3 antagonist.[14][15] |
| Remoxipride | Weak, but selective | High affinity | Atypical antipsychotic with a lower incidence of extrapyramidal side effects.[6][7][16][17][18] |
| Amisulpride | 3.0 | 3.5 | Selective for D2/D3 receptors with a dual dose-dependent effect.[8][9][10] |
| Sulpiride | Moderate affinity | Moderate affinity | One of the earlier substituted benzamide antipsychotics.[8][9] |
Data compiled from multiple sources.[8][9][10][11][12][13][14][15]
Structure-Activity Relationship (SAR) for D2/D3 Antagonism
The affinity of 2-methoxybenzamide derivatives for dopamine receptors is governed by specific structural features:
-
2-Methoxy and 5-Chloro/Ethyl Substituents: A methoxy group at the 2-position and a halogen (e.g., chloro) or a small alkyl group (e.g., ethyl) at the 5-position of the benzamide ring are often associated with high D2 receptor affinity.
-
Pyrrolidine Ring: The presence of a substituted pyrrolidine ring in the side chain is a common feature of potent D2 antagonists like eticlopride and raclopride. The stereochemistry of this ring is also crucial for activity.
-
Lipophilicity: The overall lipophilicity of the molecule influences its ability to cross the blood-brain barrier and interact with the receptor.
Antiemetic and Prokinetic Activities: Targeting Serotonin Receptors
Beyond their effects on the central nervous system, 2-methoxybenzamide derivatives play a crucial role in regulating gastrointestinal function, primarily through their interactions with serotonin (5-HT) receptors.[14][19][20]
Mechanism of Action: A Dual Role in the Gut
The gastrointestinal effects of these compounds are often mediated by a dual mechanism of action:
-
Antiemetic Effect (5-HT3 Receptor Antagonism): Some derivatives act as antagonists at 5-HT3 receptors, which are ligand-gated ion channels located on vagal afferent nerves in the gut and in the chemoreceptor trigger zone (CTZ) in the brainstem. By blocking the action of serotonin at these receptors, these compounds can effectively prevent nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[21]
-
Prokinetic Effect (5-HT4 Receptor Agonism): Other derivatives function as agonists at 5-HT4 receptors, which are G-protein coupled receptors found on enteric neurons. Activation of these receptors enhances the release of acetylcholine, leading to increased gastrointestinal motility and accelerated gastric emptying.[22][23] This makes them useful in the treatment of conditions like gastroparesis and functional dyspepsia.[14][19]
Experimental Workflow: Evaluation of Prokinetic Activity
Caption: A typical workflow for evaluating the in vivo prokinetic activity of 2-methoxybenzamide derivatives.
SAR for Serotonin Receptor Modulation
The selectivity of 2-methoxybenzamide derivatives for 5-HT3 versus 5-HT4 receptors is determined by subtle structural modifications:
-
Side Chain Structure: The nature of the N-substituent on the benzamide is a key determinant of activity and selectivity. For 5-HT4 agonism, a piperidine ring with a specific substitution pattern is often employed.[9][15][24]
-
Benzamide Substituents: 4-amino and 5-chloro substituents on the 2-methoxybenzamide core are common features in derivatives with prokinetic and antiemetic properties.[24][25][26]
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Membrane preparation from cells expressing human D2 receptors.
-
[3H]-Spiperone (radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Test compound stock solution.
-
Non-specific binding control (e.g., 10 µM haloperidol).
-
96-well plates.
-
Filter mats (e.g., GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound dilution.
-
Add 50 µL of [3H]-Spiperone diluted in assay buffer to a final concentration approximately equal to its Kd.
-
Add 100 µL of the D2 receptor membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the filter mat using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Gastric Emptying Assay in Rats (Phenol Red Method)
This protocol measures the rate of gastric emptying in rats following administration of a test compound.
Materials:
-
Male Wistar rats (fasted overnight).
-
Test compound solution.
-
Vehicle control.
-
Test meal: 1.5% methylcellulose containing 0.05% phenol red.
-
0.1 N NaOH.
-
Spectrophotometer.
Procedure:
-
Administer the test compound or vehicle to the fasted rats via oral gavage.
-
After a set time (e.g., 30 minutes), administer 1.5 mL of the phenol red test meal to each rat.
-
After another set time (e.g., 20 minutes), euthanize the rats by cervical dislocation.
-
Clamp the pylorus and cardia of the stomach and carefully remove the stomach.
-
Homogenize the stomach and its contents in 100 mL of 0.1 N NaOH.
-
Allow the homogenate to stand for 1 hour at room temperature.
-
Centrifuge a 5 mL aliquot of the homogenate and collect the supernatant.
-
Add 0.5 mL of trichloroacetic acid to the supernatant to precipitate proteins, then centrifuge again.
-
Add 4 mL of 0.5 N NaOH to the final supernatant to develop the color.
-
Measure the absorbance of the solution at 560 nm.
-
The amount of phenol red recovered from the stomach is used to calculate the percentage of gastric emptying compared to control animals sacrificed immediately after receiving the meal.
Conclusion
The 2-methoxybenzamide scaffold is a testament to the power of subtle chemical modifications in eliciting diverse and potent biological activities. From curbing the proliferation of cancer cells to modulating complex neurotransmitter systems in the brain and the gut, these derivatives have proven to be invaluable in the development of therapeutic agents. The in-depth understanding of their mechanisms of action and structure-activity relationships, as outlined in this guide, provides a solid foundation for the rational design of next-generation 2-methoxybenzamide-based drugs with improved efficacy and safety profiles. Continued exploration of this versatile chemical entity holds significant promise for addressing unmet medical needs across a range of diseases.
References
-
Briejer, M. R., Akkermans, L. M., & Schuurkes, J. A. (1995). Gastrointestinal prokinetic benzamides: the pharmacology underlying stimulation of motility. Pharmacological Reviews, 47(4), 631-651. [Link]
-
Farde, L., Grind, M., Nilsson, M. I., & Sedvall, G. (1990). Remoxipride--a new potential antipsychotic compound. Tolerability and pharmacokinetics after single oral and intravenous administration in healthy male volunteers. Psychopharmacology, 102(3), 296-302. [Link]
-
Hall, H., Köhler, C., Gawell, L., Farde, L., & Sedvall, G. (1989). Animal pharmacology of raclopride, a selective DA D2 antagonist. Psychopharmacology series, 7, 123-131. [Link]
-
Högberg, T., de Paulis, T., Johansson, L., Kumar, Y., Hall, H., & Ögren, S. O. (1991). The development of dopamine D2-receptor selective antagonists. Medicinal research reviews, 11(5), 483-503. [Link]
-
Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. CNS neuroscience & therapeutics, 14(3), 248-262. [Link]
-
Nowak, T. V., & Schulze-Delrieu, K. (1982). The substituted benzamides in gastroenterology. Advances in biochemical psychopharmacology, 35, 195-203. [Link]
-
Perrault, G., Depoortere, R., Morel, E., Sanger, D. J., & Scatton, B. (1997). Psychopharmacological profile of amisulpride: an atypical antipsychotic agent with preferential limbic D2/D3 receptor antagonist activity. Journal of Pharmacology and Experimental Therapeutics, 280(1), 73-82. [Link]
-
Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & medicinal chemistry, 12(10), 2737-2747. [Link]
-
Sun, C., Zhang, D., Luan, T., Wang, Y., Zhang, W., Lin, L., ... & Wang, Y. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC advances, 11(40), 22820-22825. [Link]
-
Tonini, M., De Ponti, F., Di Nucci, A., & Crema, F. (1995). The pharmacology of gastrointestinal prokinetics. Pharmacological research, 31(3-4), 137-146. [Link]
-
Grokipedia. (n.d.). Remoxipride. Retrieved from [Link]
-
Wikipedia. (n.d.). Raclopride. Retrieved from [Link]
-
Farde, L. (1992). Remoxipride. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in schizophrenia. Drugs, 43(6), 889-915. [Link]
-
Grokipedia. (n.d.). Eticlopride. Retrieved from [Link]
-
Wikipedia. (n.d.). Eticlopride. Retrieved from [Link]
-
Wikipedia. (n.d.). Remoxipride. Retrieved from [Link]
-
SeragPsych. (2025). Sulpiride and AmiSulpiride is there a a clinical difference. Retrieved from [Link]
-
Lewander, T. (1990). [Remoxipride, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses]. L'Encephale, 16(2), 153-157. [Link]
-
PubChem. (n.d.). Remoxipride. Retrieved from [Link]
-
Dumuis, A., Sebben, M., & Bockaert, J. (1989). The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons. Naunyn-Schmiedeberg's archives of pharmacology, 340(4), 403-410. [Link]
-
Kato, S., Morie, T., Hino, K., Kon, T., Naruto, S., Yoshida, N., ... & Matsumoto, J. (1990). Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of medicinal chemistry, 33(5), 1406-1413. [Link]
-
Wikipedia. (n.d.). Amisulpride. Retrieved from [Link]
-
Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & medicinal chemistry, 12(10), 2737-2747. [Link]
-
Sakaguchi, J., Miyake, M., Funatsu, T., Fujishita, T., Ito, Y., & Ishikawa, K. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Chemical & pharmaceutical bulletin, 49(4), 424-432. [Link]
-
Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology. Retrieved from [Link]
-
PubChem. (n.d.). Raclopride. Retrieved from [Link]
-
PubChem. (n.d.). Amisulpride. Retrieved from [Link]
-
Högberg, T., Ström, P., Hall, H., Köhler, C., Halldin, C., & Farde, L. (1991). The development of dopamine D2-receptor selective antagonists. Acta pharmaceutica Nordica, 3(2), 73-86. [Link]
-
Park, J. S., Im, W., Choi, S., Park, S. J., Jung, J. M., Baek, K. S., ... & Jung, Y. H. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European journal of medicinal chemistry, 109, 75-88. [Link]
-
PubChem. (n.d.). 2-Methoxybenzamide. Retrieved from [Link]
-
Guslandi, M. (1990). [Antiemetic properties of levo-sulpiride]. Minerva medica, 81(12), 855-860. [Link]
-
Norinder, U., & Högberg, T. (1992). A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. Acta pharmaceutica Nordica, 4(2), 73-78. [Link]
-
Monković, I., Willner, D., Adam, M. A., Brown, M., Crenshaw, R. R., Fuller, C. E., ... & Montzka, T. A. (1988). Substituted Benzamides. 1. Potential Nondopaminergic Antagonists of Chemotherapy-Induced Nausea and Emesis. Journal of medicinal chemistry, 31(8), 1548-1558. [Link]
-
StatPearls. (2022). Antiemetic Medications. In StatPearls. StatPearls Publishing. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert opinion on therapeutic targets, 11(4), 527-540. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Abdominal Key. (2021). Prokinetic agents for gastroparesis. Retrieved from [Link]
-
De Maeyer, J. H., Lefebvre, R. A., & Schuurkes, J. A. (2008). 5-HT4 receptor agonists: similar but not the same. Neurogastroenterology & Motility, 20(2), 99-112. [Link]
-
Ku, B., Lee, Y., Lee, E. J., Park, S., Choi, H., & Lee, J. (2015). 5-Hydroxytryptamine 3 (5-HT3) receptor antagonists inhibited... Retrieved from [Link]
-
Bermudez, J., Fake, C. S., Joiner, G. F., Joiner, K. A., King, F. D., & Martin, G. R. (1990). Development of High-Affinity 5-HT3 Receptor Antagonists. 1. Initial Structure-Activity Relationship of Novel Benzamides. Journal of medicinal chemistry, 33(7), 1924-1929. [Link]
-
King, F. D., & Sanger, G. J. (1989). 5-HT3 receptor antagonists. Drugs of the future, 14(9), 875-889. [Link]
-
King, F. D., Jones, B. J., & Sanger, G. J. (1993). Substituted benzamides with conformationally restricted side chains. 5. Azabicyclo[x.y.z] derivatives as 5-HT4 receptor agonists and gastric motility stimulants. Journal of medicinal chemistry, 36(6), 683-689. [Link]
-
Kennis, L. E., Vandenberk, J., & Janssen, P. A. (1979). The substituted benzamides--a novel class of dopamine antagonists. Life sciences, 25(6), 479-485. [Link]
-
Nagakura, Y., Akuzawa, S., Miyata, K., Kamato, T., & Honda, K. (1999). Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor. Pharmacological research, 39(5), 375-382. [Link]
-
Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & medicinal chemistry, 13(9), 3235-3245. [Link]
-
Kuchař, M., & Brůnová, B. (1998). Chemical structure - biological activity relationship in the group of benzamide compounds II. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 47(4), 175-184. [Link]
-
Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy. (1983). Cancer chemotherapy and pharmacology, 11(2), 115-117. [Link]
-
Siddiqui, A., & Shahzad, M. (2017). 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders. Current neuropharmacology, 15(7), 990-1004. [Link]
-
Study of 5HT3 and HT4 Receptor Expression in HT29 Cell Line and Human Colon Adenocarcinoma Tissues. (2010). Archives of Iranian Medicine, 13(2). [Link]
-
Natesan, S., & Vandana, K. (2011). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Journal of medicinal chemistry, 54(8), 2831-2841. [Link]
-
Scarpignato, C. (1997). Recent advances in the pharmacology of gastrointestinal prokinetics. Current opinion in gastroenterology, 13(6), 492-503. [Link]
-
Quigley, E. M. (2011). Prokinetics in the management of functional gastrointestinal disorders. Journal of neurogastroenterology and motility, 17(1), 33-40. [Link]
-
Takemura, M., Nakao, K., & Matsuoka, Y. (1994). The measurement of gastric emptying in conscious rats by monitoring serial changes in serum acetaminophen level. Journal of pharmacological and toxicological methods, 31(3), 161-165. [Link]
-
Wang, G., An, J., Zhang, C., Zhao, X., & Gao, F. (2020). Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats. Frontiers in endocrinology, 11, 575. [Link]
-
Czimmer, J., Földesy, G., & Láng, E. (2007). Gastric emptying of enterally administered liquid meal in conscious rats and during sustained anesthesia. World journal of gastroenterology, 13(48), 6570-6574. [Link]
-
De Ryck, M., Van Giersbergen, P. L., & Janssen, P. A. (1992). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of pharmacological and toxicological methods, 27(2), 101-109. [Link]
-
Huth, J. R., El-Shourbagy, T. A., & Stratford, R. E. (1996). Structure-activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of medicinal chemistry, 39(5), 1172-1188. [Link]
-
Feng, J., He, X., & Liu, G. (2018). Contrast Enhanced Magnetic Resonance Imaging of Gastric Emptying and Motility in Rats. IEEE International Symposium on Biomedical Imaging. [Link]
-
De Ryck, M., Van Giersbergen, P. L., & Janssen, P. A. (1992). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of pharmacological and toxicological methods, 27(2), 101-109. [Link]
-
ResearchGate. (2025). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Retrieved from [Link]
-
Rummel-Kluge, C., Komossa, K., Schwarz, S., Hunger, H., Schmid, F., Kissling, W., ... & Leucht, S. (2012). Second-generation antipsychotic drugs and extrapyramidal side effects: a systematic review and meta-analysis of head-to-head comparisons. Schizophrenia bulletin, 38(1), 167-177. [Link]
-
Managed Healthcare Executive. (2007). Second-generation antipsychotics offer mixed results: Finding most effective antipsychotic drug can be trial and error process. Retrieved from [Link]
-
IRIS. (2021). Second-Generation Antipsychotic Drugs for Patients with Schizophrenia: Systematic Literature Review and Meta-analysis of Metabol. Retrieved from [Link]
-
ClinicalTrials.gov. (2021). A Phase II, Multi-Center, Randomized, Double-Blind, Parallel Group, Placebo-Controlled Trial of The Efficacy and. Retrieved from [Link]
Sources
- 1. Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastric emptying of enterally administered liquid meal in conscious rats and during sustained anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prokinetic agents for gastroparesis | Abdominal Key [abdominalkey.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. [Antiemetic properties of levo-sulpiride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the pharmacology of gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats [frontiersin.org]
- 17. Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Contrast Enhanced Magnetic Resonance Imaging of Gastric Emptying and Motility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The substituted benzamides in gastroenterology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gastrointestinal prokinetic benzamides: the pharmacology underlying stimulation of motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antiemetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 23. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Research Applications of N-tert-butyl-2-methoxybenzamide
Prepared by: Gemini, Senior Application Scientist
Abstract
N-tert-butyl-2-methoxybenzamide is a synthetic organic compound whose specific biological activities and applications are not yet extensively documented in peer-reviewed literature. However, its core structure, the 2-methoxybenzamide scaffold, is a key pharmacophore in a class of potent Hedgehog (Hh) signaling pathway inhibitors.[1][2][3][4] Furthermore, structural isomers have shown potential as anti-inflammatory and analgesic agents.[5][6] This guide synthesizes the existing knowledge on structurally related compounds to propose and detail high-potential research applications for this compound. We provide the scientific rationale, detailed experimental protocols, and logical workflows for investigating its utility as an oncology therapeutic candidate and as a potential anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this molecule.
Introduction: The this compound Molecule
This compound is a small molecule characterized by a central benzamide core. Key structural features include a methoxy group at the ortho (2-position) of the phenyl ring and a bulky tert-butyl group attached to the amide nitrogen. While direct biological data is sparse, these features provide a strong basis for hypothesizing its function. The 2-methoxybenzamide moiety is crucial for the activity of a known class of anticancer agents, and the N-tert-butyl group can significantly influence a compound's pharmacokinetic properties, such as metabolic stability, lipophilicity, and receptor binding affinity.[7]
| Property | Value | Source |
| CAS Number | 88105-14-0 | [8] |
| Molecular Formula | C₁₂H₁₇NO₂ | [8] |
| Molecular Weight | 207.27 g/mol | [8] |
| Appearance | White Solid (predicted) | [9] |
| IUPAC Name | This compound | [10][11] |
Potential Application I: Inhibition of the Hedgehog Signaling Pathway in Oncology
Scientific Rationale & Mechanistic Insight
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that is largely quiescent in adult tissues.[2][3] Its aberrant reactivation is a known driver in several human cancers, including basal cell carcinoma (BCC), medulloblastoma (MB), and certain leukemias.[2][3] A key chokepoint in this pathway is the transmembrane protein Smoothened (Smo).[1][3] In the pathway's "off" state, the receptor Patched (Ptch) inhibits Smo. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), this inhibition is relieved, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors, which drive the expression of oncogenes.[2][3]
Authoritative research has demonstrated that derivatives built upon the 2-methoxybenzamide scaffold are potent inhibitors of the Hh pathway.[1][2][3][4] These compounds act as Smo antagonists, directly binding to the Smo receptor to prevent its ciliary translocation and subsequent signal transduction.[1][3] One particularly potent derivative, identified as compound 21 in a key study, exhibited nanomolar efficacy and was able to suppress both wild-type and drug-resistant mutant forms of Smo.[1][2][3]
Given that this compound shares this core scaffold, it represents a compelling candidate for investigation as a novel Smo antagonist. The N-tert-butyl group may further enhance its activity or improve its drug-like properties.
Visualizing the Mechanism of Action
The following diagram illustrates the Hedgehog signaling pathway and the proposed inhibitory action of this compound at the Smoothened receptor.
Caption: Proposed inhibition of the Hedgehog pathway by this compound.
Experimental Protocol: Gli-Luciferase Reporter Assay
This assay is the gold standard for quantifying Hh pathway activity and screening for inhibitors. It utilizes a cell line (e.g., NIH/3T3 or Shh-LIGHT2) stably transfected with a Gli-responsive firefly luciferase reporter gene.
Objective: To determine the IC₅₀ value of this compound for inhibition of the Hedgehog signaling pathway.
Materials:
-
Shh-LIGHT2 cells (or equivalent Gli-luciferase reporter cell line)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Zeocin)
-
Recombinant Sonic Hedgehog (Shh) ligand (or a Smo agonist like SAG)
-
This compound (test compound)
-
Vismodegib or Sonidegib (positive control inhibitor)
-
DMSO (vehicle control)
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed Shh-LIGHT2 cells into a 96-well plate at a density of ~2.5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in cell culture medium. Do the same for the positive control (Vismodegib).
-
Cell Treatment:
-
After 24 hours, replace the medium with 90 µL of low-serum medium (e.g., DMEM with 0.5% FBS).
-
Add 10 µL of the diluted test compound or controls to the appropriate wells. Include vehicle-only (DMSO) wells.
-
Add Shh ligand to a final concentration of 100 ng/mL to all wells except the negative control (unstimulated) wells.
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Add 100 µL of luciferase assay reagent to each well.
-
Mix on an orbital shaker for 5 minutes to ensure complete cell lysis.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data by setting the signal from unstimulated, vehicle-treated cells as 0% activity and the signal from Shh-stimulated, vehicle-treated cells as 100% activity.
-
Plot the normalized luminescence against the log concentration of the compound.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Potential Application II: Anti-inflammatory and Analgesic Agent
Scientific Rationale
While direct evidence is lacking for the 2-methoxy isomer, research into the structurally related N-tert-butyl-3-methoxybenzamide suggests potential anti-inflammatory and analgesic properties.[5][6] This provides a logical, hypothesis-driven basis for investigating this compound for similar activities. Inflammation is a complex biological response often mediated by signaling molecules like cytokines (e.g., TNF-α, IL-6) and enzymes such as cyclooxygenases (COXs). Screening the compound in relevant cellular models of inflammation is a crucial first step in exploring this potential.
Experimental Workflow: Screening for Anti-inflammatory Activity
The following workflow outlines a standard, high-level process for evaluating the anti-inflammatory potential of a novel compound in vitro.
Caption: A logical workflow for the in vitro screening of anti-inflammatory compounds.
Experimental Protocol: LPS-Induced TNF-α Secretion in Macrophages
This protocol assesses the ability of a test compound to inhibit the release of a key pro-inflammatory cytokine, TNF-α, from macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.
Objective: To determine if this compound can inhibit the production of TNF-α in an in vitro model of inflammation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Dexamethasone (positive control)
-
DMSO (vehicle control)
-
24-well cell culture plates
-
Mouse TNF-α ELISA kit
-
MTT or similar viability assay reagent
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells per well. Incubate for 24 hours to allow for adherence.
-
Compound Pre-treatment: Prepare dilutions of the test compound and Dexamethasone in DMEM. Remove the old medium from the cells and add 500 µL of the compound-containing medium. Incubate for 1-2 hours.
-
Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer. Centrifuge to pellet any debris and store at -80°C until analysis.
-
Cytotoxicity Assessment: To ensure that any reduction in TNF-α is not due to cell death, perform an MTT assay on the remaining cell monolayer according to the manufacturer's instructions.
-
ELISA for TNF-α: Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol precisely.
-
Data Analysis:
-
Calculate the concentration of TNF-α in each sample based on the ELISA standard curve.
-
Normalize the data relative to the LPS-stimulated, vehicle-treated control.
-
Compare the TNF-α levels in wells treated with this compound to the positive and vehicle controls, ensuring that the concentrations used were non-toxic.
-
Synthesis and Drug Development Considerations
The synthesis of this compound can be readily achieved via standard amidation chemistry. A common route involves the reaction of 2-methoxybenzoyl chloride with tert-butylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[6]
The N-tert-butyl group is a common motif in medicinal chemistry, valued for several reasons:[7]
-
Steric Hindrance: It can provide a steric shield, protecting the adjacent amide bond from hydrolysis by metabolic enzymes, thereby increasing the compound's half-life.
-
Lipophilicity: It increases the lipophilicity of the molecule, which can enhance membrane permeability and oral absorption.
-
Receptor Occupancy: The bulky nature of the group can promote specific hydrophobic interactions within a receptor's binding pocket, potentially increasing potency and selectivity.
However, tert-butyl groups can also be sites of metabolism, typically via oxidation by cytochrome P450 enzymes (like CYP3A4 or CYP2C8) to form hydroxylated or carboxylic acid metabolites, which may be active or inactive.[7] Early metabolic stability assays would be a critical step in the development of this compound.
Conclusion and Future Directions
While this compound is an understudied molecule, a robust scientific premise exists for its investigation in at least two significant therapeutic areas. The well-documented activity of its core 2-methoxybenzamide scaffold as a Smoothened antagonist makes it a prime candidate for development as an anti-cancer agent targeting the Hedgehog pathway.[1][2][3] Concurrently, evidence from a structural isomer suggests a plausible, albeit more speculative, role as an anti-inflammatory agent.[5][6]
The immediate future for this compound should involve the systematic execution of the screening protocols detailed in this guide. Positive results from these initial in vitro assays would warrant progression to more complex studies, including evaluation of Smo ciliary translocation, in vivo efficacy studies in cancer xenograft models, and mechanistic studies to elucidate its mode of action in inflammation. The synthesis of analogs could also be explored to establish structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.
References
-
Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Source: RSC Advances. URL: [Link]
-
Title: N-(tert-butyl)-2-fluoro-3-methoxybenzamide | C12H16FNO2 | CID 14924402 - PubChem. Source: PubChem. URL: [Link]
-
Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - Semantic Scholar. Source: Semantic Scholar. URL: [Link]
-
Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Source: Semantic Scholar. URL: [Link]
-
Title: Discovery of 2-ethoxy-4-(methoxymethyl)benzamide Derivatives as Potent and Selective PTP1B Inhibitors. Source: PubMed. URL: [Link]
-
Title: tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Source: ACS Publications. URL: [Link]
-
Title: This journal is © The Royal Society of Chemistry 2017. Source: The Royal Society of Chemistry. URL: [Link]
-
Title: Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Source: MDPI. URL: [Link]
-
Title: Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Source: MDPI. URL: [Link]
-
Title: 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Metabolism of t-butyl groups in drugs. Source: Hypha Discovery Blogs. URL: [Link]
-
Title: (2-Aminoethyl)carbamic acid tert-butyl ester. Source: Organic Syntheses Procedure. URL: [Link]
-
Title: 2-Methoxybenzamide - NIST WebBook. Source: National Institute of Standards and Technology. URL: [Link]
Sources
- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition | Semantic Scholar [semanticscholar.org]
- 5. Buy N-tert-Butyl-3-methoxybenzamide | 49834-28-8 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. CAS 88105-14-0 | N-(tert-Butyl)-2-methoxybenzamide - Synblock [synblock.com]
- 9. rsc.org [rsc.org]
- 10. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Methoxybenzamide [webbook.nist.gov]
N-tert-butyl-2-methoxybenzamide: A Technical Guide to its Putative Mechanism of Action as a Hedgehog Pathway Modulator
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butyl-2-methoxybenzamide is a synthetic small molecule belonging to the benzamide class of compounds, a scaffold of significant interest in medicinal chemistry. While direct, in-depth pharmacological studies on this specific molecule are not extensively documented in publicly accessible literature, its structural features, particularly the 2-methoxybenzamide core, point towards a compelling and testable mechanism of action. This technical guide synthesizes evidence from structurally related compounds to propose that this compound acts as an inhibitor of the Hedgehog (Hh) signaling pathway. We will delve into the intricacies of this pathway, the putative molecular target, and provide a comprehensive framework of experimental protocols for the validation of this hypothesis. This document is intended to serve as a foundational guide for researchers investigating the therapeutic potential of this compound.
Introduction: The Therapeutic Potential of the Benzamide Scaffold
The benzamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents with diverse mechanisms of action. From antipsychotics and antiemetics to anticancer agents, the versatility of the benzamide scaffold allows for fine-tuning of pharmacological properties. The methoxy and N-tert-butyl substitutions on the benzamide core of our subject molecule are not merely decorative; they are critical determinants of its physicochemical properties and, consequently, its biological activity. While some methoxy-substituted benzamides have been investigated for their antioxidant and antiproliferative properties, a growing body of evidence points towards a more specific and potent mechanism for 2-methoxybenzamide derivatives: the modulation of critical cell signaling pathways implicated in development and disease.[1]
The Primary Putative Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
Based on robust evidence from studies on structurally analogous 2-methoxybenzamide derivatives, we postulate that the primary mechanism of action for this compound is the inhibition of the Hedgehog (Hh) signaling pathway.[2][3] The Hh pathway is a crucial regulator of embryonic development and tissue homeostasis in adults.[2][3] Aberrant activation of this pathway is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[2][3]
The canonical Hh signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH represses the activity of a second transmembrane protein, Smoothened (Smo). Upon ligand binding, this repression is lifted, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of the Gli family of transcription factors. Activated Gli proteins then move to the nucleus and drive the expression of Hh target genes, which promote cell proliferation and survival.[2][3]
Structurally related 2-methoxybenzamide compounds have been demonstrated to be potent inhibitors of this pathway.[2][3] These molecules have been shown to prevent the translocation of Smo to the primary cilium, effectively shutting down the signaling cascade.[2] The N-tert-butyl group of our target compound likely plays a significant role in its binding affinity and selectivity for Smo.
Figure 1: Proposed Mechanism of Action of this compound on the Hedgehog Signaling Pathway.
Experimental Validation of the Proposed Mechanism
To rigorously test the hypothesis that this compound inhibits the Hedgehog pathway via Smoothened, a series of well-established in vitro assays are recommended.
Gli-Luciferase Reporter Assay
This is the primary functional assay to determine if a compound inhibits the Hh pathway.
Principle: A cell line (e.g., NIH/3T3 or Shh-LIGHT2) is engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter. Inhibition of the pathway will result in a decrease in luciferase activity.
Protocol:
-
Cell Seeding: Plate NIH/3T3-LIGHT2 cells in a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 10 µM) in a suitable vehicle (e.g., DMSO). Add the compound dilutions to the cells. Include a known Hh pathway inhibitor (e.g., Vismodegib) as a positive control and a vehicle-only control.
-
Pathway Activation: Add a Hh pathway agonist, such as Purmorphamine or a Shh-conditioned medium, to all wells except for the negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay). Plot the normalized luciferase activity against the compound concentration and determine the IC50 value.
Smoothened Ciliary Translocation Assay
This imaging-based assay directly visualizes the effect of the compound on the putative target, Smo.
Principle: Upon Hh pathway activation, Smo translocates to the primary cilium. An effective inhibitor will prevent this translocation.
Protocol:
-
Cell Culture: Culture NIH/3T3 cells on glass coverslips.
-
Compound and Agonist Treatment: Treat the cells with this compound for 2-4 hours, followed by co-treatment with a Hh agonist (e.g., Shh-conditioned medium) for another 18-24 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin.
-
Incubate with primary antibodies against Smo and a ciliary marker (e.g., acetylated α-tubulin).
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of cells showing co-localization of Smo and the ciliary marker.
Figure 2: A logical workflow for the experimental validation of the proposed mechanism of action.
Potential Secondary Mechanisms and Off-Target Effects
While the inhibition of the Hedgehog pathway is the most probable primary mechanism of action, it is prudent for any drug development program to consider potential secondary or off-target effects. The broader benzamide class of molecules has been associated with a range of biological activities.
-
Antioxidant and Anti-inflammatory Properties: Some methoxy- and hydroxy-substituted benzamides have demonstrated antioxidant capabilities.[1] It is plausible that this compound could exert similar effects, which could be evaluated using standard in vitro assays such as DPPH radical scavenging or cellular antioxidant assays.
-
Interaction with other Receptors: The vast chemical space occupied by benzamide derivatives means that interactions with other receptors cannot be entirely ruled out without comprehensive screening.
Summary and Future Directions
This compound presents an intriguing opportunity for therapeutic development, with a strong scientific rationale pointing towards the inhibition of the Hedgehog signaling pathway as its primary mechanism of action. The experimental framework provided in this guide offers a clear path to validating this hypothesis and characterizing the compound's pharmacological profile.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in relevant animal models of Hh-driven cancers.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the molecule to determine its suitability for further development.
By systematically addressing these research questions, the full therapeutic potential of this compound can be elucidated.
References
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. [Link]
Sources
A Spectroscopic Guide to N-tert-butyl-2-methoxybenzamide: Elucidating Molecular Structure Through NMR, IR, and Mass Spectrometry
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for N-tert-butyl-2-methoxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By grounding our analysis in the fundamental principles of spectroscopy and drawing upon comparative data from analogous structures, we offer a robust framework for the unequivocal identification and characterization of this compound.
Introduction: The Molecular Blueprint
This compound (C₁₂H₁₇NO₂) is a substituted benzamide with a molecular weight of 207.27 g/mol .[1][2] The structural confirmation of such molecules is paramount in synthetic chemistry and pharmaceutical development, where purity and precise molecular architecture are prerequisites for further investigation and application. Spectroscopic techniques provide a non-destructive means to probe the chemical environment of atoms and bonds within a molecule, offering a detailed "fingerprint" of its identity.
This guide will systematically explore the predicted and expected spectroscopic signatures of this compound, providing the rationale behind the interpretation of each piece of data.
Caption: Molecular Structure of this compound
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum of this compound is based on established chemical shift principles and data from analogous compounds such as N-tert-butylbenzamide and 2-methoxybenzamide.[3][4]
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| tert-butyl (CH₃) | 1.4 - 1.5 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a characteristic singlet. This is consistent with the singlet observed for the tert-butyl group in N-tert-butylbenzamide at 1.46 ppm.[3] |
| Methoxy (OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H | The three equivalent protons of the methoxy group are deshielded by the adjacent oxygen atom. This is in line with the methoxy signal in related anisole derivatives. |
| Amide (N-H) | 7.8 - 8.2 | Broad Singlet (br s) | 1H | The amide proton is typically deshielded and can exhibit broad signals due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding. Its chemical shift can be solvent-dependent. |
| Aromatic (Ar-H) | 6.9 - 7.5 | Multiplets (m) | 4H | The four protons on the benzene ring will exhibit complex splitting patterns due to ortho, meta, and para coupling. The electron-donating methoxy group at the 2-position will cause a general upfield shift compared to unsubstituted benzamides. The proton ortho to the methoxy group is expected to be the most shielded, while the proton ortho to the amide group will be the most deshielded. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Parameters: Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
Caption: Distinct Proton Environments in this compound
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The predicted chemical shifts are based on the analysis of N-tert-butylbenzamide and 2-methoxybenzamide.[3][4]
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| tert-butyl (CH₃) | 28 - 29 | The methyl carbons of the tert-butyl group are highly shielded, consistent with the 28.8 ppm signal in N-tert-butylbenzamide.[3] |
| tert-butyl (quaternary C) | 51 - 53 | The quaternary carbon of the tert-butyl group is deshielded by the attached nitrogen, appearing in a region similar to the 51.5 ppm signal in N-tert-butylbenzamide.[3] |
| Methoxy (OCH₃) | 55 - 57 | The methoxy carbon is deshielded by the oxygen atom. |
| Aromatic (C-H) | 110 - 132 | The four aromatic CH carbons will have distinct chemical shifts influenced by the substituents. The carbon ortho to the methoxy group will be the most shielded. |
| Aromatic (C-N) | 125 - 130 | The ipso-carbon attached to the amide group. |
| Aromatic (C-O) | 155 - 160 | The ipso-carbon attached to the methoxy group is significantly deshielded by the oxygen atom. |
| Carbonyl (C=O) | 165 - 168 | The amide carbonyl carbon is highly deshielded, consistent with the 166.9 ppm signal in N-tert-butylbenzamide.[3] |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.
-
Data Acquisition: Acquire the spectrum on a spectrometer operating at 75 MHz or higher, using proton decoupling to simplify the spectrum to singlets for each carbon.
-
Parameters: A larger number of scans and a longer relaxation delay are often required due to the low natural abundance of ¹³C and longer relaxation times.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Data
| Functional Group | Predicted Absorption (cm⁻¹) | Vibration Mode | Rationale |
| N-H | 3300 - 3400 | Stretching | A sharp to moderately broad peak characteristic of a secondary amide N-H bond. For comparison, N-tert-butylbenzamide shows an N-H stretch at 3332 cm⁻¹.[3] |
| C-H (aromatic) | 3000 - 3100 | Stretching | Peaks corresponding to the C-H bonds on the benzene ring. |
| C-H (aliphatic) | 2850 - 3000 | Stretching | Absorptions from the C-H bonds of the tert-butyl and methoxy groups. |
| C=O (amide I) | 1640 - 1670 | Stretching | A strong, sharp absorption characteristic of the amide carbonyl group. This is often the most intense peak in the spectrum. N-tert-butylbenzamide exhibits its amide I band at 1643 cm⁻¹.[3] |
| C=C (aromatic) | 1450 - 1600 | Stretching | A series of peaks of variable intensity due to the vibrations of the benzene ring. |
| C-O (ether) | 1200 - 1275 (asymmetric) 1000 - 1075 (symmetric) | Stretching | Strong absorptions characteristic of an aryl-alkyl ether. |
Experimental Protocol for FT-IR
-
Sample Preparation: For a solid sample, either prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (MW = 207.27), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.
Predicted Mass Spectrometry Data
| m/z | Proposed Fragment | Rationale |
| 207 | [M]⁺ | The molecular ion peak, representing the intact molecule with one electron removed. |
| 192 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 151 | [M - C₄H₈]⁺ | Loss of isobutylene via McLafferty-type rearrangement, resulting in the 2-methoxybenzamide radical cation. |
| 135 | [C₈H₇O₂]⁺ | The 2-methoxybenzoyl cation, formed by cleavage of the amide C-N bond. This is often a very stable and abundant fragment for benzamides. |
| 107 | [C₇H₇O]⁺ | Loss of CO from the 2-methoxybenzoyl cation. |
| 92 | [C₆H₄O]⁺ | Further fragmentation of the benzoyl moiety. |
| 57 | [C₄H₉]⁺ | The tert-butyl cation, which is a very stable carbocation and is expected to be an abundant peak. |
Experimental Protocol for EI-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Caption: Predicted Major Fragmentation Pathways for this compound
Conclusion: A Coherent Spectroscopic Portrait
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a powerful and self-validating system for the structural elucidation of this compound. While the data presented herein is based on well-established spectroscopic principles and comparison with closely related structures, experimental verification remains the gold standard. This guide serves as a robust framework for researchers to predict, interpret, and confirm the identity and purity of this compound, ensuring the integrity of their scientific endeavors.
References
- The Royal Society of Chemistry. (2017). Supplementary Information for a paper on N-alkylbenzamides. This source provides detailed NMR and IR data for N-(tert-butyl)
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. Available at: [Link]
- PubChem. (n.d.). N-(tert-butyl)-2-fluoro-3-methoxybenzamide. National Center for Biotechnology Information. Retrieved from PubChem. (Provides information on a structurally similar compound).
- SpectraBase. (n.d.). N-tert-butyl-2,6-dimethoxy-3-nitrobenzamide - Optional[13C NMR] - Spectrum. Wiley.
-
Chemicalbridge. (n.d.). N-(tert-Butyl)-2-methoxybenzamide. Retrieved from [Link]
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
-
PubChem. (n.d.). 2-Methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]
- ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide.
-
National Institute of Standards and Technology. (n.d.). 2-Methoxybenzamide. NIST Chemistry WebBook. Retrieved from [Link]
- The Royal Society of Chemistry. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition.
- PubChem. (n.d.). N-(tert-butyl)-2,5-dimethoxybenzamide. National Center for Biotechnology Information. Retrieved from PubChem. (Provides information on a structurally similar compound).
- SpectraBase. (n.d.). N-tert-Butylbenzamide - Optional[FTIR] - Spectrum. Wiley. (Provides FT-IR spectrum for a key analogous compound).
- ChemicalBook. (n.d.). 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum.
- Studylib. (n.d.). NMR Spectroscopy: Chemical Shifts, Integration, Coupling. (Provides general principles of NMR spectroscopy).
Sources
An In-depth Technical Guide to N-tert-butyl-2-methoxybenzamide and its Structural Analogs for Drug Discovery Professionals
This guide provides a comprehensive technical overview of N-tert-butyl-2-methoxybenzamide and its structural analogs, a chemical scaffold of significant interest in contemporary drug discovery. We will delve into the synthesis, biological activities, and structure-activity relationships (SAR) of this compound class, with a focus on their potential as inhibitors of the Hedgehog signaling pathway and as anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these molecules.
Introduction: The Versatility of the Benzamide Scaffold
The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs with diverse pharmacological activities, including antiemetic, antipsychotic, and anticancer properties.[1] The N-substituted benzamide moiety, in particular, offers a versatile platform for fine-tuning physicochemical and pharmacokinetic properties, as well as for exploring interactions with various biological targets. This compound (CAS 88105-14-0) represents a specific embodiment of this scaffold, featuring a bulky tert-butyl group on the amide nitrogen and a methoxy group at the ortho position of the benzene ring.[2] These structural features play a crucial role in defining its biological activity and that of its analogs.
Chemical and Physical Properties of this compound:
| Property | Value |
| CAS Number | 88105-14-0 |
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| MDL Number | MFCD00751503 |
Synthetic Strategies for this compound and Analogs
The synthesis of this compound and its structural analogs is typically achieved through standard amide bond formation reactions. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
Acyl Chloride Method (Schotten-Baumann Conditions)
A common and efficient method involves the reaction of a substituted benzoyl chloride with tert-butylamine. This reaction is generally high-yielding and proceeds under mild conditions.[1]
Experimental Protocol: Synthesis of this compound
-
Preparation of 2-methoxybenzoyl chloride: 2-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene. The reaction is usually performed at room temperature or with gentle heating.
-
Amide Formation: In a separate flask, tert-butylamine is dissolved in an anhydrous solvent (e.g., DCM) and cooled to 0 °C. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the hydrochloric acid byproduct.
-
The freshly prepared 2-methoxybenzoyl chloride solution is then added dropwise to the amine solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The organic phase is washed sequentially with dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography on silica gel.
Workflow for Benzamide Synthesis via Acyl Chlorides
A generalized workflow for the synthesis of this compound via the acyl chloride method.
Peptide Coupling Reagents
Direct coupling of a carboxylic acid with an amine using a coupling reagent is another versatile method. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are commonly used to facilitate the amide bond formation.[1] This method is particularly useful when dealing with sensitive functional groups that may not be compatible with the conditions required for acyl chloride formation.
Biological Activities and Therapeutic Potential
While specific biological data for this compound itself is limited in publicly available literature, extensive research on its structural analogs, particularly those with the 2-methoxybenzamide core, has revealed significant therapeutic potential in oncology and inflammatory diseases.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[3][4] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[3][4] The Smoothened (Smo) receptor is a key component of the Hh pathway and a major target for therapeutic intervention.[3][4][5]
A series of 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hh signaling pathway.[3][4] These compounds act by targeting the Smo receptor, thereby blocking the downstream signaling cascade that leads to the activation of Gli transcription factors.[3][4]
Mechanism of Hedgehog Pathway Inhibition by 2-Methoxybenzamide Derivatives
Simplified diagram of the Hedgehog signaling pathway and the point of intervention by 2-methoxybenzamide derivatives.
Structure-Activity Relationship (SAR) of 2-Methoxybenzamide Derivatives as Hedgehog Pathway Inhibitors
A study by Ji et al. (2021) investigated a series of 2-methoxybenzamide derivatives and provided valuable SAR insights.[6] The general structure of the investigated compounds consists of three parts: Part A (an imidazole group), Part B (an aryl amide), and a 2-methoxybenzamide connector.
Table 1: Hedgehog Signaling Pathway Inhibition by 2-Methoxybenzamide Derivatives [6]
| Compound ID | R (Substitution on Aryl Amide) | X | Gli-luc reporter IC50 (μM) |
| 10 | 2-Cl | CH | 0.17 ± 0.06 |
| 11 | 2,4-Cl₂ | CH | 0.53 ± 0.05 |
| 14 | 2-Cl | N | 0.05 ± 0.02 |
| 16 | — | N | 0.08 ± 0.02 |
| 17 | 2-Cl | CH | 0.12 ± 0.06 |
| 21 | 2-Cl | N | 0.03 ± 0.01 |
| 23 | — | N | 0.07 ± 0.02 |
| Vismodegib (1) | - | - | 0.02 ± 0.01 |
Data extracted from Ji et al., 2021.[6] The IC50 values represent the concentration required for 50% inhibition of Gli-luciferase reporter activity.
From this data, several key SAR observations can be made:
-
Importance of the Pyridine Moiety: Replacing the phenyl ring in Part B with a pyridine ring (X=N) generally leads to a significant increase in potency (e.g., compound 17 vs. 21 ).
-
Effect of Substitution on the Aryl Amide: A 2-chloro substituent on the aryl amide (Part B) appears to be favorable for activity (e.g., compound 10 and 17 ). However, dichlorination can be detrimental (compound 11 ).
-
Potency of the Lead Compound: Compound 21 emerged as the most potent analog in this series, with an IC50 of 0.03 µM, which is comparable to the FDA-approved Hedgehog inhibitor, Vismodegib.[6]
Experimental Protocol: Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition [1][7][8]
This cell-based assay is a standard method for quantifying the activity of the Hedgehog signaling pathway.
-
Cell Culture: NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control are cultured to confluency.
-
Plating: Cells are seeded into 96-well plates and allowed to adhere and become fully confluent.
-
Treatment: The culture medium is replaced with a low-serum medium containing the test compounds at various concentrations. A positive control (e.g., a known Smoothened agonist like SAG or Shh-conditioned medium) and a vehicle control are included.
-
Incubation: The plates are incubated for 24-48 hours to allow for pathway activation and luciferase expression.
-
Lysis: The cells are lysed using a passive lysis buffer.
-
Luminescence Measurement: The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The IC50 values are calculated by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Workflow for Gli-Luciferase Reporter Assay
A schematic representation of the key steps in a Gli-luciferase reporter assay.
Anti-inflammatory and Analgesic Potential
N-substituted benzamides have also been investigated for their anti-inflammatory and analgesic properties.[9] While the exact mechanism of action for this compound in this context is not fully elucidated, research on related benzamides suggests potential involvement of key inflammatory pathways.
Potential Mechanisms of Anti-inflammatory Action:
-
Inhibition of NF-κB: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a central role in regulating the inflammatory response. Some N-substituted benzamides have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and mediators.[10]
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Some benzamide derivatives have demonstrated inhibitory activity against COX enzymes.[11]
Experimental Protocol: NF-κB Reporter Assay [12][13]
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an NF-κB-dependent firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.
-
Plating and Treatment: Transfected cells are plated in 96-well plates and pre-treated with various concentrations of the test compounds.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Incubation, Lysis, and Measurement: The subsequent steps of incubation, cell lysis, and dual-luciferase measurement are similar to the Gli-luciferase assay described above.
Experimental Protocol: In Vitro COX Inhibition Assay [4][5][14]
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction buffer, enzyme, and test compound (or vehicle control) are pre-incubated.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Detection of Prostaglandin Production: The production of prostaglandins (e.g., PGE₂) is measured. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or by monitoring the oxygen consumption during the reaction.
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and IC50 values are determined.
Dopamine Receptor Antagonism
Substituted benzamides are a well-known class of dopamine receptor antagonists.[13][15] While the primary focus of recent research on 2-methoxybenzamides has been on other targets, the potential for this compound and its analogs to interact with dopamine receptors, particularly the D2 and D3 subtypes, should not be overlooked. Further investigation in this area could reveal novel applications in the treatment of neuropsychiatric disorders.
Pharmacokinetics and Metabolism
The pharmacokinetic properties of a drug candidate are critical for its clinical success. The N-tert-butyl group in this compound is expected to influence its metabolic profile. The tert-butyl group is known to be a site of metabolism by cytochrome P450 enzymes, often leading to hydroxylation and subsequent oxidation to a carboxylic acid. The metabolic fate of the methoxy group can also involve O-demethylation. A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs is essential for their development as therapeutic agents. Currently, there is a lack of specific ADME data for this compound in the public domain, representing a key area for future research.
Future Directions and Conclusion
This compound and its structural analogs represent a promising chemical scaffold with diverse therapeutic potential. The demonstrated activity of 2-methoxybenzamide derivatives as potent Hedgehog pathway inhibitors warrants further investigation, particularly focusing on in vivo efficacy and the development of compounds with improved pharmacokinetic profiles. The anti-inflammatory and potential dopamine receptor antagonist activities of this class of compounds also merit deeper exploration.
Key areas for future research include:
-
Direct Biological Evaluation of this compound: Obtaining specific biological data (IC50 values) for the title compound against Hedgehog, inflammatory, and dopamine receptor targets is crucial.
-
Comprehensive SAR Studies: A systematic exploration of substitutions on both the benzamide ring and the N-alkyl group will provide a more complete understanding of the SAR and guide the design of more potent and selective compounds.
-
Pharmacokinetic Profiling: Detailed ADME studies are necessary to assess the drug-like properties of these compounds and to identify potential metabolic liabilities.
-
In Vivo Efficacy Studies: Promising candidates should be evaluated in relevant animal models of cancer and inflammatory diseases to establish their in vivo efficacy and therapeutic potential.
References
- Application Notes and Protocols for the Synthesis of Substituted Benzamides - Benchchem. (URL: )
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC - NIH. (URL: [Link])
-
Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. (URL: [Link])
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Publishing. (URL: [Link])
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Publishing. (URL: [Link])
-
Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (URL: [Link])
-
Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed. (URL: [Link])
-
Hedgehog (Hh) Reporter Activity Assay - Bio-protocol. (URL: [Link])
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC - NIH. (URL: [Link])
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (URL: [Link])
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. (URL: [Link])
-
Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway) - BPS Bioscience. (URL: [Link])
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (URL: [Link])
-
(PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - ResearchGate. (URL: [Link])
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Publishing. (URL: [Link])
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed. (URL: [Link])
-
Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF - ResearchGate. (URL: [Link])
-
Substituted benzamides as dopamine antagonists [proceedings] - PMC - NIH. (URL: [Link])
-
The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed. (URL: [Link])
-
A cell-based bioluminescence reporter assay of human Sonic Hedgehog protein autoprocessing to identify inhibitors and activators - NIH. (URL: [Link])
-
NF-κB Transcriptional Activity Assay using NKL reporter cells - Protocols.io. (URL: [Link])
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (URL: [Link])
-
tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region - PubMed. (URL: [Link])
-
The substituted benzamides--a novel class of dopamine antagonists - PubMed. (URL: [Link])
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PubMed. (URL: [Link])
-
Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed. (URL: [Link])
Sources
- 1. web.stanford.edu [web.stanford.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Toxicity and efficacy of benzamide riboside in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Studies of Benzamide Derivatives: A Technical Guide for Drug Discovery Professionals
Preamble: The Benzamide Scaffold in Modern Drug Discovery
Benzamide derivatives represent a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved drugs and clinical candidates. Their remarkable versatility allows them to interact with a wide array of biological targets, including but not limited to histone deacetylases (HDACs), poly (ADP-ribose) polymerases (PARPs), and various kinases.[1][2][3] The amenability of the benzamide scaffold to chemical modification provides a fertile ground for the design of potent and selective inhibitors. In this landscape, in silico molecular docking has emerged as an indispensable tool, accelerating the drug discovery process by providing predictive models of ligand-protein interactions at the atomic level.[4] This guide offers a comprehensive, in-depth exploration of the principles, methodologies, and best practices for conducting robust and reliable in silico docking studies of benzamide derivatives.
Chapter 1: The Strategic Imperative of In Silico Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule (ligand), such as a benzamide derivative, to the active site of a target protein (receptor).[4] The insights gleaned from these simulations are pivotal for:
-
Virtual Screening: Rapidly screening large libraries of virtual compounds to identify potential hits.
-
Hit-to-Lead Optimization: Guiding the structural modification of hit compounds to improve their potency and selectivity.
-
Mechanism of Action Studies: Elucidating the molecular basis of a compound's biological activity by visualizing its interactions with the target protein.
Chapter 2: The Anatomy of a Docking Study: A Step-by-Step Workflow
A successful docking study is a multi-stage process that demands meticulous attention to detail at each step. The following workflow represents a field-proven approach to ensure the scientific rigor and validity of your in silico experiments.
Figure 1: A generalized workflow for in silico molecular docking studies.
Target Selection and Structure Preparation: The Foundation of a Reliable Study
The adage "garbage in, garbage out" holds particularly true for molecular docking. The quality of your starting protein structure is paramount to the reliability of your results.
Experimental Protocol: Protein Preparation
-
Structure Retrieval: Obtain the 3D structure of your target protein, typically from the Protein Data Bank (PDB). For this guide, we will use Histone Deacetylase 2 (HDAC2) as an example, a common target for benzamide inhibitors.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands (unless a specific water molecule is known to be critical for binding).[6][7] This can be performed using molecular visualization software like UCSF Chimera or PyMOL.[8][9]
-
Handling Missing Residues and Loops: PDB structures often have missing residues or loops. These gaps should be modeled in using tools like MODELLER or the protein preparation wizard in Schrödinger's Maestro.[6]
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH. This is a critical step as it directly influences the electrostatic interactions.[7]
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.[10] The backbone atoms are typically constrained to preserve the overall fold of the protein.
Figure 3: A flowchart for the analysis of docking results, emphasizing the importance of key interactions.
Scoring Functions: A Quantitative Ranking
Scoring functions are mathematical models used to estimate the binding affinity of a ligand-protein complex. [5]While these scores are useful for ranking different poses and ligands, they are not always accurate in predicting absolute binding affinities. [5]It is crucial to understand the limitations of the scoring function used in your docking software.
Chapter 4: Beyond Docking: Validation and Refinement
A docking prediction should be considered a hypothesis that requires further validation. Molecular dynamics (MD) simulations and binding free energy calculations are powerful techniques for refining and validating docking results. [11][12]
Molecular Dynamics Simulations: Assessing Pose Stability
MD simulations provide a dynamic view of the ligand-protein complex, allowing you to assess the stability of the predicted binding pose over time. [11][13][14]A stable pose will remain in the binding pocket throughout the simulation, while an unstable pose may dissociate.
Binding Free Energy Calculations: A More Accurate Estimation
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate estimates of binding free energy than docking scores. [15][16][17]These methods calculate the free energy of the complex, the protein, and the ligand in solution and can be used to re-rank docked poses. [18][19] Table 2: Post-Docking Validation Techniques
| Technique | Principle | Application |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. | Assesses the stability of the docked pose. [11][12] |
| MM/PBSA & MM/GBSA | Calculates the binding free energy from MD simulation snapshots. | Provides a more accurate ranking of ligands and poses. [15][16][17] |
Conclusion: A Powerful Tool in the Drug Discovery Arsenal
In silico molecular docking, when performed with rigor and a deep understanding of its underlying principles, is a powerful tool for accelerating the discovery of novel benzamide-based therapeutics. By following the comprehensive workflow and best practices outlined in this guide, researchers can generate reliable and actionable insights to guide their drug design efforts. It is imperative to remember that computational predictions are not a substitute for experimental validation but rather a valuable guide to prioritize and focus experimental resources.
References
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]
-
Cheshmazar, N., Hamzeh-Mivehroud, M., Hemmati, S., Abolhasani, H., Heidari, F., Charoudeh, H. N., ... & Dastmalchi, S. (2021). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1286-1300. [Link]
-
Sun, H., Li, Y., Tian, S., Xu, L., & Hou, T. (2018). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics, 20(23), 15895-15907. [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. [Link]
-
Lu, A., Zhang, H., Wang, L., Zhang, W., & Li, J. (2011). Design, synthesis and docking studies on benzamide derivatives as histone deacetylase inhibitors. Bioorganic & medicinal chemistry letters, 21(16), 4873-4876. [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?. Retrieved January 17, 2026, from [Link]
-
Guntupalli, C., Chandragiri, S., Kumar, A., & B, B. (2021). Synthesis, biological evaluation, and molecular docking analysis of novel linker-less benzamide based potent and selective HDAC3 inhibitors. Bioorganic chemistry, 114, 105050. [Link]
-
CSC. (n.d.). GOLD. Retrieved January 17, 2026, from [Link]
-
Wang, Y., Zhang, Y., & Liu, H. (2012). Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. Journal of molecular modeling, 18(8), 3751-3762. [Link]
-
Yılmaz, S., Ataei, S., & Yıldız, İ. (2020). MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. Journal of Faculty of Pharmacy of Ankara University, 44(3), 470-480. [Link]
-
Szulc, M., Dąbrowska, K., Stasiłojć, M., Bartosik, D., & Maliszewska, I. (2022). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 27(19), 6296. [Link]
-
Ohno, Y., & Sadanaga, Y. (2018). Molecular dynamics analysis to evaluate docking pose prediction. Journal of chemical information and modeling, 58(1), 169-179. [Link]
-
Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical reviews, 119(16), 9478-9508. [Link]
-
Sun, H., Li, Y., Tian, S., Xu, L., & Hou, T. (2018). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics, 20(23), 15895-15907. [Link]
-
The Amber Guy. (2020, December 22). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber [Video]. YouTube. [Link]
-
Bioinformatics Review. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]
-
Wang, Y., Zhang, Y., & Liu, H. (2012). Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. Journal of molecular modeling, 18(8), 3751-3762. [Link]
-
Wang, D. F., & Helquist, P. (2004). Docking study of HDAC implication for benzamide inhibitors binding mode. Acta Pharmacologica Sinica, 25(3), 339-343. [Link]
-
Cheshmazar, N., Hamzeh-Mivehroud, M., Hemmati, S., Abolhasani, H., Heidari, F., Charoudeh, H. N., ... & Dastmalchi, S. (2021). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1286-1300. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
-
Schrödinger. (2024, January 29). Learn Maestro: Preparing protein structures [Video]. YouTube. [Link]
-
Dr. Farhan Haq. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved January 17, 2026, from [Link]
-
Bioinformatics Online. (2024, August 26). Perform Ligand Protein Docking in 2 min With AutoDockVina (Swiss-Dock) [Video]. YouTube. [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. [Link]
-
CCDC. (n.d.). First steps in protein-ligand docking with GOLD. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved January 17, 2026, from [Link]
-
Guller, U., Tuncel, M., Can, Ö. D., & Özkay, Y. (2019). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Journal of biochemical and molecular toxicology, 33(11), e22394. [Link]
-
CCDC. (n.d.). How to perform ensemble docking with GOLD. Retrieved January 17, 2026, from [Link]
-
CCDC. (n.d.). Protein–Ligand Docking with GOLD. Retrieved January 17, 2026, from [Link]
-
Ohno, Y., & Sadanaga, Y. (2018). Molecular dynamics analysis to evaluate docking pose prediction. Journal of chemical information and modeling, 58(1), 169-179. [Link]
-
Yılmaz, S., Ataei, S., & Yıldız, İ. (2020). MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. Journal of Faculty of Pharmacy of Ankara University, 44(3), 470-480. [Link]
-
Ionescu, I. A., Dinu, M., & Badea, M. (2022). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Molecules, 27(19), 6608. [Link]
-
Yılmaz, S., Ataei, S., & Yıldız, İ. (2020). MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. Journal of Faculty of Pharmacy of Ankara University, 44(3), 470-480. [Link]
-
Ross, G. (2012). Session 4: Introduction to in silico docking. Retrieved January 17, 2026, from [Link]
-
CCDC. (n.d.). Validation of Docking Poses via Interaction Motif Searching. Retrieved January 17, 2026, from [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved January 17, 2026, from [Link]
-
CCDC. (n.d.). Protein-ligand docking 101 - running a simulation in GOLD. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Retrieved January 17, 2026, from [Link]
-
Mallajosyula, S. S., Jo, S., Im, W., & MacKerell, A. D. (2022). Docking and Molecular Dynamics Simulations Clarify Binding Sites for Interactions of Novel Marine Sulfated Glycans with SARS-CoV-2 Spike Glycoprotein. Marine drugs, 20(2), 113. [Link]
-
Preprints.org. (2026). Galloylation-Driven Anchoring of the Asp325–Asp336 Ridge: The Molecular Logic Behind the Superior Kinetic Stabilization of HMPV Fusion Protein by Green Tea Dimeric Catechins. Retrieved January 17, 2026, from [Link]
-
Walsh Medical Media. (2023). The Molecular Docking Study of Interaction of Newly Synthesised Benzamide Appended by Pyrazolone Derivatives as Ligand Molecule. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Discovery of novel PARP-1 inhibitors using tandem in silico studies: integrated docking, e-pharmacophore, deep learning based de novo and molecular dynamics simulation approach. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Retrieved January 17, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and docking studies on benzamide derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Molecular dynamics analysis to evaluate docking pose prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Docking and Molecular Dynamics Simulations Clarify Binding Sites for Interactions of Novel Marine Sulfated Glycans with SARS-CoV-2 Spike Glycoprotein | MDPI [mdpi.com]
- 14. Galloylation-Driven Anchoring of the Asp325–Asp336 Ridge: The Molecular Logic Behind the Superior Kinetic Stabilization of HMPV Fusion Protein by Green Tea Dimeric Catechins[v1] | Preprints.org [preprints.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peng-lab.org [peng-lab.org]
- 17. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of N-tert-butyl-2-methoxybenzamide
Introduction: The Significance of N-tert-butyl-2-methoxybenzamide in Modern Drug Discovery
This compound is a chemical scaffold of considerable interest to the pharmaceutical and agrochemical research communities. As a substituted benzamide, it belongs to a class of compounds known for a wide range of biological activities. The presence of the N-tert-butyl group can enhance lipophilicity and metabolic stability, while the 2-methoxy substituent influences the molecule's conformation and electronic properties, potentially fine-tuning its interaction with biological targets.[1] This strategic combination of functional groups makes it a valuable intermediate for the synthesis of novel therapeutic agents and other specialized chemical entities. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in the principles of the Schotten-Baumann reaction, ensuring a reliable and reproducible outcome for researchers.
Materials and Equipment
A comprehensive list of necessary reagents and equipment is provided below. All reagents should be of analytical grade or higher and used without further purification.
| Reagent/Equipment | Grade/Specification | Supplier Examples |
| 2-Methoxybenzoyl chloride | ≥97% | Sigma-Aldrich, TCI |
| tert-Butylamine | ≥99% | Sigma-Aldrich, Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific, VWR |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | VWR, Merck |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Saturated sodium bicarbonate (NaHCO₃) | Aqueous solution | Prepared in-house |
| Brine | Saturated NaCl solution | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | Granular | VWR, Merck |
| Round-bottom flask | Appropriate size | Kimble, Pyrex |
| Magnetic stirrer and stir bar | VWR, IKA | |
| Dropping funnel | ||
| Separatory funnel | ||
| Rotary evaporator | Heidolph, Büchi | |
| pH paper or meter | ||
| Standard laboratory glassware | ||
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, gloves |
Experimental Protocol: A Step-by-Step Guide to Synthesis
This protocol is based on the well-established Schotten-Baumann reaction, which is a robust method for the acylation of amines.[2][3][4][5] The reaction is performed in a biphasic system to facilitate the reaction and the subsequent purification.
Step 1: Reaction Setup and Reagent Preparation
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylamine (1.0 equivalent) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to ensure complete dissolution and efficient stirring.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (NaOH).
-
In a dropping funnel, dissolve 2-methoxybenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM.
Causality: The use of a slight excess of the acylating agent, 2-methoxybenzoyl chloride, ensures the complete consumption of the starting amine. Anhydrous DCM is used as the organic solvent because it is inert to the reaction conditions and readily dissolves the reactants. The aqueous NaOH solution acts as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.[2][4]
Step 2: The Acylation Reaction
-
Place the round-bottom flask containing the tert-butylamine solution in an ice bath and begin stirring.
-
Simultaneously, add the 2-methoxybenzoyl chloride solution from the dropping funnel and the 10% aqueous NaOH solution dropwise to the stirred tert-butylamine solution. Maintain the temperature of the reaction mixture between 0 and 5 °C.
-
The rate of addition should be controlled to keep the reaction temperature from rising significantly. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
Causality: Performing the initial addition at low temperatures helps to control the exothermic nature of the reaction and minimizes potential side reactions. The simultaneous addition of the base is crucial for neutralizing the HCl as it is formed, which prevents the protonation of the unreacted tert-butylamine, thereby keeping it available for nucleophilic attack.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure this compound as a solid.
Causality: The acidic wash with 1 M HCl removes any unreacted tert-butylamine and the basic wash with saturated NaHCO₃ neutralizes any remaining acidic impurities. The brine wash helps to remove any residual water from the organic layer. Drying with anhydrous MgSO₄ ensures the complete removal of water before solvent evaporation. Recrystallization is a standard technique to obtain a highly pure solid product.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: A flowchart of the synthesis protocol.
Safety Precautions
-
2-Methoxybenzoyl chloride is corrosive and causes severe skin burns and eye damage. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
tert-Butylamine is a flammable liquid and is harmful if swallowed or inhaled. It also causes severe skin burns and eye damage. Handle in a well-ventilated area, away from ignition sources, and with appropriate PPE.[3][4][5]
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.
-
Sodium hydroxide (NaOH) is corrosive and can cause severe burns. Handle with care and appropriate PPE.
Expected Results and Characterization
The final product, this compound, is expected to be a white to off-white solid.
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Melting Point | Estimated: 110-120 °C (based on analogs)[2][7] |
| ¹H NMR (CDCl₃) | Predicted δ (ppm): ~7.7-7.2 (m, 4H, Ar-H), ~6.0 (br s, 1H, NH), ~3.9 (s, 3H, OCH₃), ~1.5 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | Predicted δ (ppm): ~167 (C=O), ~157 (C-OCH₃), ~132-121 (Ar-C), ~56 (OCH₃), ~52 (C(CH₃)₃), ~29 (C(CH₃)₃) |
Justification for Predicted NMR Shifts: The predicted chemical shifts are based on the analysis of structurally similar compounds. For instance, in N-tert-butylbenzamide, the tert-butyl protons appear at δ 1.46 ppm and the amide proton at δ 5.97 ppm.[2] In N-tert-butyl-4-methoxybenzamide, the methoxy protons are observed at δ 3.82 ppm.[2] The aromatic protons are expected to appear in the typical aromatic region, with splitting patterns influenced by the ortho-methoxy group. The predicted ¹³C NMR shifts are also extrapolated from these analogs.[2]
Discussion: The Underlying Mechanism
The synthesis of this compound proceeds via a nucleophilic acyl substitution, a cornerstone reaction in organic chemistry. The mechanism, in the context of the Schotten-Baumann conditions, can be visualized as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by the base (hydroxide ion) present in the aqueous phase. This step is crucial as it neutralizes the acidic byproduct (HCl) and regenerates the neutral amide product.
Caption: The nucleophilic acyl substitution mechanism.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By adhering to the detailed steps and safety precautions outlined, researchers can confidently produce this valuable chemical intermediate for their drug discovery and development endeavors. The discussion of the underlying chemical principles and the inclusion of expected characterization data further equip scientists with the necessary knowledge for a successful synthesis and product verification.
References
- This journal is © The Royal Society of Chemistry 2017. (Link not available)
-
Chemstock. TERT-BUTYLAMINE - GHS Safety Data Sheet. [Link]
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
-
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]
-
PubChem. 2-Methoxybenzoyl chloride. [Link]
-
Stenutz. N-tert-butyl-4-methoxybenzamide. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
Sources
Application Notes & Protocols for Cellular Assays Using N-tert-butyl-2-methoxybenzamide
Introduction: A Framework for Characterizing a Novel Benzamide Derivative
N-tert-butyl-2-methoxybenzamide is a synthetic compound belonging to the benzamide class of molecules, a scaffold known for its diverse biological activities and presence in numerous therapeutic agents.[1] The incorporation of a tert-butyl group can enhance metabolic stability and potency, making this compound a person of interest for further investigation.[2]
Given the limited publicly available data on the specific cellular effects of this compound, this document serves as a comprehensive guide for researchers to systematically characterize its activity in vitro. We will proceed based on a hypothesized mechanism of action, drawing parallels from structurally related compounds. These notes provide a robust framework for initial screening, from fundamental cytotoxicity assessments to more targeted mechanistic assays.
Hypothesized Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
Structurally similar 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[3] The aberrant activation of the Hh pathway is implicated in the development and progression of various cancers.[3] Therefore, a plausible hypothesis is that this compound may exert its cellular effects by modulating this pathway.
The Hedgehog signaling pathway is crucial during embryonic development and is mostly quiescent in adult tissues. Its reactivation in adults can lead to tumorigenesis. The binding of the Hedgehog ligand to its receptor, Patched (PTCH), alleviates the inhibition of Smoothened (SMO). SMO then translocates to the primary cilium, initiating a signaling cascade that culminates in the activation and nuclear translocation of Glioma-associated oncogene (GLI) transcription factors, which in turn upregulate the expression of genes involved in cell proliferation, survival, and differentiation.
Figure 2: Experimental workflow for the Caspase-Glo® 3/7 Assay.
Protocol: Caspase-Glo® 3/7 Assay
This protocol is adapted for a 96-well plate format.
-
Materials:
-
Cells seeded and treated with this compound in white-walled 96-well plates (clear bottom plates can also be used, but white walls enhance the luminescent signal).
-
Caspase-Glo® 3/7 Assay System (Promega or similar). [4] * Plate shaker.
-
Luminometer.
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using a white-walled 96-well plate. It is crucial to include a positive control for apoptosis (e.g., treatment with staurosporine).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. [5]Allow the reagent to equilibrate to room temperature before use. [5] 3. Assay Execution: a. Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature for about 30 minutes. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. [5]This single reagent addition lyses the cells and provides the substrate for the caspase enzymes. [4] c. Mix the contents of the wells by placing the plate on a shaker at 300–500 rpm for 30-60 seconds. d. Incubate the plate at room temperature for 1 to 3 hours, protected from light. The "glow-type" signal is generally stable for several hours. [4] 4. Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Interpretation: An increase in the luminescent signal in treated wells compared to the vehicle control indicates an activation of caspase-3 and/or caspase-7, suggesting the induction of apoptosis. The data should be presented as fold-change in luminescence over the vehicle control.
Data Interpretation and Next Steps
-
Correlation of Results: If this compound reduces cell viability (Tier 1) and increases caspase-3/7 activity (Tier 2) in a dose-dependent manner, it strongly suggests that the compound's cytotoxic effect is mediated, at least in part, through the induction of apoptosis.
-
Further Mechanistic Studies:
-
Target Engagement: To confirm the hypothesis that the compound targets the Hedgehog pathway, a Gli-luciferase reporter assay could be employed. A reduction in luciferase activity upon treatment would indicate pathway inhibition. [3] * Western Blot Analysis: The expression levels of key proteins in the Hedgehog pathway (e.g., Gli1, Ptch1) and apoptosis markers (e.g., cleaved PARP, Bcl-2 family proteins) can be analyzed by western blot to further validate the mechanism of action.
-
Selectivity Profiling: The compound should be tested against a panel of other signaling pathways to assess its selectivity.
-
By following this structured approach, researchers can effectively characterize the cellular effects of novel compounds like this compound, generating robust and reliable data to guide further drug development efforts.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]
-
Boster Biological Technology. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]
-
ACS Publications. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). A dominant-negative inhibitor of CREB reveals that it is a general mediator of stimulus-dependent transcription of c-fos. Retrieved from [Link]
-
PMC. (n.d.). Targeting CREB in Cancer Therapy: A Key Candidate or One of Many? An Update. Retrieved from [Link]
-
PubChem. (n.d.). N-(tert-butyl)-2-fluoro-3-methoxybenzamide. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved from [Link]
-
PMC. (n.d.). The cAMP response element binding protein, CREB, is a potent inhibitor of diverse transcriptional activators. Retrieved from [Link]
-
Assay Genie. (n.d.). Cellular & Biochemical Assays. Retrieved from [Link]
-
PubMed. (n.d.). Effect of cyclic AMP on the expression of myelin basic protein species and myelin proteolipid protein in committed oligodendrocytes: differential involvement of the transcription factor CREB. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Effect of kinase pathway inhibitors on CREB-dependent luciferase.... Retrieved from [Link]
-
White Rose Research Online. (2024, September 26). Disruption of oncogenic pathways in mucoepidermoid carcinoma: CREB inhibitor 666.15 as a potential therapeutic agent. Retrieved from [Link]
-
ACS Publications. (n.d.). Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Up‐regulation of cyclic AMP (cAMP) response element‐binding protein.... Retrieved from [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
Hypha Discovery Blogs. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]
-
PubMed. (n.d.). Cyclic AMP response element-binding protein and depression. Retrieved from [Link]
-
PubMed. (n.d.). Cyclic AMP enhances Smad-mediated BMP signaling through PKA-CREB pathway. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source. Retrieved from [Link]
Sources
- 1. CAS 88105-14-0 | N-(tert-Butyl)-2-methoxybenzamide - Synblock [synblock.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. promega.com [promega.com]
Application Notes and Protocols for 2-Methoxybenzamide Derivatives as Research Tools in Pharmacology
A Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: This document provides a technical guide for the use of 2-methoxybenzamide derivatives as research tools, with a focus on their application as inhibitors of the Hedgehog signaling pathway. While N-tert-butyl-2-methoxybenzamide is used as a representative compound, it should be noted that this specific molecule is not extensively characterized in the public domain. The protocols and data presented herein are based on studies of structurally related 2-methoxybenzamide derivatives and should be adapted and validated for novel compounds.
Introduction: The Emerging Role of 2-Methoxybenzamide Derivatives in Oncology Research
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Within this class, 2-methoxybenzamide derivatives have recently garnered significant attention as potent modulators of critical cellular signaling pathways, most notably the Hedgehog (Hh) signaling cascade.[1][2][3] Aberrant activation of the Hh pathway is a known driver in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[1][2]
This compound (Figure 1) is a member of this promising class of compounds. While specific data on this particular derivative is limited, its structural features—a 2-methoxybenzamide core coupled with a bulky tert-butyl group—suggest its potential as a tool for probing the pharmacology of related targets. The tert-butyl group can influence the compound's metabolic stability, solubility, and binding affinity.[4] This guide will provide a comprehensive overview of the application of 2-methoxybenzamide derivatives as research tools, with a focus on their use as Hedgehog pathway inhibitors.
Figure 1: Chemical Structure of this compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 88105-14-0 | C12H17NO2 | 207.27 g/mol |
Mechanism of Action: Targeting the Smoothened Receptor
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of a second transmembrane protein, Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of Hh target genes.
2-Methoxybenzamide derivatives have been shown to act as antagonists of the SMO receptor.[1][2][3] By binding to SMO, these compounds prevent its activation, even in the presence of Hh ligands or in cases of inactivating mutations in PTCH. This blockade of SMO leads to the suppression of the downstream signaling cascade and inhibition of Hh-driven cellular processes, such as proliferation and survival.
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of 2-methoxybenzamide derivatives on the Smoothened (SMO) receptor.
Experimental Protocols
The following protocols are foundational for characterizing the activity of novel 2-methoxybenzamide derivatives as Hedgehog pathway inhibitors.
Gli-Luciferase Reporter Assay
This cell-based assay is a cornerstone for quantifying the activity of the Hedgehog pathway. It utilizes a cell line engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter. Inhibition of the pathway results in a decrease in luciferase expression, which can be measured as a reduction in luminescence.
Principle: A decrease in luminescence in the presence of the test compound indicates inhibition of the Hedgehog signaling pathway.
Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization (Shh-LIGHT2 cells).[5]
Materials:
-
Shh-LIGHT2 cells
-
DMEM with 10% calf serum and 1% penicillin/streptomycin
-
Opti-MEM
-
Recombinant Sonic Hedgehog (Shh) ligand
-
Test compound (e.g., this compound)
-
96-well white, clear-bottom plates
-
Dual-Glo Luciferase Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2.5 x 10^4 cells/well in 100 µL of DMEM with 10% calf serum. Incubate overnight at 37°C and 5% CO2.
-
Serum Starvation: The next day, carefully remove the medium and replace it with 90 µL of Opti-MEM. Incubate for 4-6 hours.
-
Compound and Ligand Addition:
-
Prepare serial dilutions of the test compound in Opti-MEM.
-
Prepare a solution of Shh ligand in Opti-MEM at a concentration that induces a submaximal response (to be determined empirically, typically around 200 ng/mL).
-
Add 5 µL of the test compound dilution to the wells.
-
Add 5 µL of the Shh ligand solution to all wells except the negative control wells.
-
Add 10 µL of Opti-MEM to the negative control wells.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plate and the Dual-Glo Luciferase Assay reagents to room temperature.
-
Add 100 µL of the Luciferase Assay Reagent II (LAR II) to each well and mix.
-
Measure firefly luciferase activity using a luminometer.
-
Add 100 µL of the Stop & Glo Reagent to each well and mix.
-
Measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percent inhibition of Hedgehog signaling relative to the Shh-stimulated control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the Gli-luciferase reporter assay.
In Vitro Antiproliferative Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the Hedgehog pathway for their proliferation, such as the medulloblastoma cell line Daoy.[6][7]
Principle: A reduction in cell viability in the presence of the test compound indicates an antiproliferative effect.
Cell Line: Daoy (human medulloblastoma cell line).[6][7]
Materials:
-
Daoy cells
-
EMEM with 10% fetal bovine serum and 1% penicillin/streptomycin
-
Test compound
-
96-well clear plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Daoy cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the compound dilutions to the wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Viability Assessment (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a luminometer.
-
-
Data Analysis:
-
Calculate the percent cell viability relative to the vehicle-treated control.
-
Plot the percent viability against the log of the compound concentration and determine the GI50 (concentration for 50% inhibition of growth).
-
Smoothened Receptor Binding Assay
This assay directly measures the ability of a compound to bind to the SMO receptor. This can be performed using a variety of formats, including radioligand binding assays or fluorescence-based assays.
Principle: Competition with a known SMO ligand for binding to the receptor indicates direct interaction.
Method: A common approach is a whole-cell competition binding assay using a fluorescently labeled SMO antagonist, such as BODIPY-cyclopamine.[2]
Materials:
-
HEK293 cells overexpressing human SMO
-
BODIPY-cyclopamine
-
Test compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
High-content imaging system or fluorescence plate reader
Protocol:
-
Cell Plating: Plate SMO-overexpressing HEK293 cells in a suitable plate format (e.g., 384-well) and allow them to adhere.
-
Compound Incubation: Add serial dilutions of the test compound to the cells.
-
Fluorescent Ligand Addition: Add a fixed concentration of BODIPY-cyclopamine (typically at its Kd) to all wells.
-
Incubation: Incubate at room temperature for a defined period to reach binding equilibrium.
-
Washing: Gently wash the cells to remove unbound fluorescent ligand.
-
Signal Detection: Measure the cell-associated fluorescence using a high-content imager or a fluorescence plate reader.
-
Data Analysis:
-
Calculate the percent displacement of BODIPY-cyclopamine binding at each concentration of the test compound.
-
Plot the percent displacement against the log of the compound concentration to determine the Ki (inhibitory constant).
-
Data Presentation and Interpretation
The results from these assays can be summarized to provide a comprehensive pharmacological profile of a novel 2-methoxybenzamide derivative.
Table 1: Pharmacological Profile of a Representative 2-Methoxybenzamide Derivative
| Assay | Cell Line | Parameter | Value (µM) |
| Gli-Luciferase Reporter Assay | Shh-LIGHT2 | IC50 | 0.5 |
| Antiproliferative Assay | Daoy | GI50 | 1.2 |
| SMO Binding Assay | SMO-HEK293 | Ki | 0.2 |
Interpretation:
-
A low IC50 value in the Gli-luciferase assay indicates potent inhibition of the Hedgehog pathway.
-
A low GI50 value in the antiproliferative assay demonstrates that the compound has a functional effect on Hh-dependent cancer cells.
-
A low Ki in the SMO binding assay confirms that the compound directly targets the SMO receptor.
Conclusion and Future Directions
2-Methoxybenzamide derivatives represent a promising class of compounds for the development of novel anticancer agents targeting the Hedgehog signaling pathway. The protocols outlined in this guide provide a robust framework for the initial characterization of novel derivatives like this compound. Further studies should focus on in vivo efficacy in animal models of Hh-driven cancers, as well as comprehensive pharmacokinetic and toxicological profiling to assess their potential as clinical candidates.
References
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. [Link]
-
A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine. Molecular Pharmacology. [Link]
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC. National Center for Biotechnology Information. [Link]
-
Daoy (Brain cancer cell lines). BioHippo. [Link]
-
The development of a high-content screening binding assay for the smoothened receptor. PubMed. [Link]
-
Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. PNAS. [Link]
-
Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. PNAS. [Link]
-
Daoy - Cell Line. BCRJ. [Link]
-
Comparative analysis of pediatric SHH medulloblastoma DAOY spheres and adherent monolayers. PubMed Central. [Link]
-
General information Characteristics Regulatory Data Product sheet Daoy Cells | 305053. Cytion. [Link]
-
In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. PubMed. [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]
-
Metabolism of t-butyl groups in drugs. Hypha Discovery. [Link]
Sources
- 1. The development of a high-content screening binding assay for the smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kozielewicz lab - A NanoBRET-Based Binding Assay for Smoothened Allows [kozielewicz.com]
- 3. pnas.org [pnas.org]
- 4. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ebiohippo.com [ebiohippo.com]
- 7. atcc.org [atcc.org]
Step-by-step guide for N-tert-butyl-2-methoxybenzamide purification
An In-depth Technical Guide to the Purification of N-tert-butyl-2-methoxybenzamide
Abstract
This application note provides a comprehensive, step-by-step guide for the purification of this compound, a key intermediate in various chemical syntheses. Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the causality behind experimental choices to ensure procedural success and high-purity outcomes. We will explore two primary purification methodologies: Recrystallization and Flash Column Chromatography. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Introduction: The Importance of Purity
This compound (MW: 207.27 g/mol , Formula: C₁₂H₁₇NO₂) is a secondary amide whose utility in synthetic chemistry is significant.[1][2] The presence of impurities, such as unreacted starting materials (e.g., 2-methoxybenzoic acid, tert-butylamine) or reaction by-products, can drastically affect the yield, selectivity, and safety profile of subsequent reactions. Therefore, achieving high purity is not merely a matter of analytical neatness but a critical prerequisite for reliable and reproducible research. This guide provides robust, field-proven protocols to achieve a purity level of ≥98%.
Foundational Principles: Choosing Your Purification Path
The selection of an appropriate purification technique is contingent on the nature and quantity of the crude product and its impurities. The two most effective methods for a solid organic compound like this compound are recrystallization and flash column chromatography.
-
Recrystallization is a technique used to purify crude solid products by leveraging differences in solubility between the desired compound and its impurities.[3] It is most effective when the desired compound is the major component of the crude material and the impurities have different solubility profiles.
-
Flash Column Chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[4][5] It is exceptionally powerful for separating complex mixtures or when impurities have similar polarities to the target compound.
The following diagram illustrates the decision-making workflow for selecting the appropriate purification method.
Sources
The Strategic Role of N-tert-butyl-2-methoxybenzamide in Directed ortho-Metalation: A Guide for Synthetic Chemists
Introduction: A Versatile Intermediate for Complex Aromatic Scaffolds
In the landscape of modern organic synthesis, the quest for regioselective functionalization of aromatic rings remains a cornerstone of molecular design. Among the powerful tools available to the synthetic chemist, Directed ortho-Metalation (DoM) stands out for its precision and predictability. This guide delves into the practical application of N-tert-butyl-2-methoxybenzamide, a key intermediate that leverages the principles of DoM to unlock synthetic pathways to highly substituted aromatic compounds. Its unique structural features, combining a powerful directing group with steric influence, make it an invaluable asset for researchers, scientists, and drug development professionals aiming to construct complex molecular architectures with a high degree of control. We will explore the causality behind its synthesis, its activation for selective functionalization, and provide detailed, field-proven protocols for its use.
Core Principles: The Synergy of Directing Groups in this compound
The efficacy of this compound as a synthetic intermediate is rooted in the hierarchical power of its two directing metalation groups (DMGs) on the aromatic ring: the tertiary amide and the methoxy group. The fundamental principle of DoM involves the coordination of a strong organolithium base to a Lewis basic DMG, which then facilitates the deprotonation of the proximal ortho-proton.[1][2]
In this compound, both the amide and methoxy functionalities can act as DMGs. However, the tertiary amide group is a significantly more powerful director than the methoxy group. This differential directing ability is the linchpin of its synthetic utility, ensuring that lithiation occurs exclusively at the C6 position, ortho to the amide and meta to the methoxy group. The bulky tert-butyl group on the amide nitrogen plays a crucial role; it sterically hinders rotation around the aryl-carbonyl bond, locking the carbonyl oxygen in a conformation that favors coordination with the organolithium reagent and subsequent deprotonation of the adjacent C6 proton.
Diagram 1: The Directed ortho-Metalation (DoM) Mechanism
Caption: Workflow of DoM with this compound.
Application Notes and Protocols
This section provides detailed protocols for the synthesis of this compound and its subsequent use in a representative DoM reaction.
Protocol 1: Synthesis of this compound
This protocol is adapted from standard Schotten-Baumann conditions for amide synthesis from an acid chloride.[3] The reaction involves the acylation of tert-butylamine with 2-methoxybenzoyl chloride in the presence of a mild base to neutralize the HCl byproduct.
Materials and Equipment:
-
2-Methoxybenzoyl chloride
-
tert-Butylamine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM (approximately 10 mL per mmol of amine).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Acid Chloride: Dissolve 2-methoxybenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.
Characterization Data (Reference: N-tert-butylbenzamide[4]):
| Analysis | Expected Result for this compound | Reference Data for N-tert-butylbenzamide[4] |
| Appearance | White to off-white solid | White solid |
| Melting Point | To be determined experimentally | 134–135 °C |
| ¹H NMR (CDCl₃) | δ ~ 8.2 (d, 1H, Ar-H), ~ 7.4 (t, 1H, Ar-H), ~ 7.0 (t, 1H, Ar-H), ~ 6.9 (d, 1H, Ar-H), ~ 6.1 (br s, 1H, NH), ~ 3.9 (s, 3H, OCH₃), ~ 1.5 (s, 9H, C(CH₃)₃) ppm | δ 7.70 (m, 2H), 7.45–7.37 (m, 3H), 5.97 (br s, 1H), 1.46 (s, 9H) ppm |
| ¹³C NMR (CDCl₃) | δ ~ 165 (C=O), ~ 157 (C-OCH₃), Ar-C signals, ~ 56 (OCH₃), ~ 52 (C(CH₃)₃), ~ 29 (C(CH₃)₃) ppm | δ 166.9, 135.8, 131.0, 128.4, 126.6, 51.5, 28.8 ppm |
| IR (KBr) | ν ~ 3340 (N-H stretch), ~ 1640 (C=O stretch), ~ 1240 (C-O stretch) cm⁻¹ | ν 3332 (NH), 1643 (C=O) cm⁻¹ |
Protocol 2: Directed ortho-Metalation and Iodination
This protocol details the regioselective iodination of this compound at the C6 position. sec-Butyllithium is used as the base, and N,N,N',N'-tetramethylethylenediamine (TMEDA) is added to break up organolithium aggregates and increase basicity.[5]
Materials and Equipment:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive reagents
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under a positive pressure of argon, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Addition of TMEDA: Add freshly distilled TMEDA (1.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (1.2 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C. The solution may develop a color, indicating the formation of the aryllithium species. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: In a separate flask, prepare a solution of iodine (1.5 equivalents) in anhydrous THF. Add this solution dropwise to the cold aryllithium solution.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to consume excess iodine.
-
Work-up and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford N-tert-butyl-2-methoxy-6-iodobenzamide.
Expected Outcome: This protocol is expected to yield the desired C6-iodinated product with high regioselectivity. The yield will be dependent on the strict adherence to anhydrous and anaerobic conditions.
Visualization of Synthetic Workflow
Diagram 2: Synthesis and Application Workflow
Caption: Overall workflow from starting materials to the functionalized product.
Trustworthiness and Self-Validation
The protocols described herein are built upon well-established and robust organic transformations. The success of each step can be readily validated using standard analytical techniques:
-
Reaction Monitoring: TLC is a simple and effective method to monitor the progress of both the amidation and the DoM reactions, allowing for the determination of the reaction endpoint.
-
Product Characterization: The identity and purity of the synthesized intermediate and the final product should be confirmed by a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The expected spectroscopic data, based on analogous compounds, provides a benchmark for validation.[4]
-
Regioselectivity Confirmation: The regioselectivity of the DoM reaction can be unequivocally confirmed by ¹H NMR analysis of the final product. The coupling patterns of the aromatic protons will clearly indicate substitution at the C6 position.
By adhering to these validation steps, researchers can ensure the integrity of their synthetic route and the quality of their results.
Conclusion
This compound is a powerful and reliable intermediate for the synthesis of complex, polysubstituted aromatic compounds. Its utility stems from the predictable and highly regioselective nature of the Directed ortho-Metalation reaction, governed by the dominant directing effect of the tertiary amide group. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this versatile building block in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals.
References
-
This journal is © The Royal Society of Chemistry 2017. (n.d.).
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines.
-
Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University.
-
Wikipedia. (2023, December 2). Directed ortho metalation.
-
Baran, P. S. Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research.
- Clayden, J., & Yasin, S. A. (2002). Pathfinding in the Exploration of Conformation Space: The Development of a Lithiation/Substitution Strategy for the Asymmetric Synthesis of Atropisomers. New Journal of Chemistry, 26(2), 191–192.
- Snieckus, V. (1990). Directed ortho metalation.
- Chadwick, S. T., Ramirez, A., Gupta, L., & Collum, D. B. (2007). n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated Ortholithiations of Aryl Oxazolines: Substrate-Dependent Mechanisms. Journal of the American Chemical Society, 129(8), 2259–2268.
Sources
Application Notes and Protocols: N-tert-butyl-2-methoxybenzamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyl-2-methoxybenzamide is a small molecule belonging to the benzamide class of compounds. Its structure, featuring a methoxy group at the ortho position of the benzene ring and a bulky tert-butyl group attached to the amide nitrogen, suggests potential for interesting pharmacological activities. While direct and extensive research on this specific isomer is limited, its structural similarity to other biologically active benzamides allows for informed exploration of its potential applications in drug discovery. This guide provides a comprehensive overview of this compound, including its synthesis, potential biological activities, and detailed protocols for its investigation as a potential therapeutic agent.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 88105-14-0 | [1] |
| Molecular Formula | C12H17NO2 | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |
Synthesis of this compound
The synthesis of this compound can be readily achieved through the amidation of 2-methoxybenzoyl chloride with tert-butylamine. This is a standard and efficient method for forming the amide bond.
Experimental Protocol: Synthesis via Acylation
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
2-methoxybenzoyl chloride
-
tert-Butylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et3N) or other suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM or THF.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Amine and Base: While stirring, slowly add tert-butylamine (1.1 equivalents) followed by the dropwise addition of triethylamine (1.2 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Potential Biological Activities and Applications in Drug Discovery
While there is a lack of direct biological data for this compound, its structural analog, N-tert-butyl-3-methoxybenzamide, has been suggested to possess potential anti-inflammatory and analgesic properties.[2] This suggests that this compound may also interact with biological targets involved in pain and inflammation pathways.
Another potential area of investigation stems from the broader class of 2-methoxybenzamide derivatives, which have been explored as inhibitors of the Hedgehog (Hh) signaling pathway.[3] Aberrant Hh signaling is implicated in various cancers, making inhibitors of this pathway attractive as potential anti-cancer agents.
Hypothesized Mechanism of Action: Anti-inflammatory Effects
A plausible, though speculative, mechanism for the potential anti-inflammatory effects of this compound could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.
DOT Diagram: Hypothetical Anti-inflammatory Mechanism
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Experimental Protocols for Biological Evaluation
To investigate the potential therapeutic applications of this compound, the following in vivo and in vitro assays are recommended.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema Assay
This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.
Objective: To evaluate the in vivo anti-inflammatory effect of this compound by measuring the reduction of carrageenan-induced paw edema in rats.
Materials:
-
Wistar albino rats (150-200 g)
-
1% (w/v) Carrageenan suspension in normal saline
-
This compound
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Standard drug (Indomethacin)
-
Group III-V: this compound at different doses (e.g., 10, 20, 40 mg/kg)
-
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Induction of Edema: After 1 hour of compound administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
DOT Diagram: Carrageenan-Induced Paw Edema Workflow
Caption: Workflow for the carrageenan-induced rat paw edema assay.
In Vitro Hedgehog Signaling Pathway Inhibition Assay
To explore the potential of this compound as a Hedgehog pathway inhibitor, a cell-based reporter assay can be employed.
Objective: To determine if this compound can inhibit the Hedgehog signaling pathway in a cell-based assay.
Materials:
-
Shh-LIGHT2 cell line (NIH-3T3 cells stably transfected with a Gli-responsive luciferase reporter)
-
DMEM supplemented with 10% FBS and antibiotics
-
This compound
-
Positive control (e.g., Vismodegib)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or the positive control. Include a vehicle control (DMSO).
-
Pathway Activation: Stimulate the Hedgehog pathway by adding a conditioned medium containing the Shh ligand or a Smoothened agonist like SAG.
-
Incubation: Incubate the cells for 48-72 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) and calculate the IC50 value for the inhibition of Hedgehog signaling.
Conclusion and Future Directions
This compound represents an under-investigated molecule with potential for drug discovery. Based on the activities of its structural analogs, promising avenues for research include the exploration of its anti-inflammatory, analgesic, and potential anti-cancer properties through inhibition of the Hedgehog signaling pathway. The protocols provided in this guide offer a starting point for the systematic evaluation of this compound's therapeutic potential. Further studies should focus on elucidating its precise mechanism of action, establishing a structure-activity relationship (SAR) through the synthesis and testing of related analogs, and evaluating its pharmacokinetic and toxicological profiles.
References
-
Wang, C., et al. (2019). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 9(38), 21957-21962. Available at: [Link]
Sources
Application Note & Protocol: A Multi-Tiered Approach for Evaluating the Anti-Inflammatory Activity of Novel Benzamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting Inflammation with Benzamide Derivatives
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and injury, yet a key driver of pathology in a vast array of chronic diseases when dysregulated. The inflammatory cascade is orchestrated by a complex network of signaling pathways and mediators, including prostaglandins, cytokines, and reactive nitrogen species.[1][2] Benzamide derivatives represent a versatile class of chemical scaffolds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities.[3][4] Several derivatives have been identified as potent anti-inflammatory agents, often by modulating the activity of key enzymes like cyclooxygenase (COX) or interfering with pro-inflammatory signaling pathways.[4][5]
This guide provides a structured, multi-tiered protocol for the comprehensive evaluation of novel benzamide derivatives for anti-inflammatory activity. The workflow is designed to logically progress from high-throughput biochemical assays to more complex cell-based models of inflammation, culminating in a well-established in vivo model of acute inflammation. This hierarchical approach allows for efficient screening, characterization, and mechanistic elucidation of lead compounds.
A Hierarchical Screening Cascade for Anti-Inflammatory Drug Discovery
A successful screening strategy should efficiently identify and validate promising candidates while providing insights into their mechanism of action. We propose a three-tiered approach that balances throughput with biological relevance.
Caption: A logical workflow for identifying and validating anti-inflammatory compounds.
Tier 1: Direct Target Engagement - The COX-2 Inhibition Assay
Scientific Rationale: The cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins (PGs). There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation and is responsible for producing the PGs that mediate pain and swelling. Selective inhibition of COX-2 over COX-1 is a key therapeutic strategy to achieve anti-inflammatory effects while minimizing gastrointestinal side effects. This assay provides a direct measure of a compound's ability to inhibit this critical enzyme.
Protocol 3.1: Fluorometric COX-2 Inhibitor Screening
This protocol is adapted from commercially available kits and provides a rapid method for assessing direct COX-2 inhibition.[6] The assay measures the generation of Prostaglandin G2, the intermediate product of the COX reaction, via a fluorescent probe.[6]
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Heme)
-
Arachidonic Acid (Substrate)
-
Test Benzamide Derivatives
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute COX-2 enzyme on ice and keep on ice during use.[6] Prepare a 10X working solution of test compounds and the positive control (Celecoxib) in the appropriate solvent (e.g., DMSO). The final solvent concentration in the assay should not exceed 1%.
-
Assay Plate Setup: In a 96-well plate, add reagents in duplicate for each condition:
-
Enzyme Control (100% Activity): 10 µL Assay Buffer + 80 µL Reaction Mix.
-
Inhibitor Control (Positive Control): 10 µL Celecoxib (10X) + 80 µL Reaction Mix.
-
Test Compound: 10 µL Benzamide Derivative (10X) + 80 µL Reaction Mix.
-
Reaction Mix Preparation (per well): Prepare a master mix containing COX Assay Buffer, COX Probe, COX Cofactor, and reconstituted COX-2 enzyme.
-
-
Initiate Reaction: To all wells, add 10 µL of diluted Arachidonic Acid solution to start the reaction. Use a multi-channel pipette for simultaneous addition.
-
Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes, with readings every minute.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve (RFU/min).
-
Calculate the percent inhibition using the following formula: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100 (where EC is the Enzyme Control).
-
Plot the % Inhibition against the log concentration of the test compound to determine the IC₅₀ value.
-
Tier 2: Cellular Activity & Mechanism - LPS-Induced Inflammation in Macrophages
Scientific Rationale: To assess the activity of benzamide derivatives in a more biologically relevant context, we use the RAW 264.7 murine macrophage cell line.[8][9] Macrophages are key players in the inflammatory response. Stimulation with Lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a potent inflammatory cascade through the Toll-like receptor 4 (TLR4) pathway.[10] This leads to the activation of transcription factors like NF-κB, which in turn upregulate the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), COX-2, and cytokines like TNF-α and IL-6.[10][11] This model allows us to measure the inhibition of key inflammatory mediators and probe the underlying signaling pathways.
Caption: Simplified LPS-induced NF-κB signaling pathway in macrophages.
Protocol 4.1: Cell Culture and Treatment
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS from E. coli O111:B4
-
Test Benzamide Derivatives
-
Dexamethasone (Positive Control)
-
Sterile, tissue culture-treated plates (24-well or 96-well)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into plates at an appropriate density (e.g., 2.5 x 10⁵ cells/mL for a 24-well plate) and allow them to adhere overnight at 37°C, 5% CO₂.
-
Pre-treatment: Remove the old media. Add fresh media containing various concentrations of the benzamide derivatives or Dexamethasone. Include a "Vehicle Control" group treated with the same concentration of solvent (e.g., DMSO) used for the test compounds.
-
Incubation: Incubate the cells for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to all wells (except the "Unstimulated Control" group) to a final concentration of 1 µg/mL.[11][12]
-
Incubation: Incubate for the desired time period (e.g., 24 hours for mediator release).[10][13]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis of NO and cytokines. Centrifuge the supernatant to remove any cell debris and store at -80°C if not used immediately.
Protocol 4.2: Nitric Oxide (NO) Quantification (Griess Assay)
Scientific Rationale: iNOS produces large quantities of nitric oxide (NO) during inflammation. Due to its short half-life, NO is indirectly measured by quantifying its stable metabolite, nitrite (NO₂⁻), in the culture supernatant using the Griess reaction.[8][14] This colorimetric assay is a robust indicator of iNOS activity.
Procedure:
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh cell culture medium.[14]
-
Griess Reagent: Prepare the Griess Reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[14]
-
Assay: In a 96-well plate, add 50 µL of collected supernatant (from Protocol 4.1) or nitrite standards to each well.
-
Reaction: Add 50 µL of the prepared Griess Reagent to all wells.
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light. A purple/magenta color will develop.[15]
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[8][16]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Determine the nitrite concentration in the samples by interpolating from the linear regression of the standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
Protocol 4.3: Pro-Inflammatory Cytokine Quantification (ELISA)
Scientific Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that amplify and sustain the inflammatory response. Measuring their levels in the supernatant provides a direct quantification of the anti-inflammatory effect of the test compounds. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.[17]
Procedure:
-
Kit Selection: Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Assay Performance: Follow the manufacturer's protocol precisely.[18][19] A general workflow includes:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and collected cell supernatants.
-
Incubating to allow the cytokine to bind.
-
Washing away unbound material.
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-enzyme conjugate (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring absorbance at the specified wavelength (typically 450 nm).[17][18]
-
-
Data Analysis: Generate a standard curve by plotting absorbance versus cytokine concentration. Calculate the concentration of TNF-α and IL-6 in the samples from this curve. Determine the percentage inhibition relative to the LPS-stimulated vehicle control.
Protocol 4.4: NF-κB (p65) Nuclear Translocation Assay
Scientific Rationale: As a key upstream regulator, inhibiting NF-κB activation is a major therapeutic target.[20] This assay provides mechanistic insight by visualizing whether a benzamide derivative can prevent the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon LPS stimulation.[21]
Procedure:
-
Cell Culture: Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate and perform treatments as described in Protocol 4.1, but for a shorter duration (e.g., 30-60 minutes) to capture the peak translocation event.[21]
-
Fixation & Permeabilization:
-
Wash cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.[10]
-
Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst 33342.
-
Mounting & Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope or a high-content imaging system.
-
Data Analysis: In unstimulated cells, p65 fluorescence will be diffuse in the cytoplasm. In LPS-stimulated cells, the fluorescence will concentrate in the nucleus, co-localizing with the DAPI stain. In cells treated with an effective inhibitor, the p65 fluorescence will remain in the cytoplasm despite LPS stimulation. Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of translocation inhibition.
Tier 3: In Vivo Efficacy - The Carrageenan-Induced Paw Edema Model
Scientific Rationale: The carrageenan-induced paw edema model is a gold-standard and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds in vivo.[22][23] The subplantar injection of carrageenan, a polysaccharide, elicits a biphasic inflammatory response.[22]
-
Early Phase (0-2.5 hours): Mediated by histamine, serotonin, and bradykinin.
-
Late Phase (2.5-6 hours): Primarily mediated by the overproduction of prostaglandins, driven by COX-2 upregulation, and involves neutrophil infiltration.[22] This model is excellent for evaluating compounds that may inhibit prostaglandin synthesis or other inflammatory pathways.
Protocol 5.1: Acute Anti-Inflammatory Activity in Rats
Materials:
-
Wistar albino rats or Swiss albino mice (e.g., 150-200g).
-
1% w/v Carrageenan solution in sterile 0.9% saline.
-
Test Benzamide Derivatives.
-
Indomethacin or Diclofenac Sodium (Positive Control Drug).[3]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Plethysmometer or digital calipers.
Procedure:
-
Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Divide them into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle + carrageenan).
-
Group II: Positive Control (receives Indomethacin, 10 mg/kg, p.o. + carrageenan).[22]
-
Group III, IV, etc.: Test Groups (receive different doses of benzamide derivative, p.o. + carrageenan).
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer just before drug administration.[22]
-
Drug Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).[3]
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.[22][24]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3][22]
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Data Analysis & Presentation:
-
Calculate Edema: The increase in paw volume (edema) is calculated as: Edema (mL) = Vₜ - V₀.
-
Calculate Percentage Inhibition: The percentage inhibition of edema for each treated group is calculated at each time point relative to the control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
The results can be summarized in a table for clear comparison.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM (at 3 hr) | % Inhibition (at 3 hr) |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3% |
| Benzamide Deriv. X | 25 | 0.65 ± 0.05 | 23.5% |
| Benzamide Deriv. X | 50 | 0.45 ± 0.04 | 47.1% |
| Table 1: Example data presentation for the paw edema model. |
Conclusion
This comprehensive guide outlines a systematic and robust methodology for evaluating the anti-inflammatory properties of novel benzamide derivatives. By progressing from direct enzymatic inhibition assays to cell-based functional and mechanistic studies, and finally to a validated in vivo model, researchers can efficiently identify lead candidates, understand their potency, and elucidate their mechanism of action. Adherence to these detailed protocols, including the use of appropriate controls and standards, will ensure the generation of reliable and reproducible data, accelerating the journey from chemical synthesis to potential therapeutic application.
References
-
Title: Carrageenan Induced Paw Edema (Rat, Mouse) Source: Inotiv URL: [Link]
-
Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: Semantic Scholar URL: [Link]
-
Title: IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS Source: Slideshare URL: [Link]
-
Title: In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review Source: Semantic Scholar URL: [Link]
-
Title: In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review Source: ResearchGate URL: [Link]
-
Title: Carrageenan induced Paw Edema Model Source: Creative Biolabs URL: [Link]
-
Title: κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol Source: ResearchGate URL: [Link]
-
Title: COX2 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]
-
Title: New In Vivo LPS Model for Anti-Inflammatory Drug Profiling Source: Sygnature Discovery URL: [Link]
-
Title: COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) Source: Assay Genie URL: [Link]
-
Title: Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay Source: MDPI URL: [Link]
-
Title: Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 Source: NCBI URL: [Link]
-
Title: Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat Source: NCBI URL: [Link]
-
Title: Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening Source: NCBI URL: [Link]
-
Title: Measurement of NF-κB activation in TLR-activated macrophages Source: NCBI URL: [Link]
-
Title: Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae Source: NCBI URL: [Link]
-
Title: NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 Source: Antibodies-online.com URL: [Link]
-
Title: NF-kappa B Activation Assay Kits Source: Fivephoton Biochemicals URL: [Link]
-
Title: Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System Source: Digital Showcase @ University of Lynchburg URL: [Link]
-
Title: Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants Source: NCBI URL: [Link]
-
Title: Monitoring the Levels of Cellular NF-κB Activation States Source: MDPI URL: [Link]
-
Title: Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish Source: MDPI URL: [Link]
-
Title: Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
-
Title: Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae Source: Biomolecules & Therapeutics URL: [Link]
-
Title: Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 Source: NCBI URL: [Link]
-
Title: Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes Source: NIH URL: [Link]
-
Title: The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Source: Jurnal Kedokteran Brawijaya URL: [Link]
-
Title: Design, Synthesis, Antimicrobial and Anti-inflammatory Activity of N-Pyrazolyl Benzamide Derivatives | Request PDF Source: ResearchGate URL: [Link]
-
Title: Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema Source: NCBI URL: [Link]
Sources
- 1. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 2. ijpras.com [ijpras.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. assaygenie.com [assaygenie.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. jkb.ub.ac.id [jkb.ub.ac.id]
- 10. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 12. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. inotiv.com [inotiv.com]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of N-tert-butyl-2-methoxybenzamide
Introduction: Unveiling the Cytotoxic Potential of a Novel Benzamide
N-tert-butyl-2-methoxybenzamide is a small molecule belonging to the benzamide class of compounds. While extensive biological data on this specific molecule is emerging, the broader family of 2-methoxybenzamide derivatives has garnered significant interest in oncology research. Recent studies have identified certain 2-methoxybenzamide derivatives as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] Aberrant activation of the Hh pathway is a known driver in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1][2]
The primary molecular target within the Hh pathway for these inhibitors is often the Smoothened (Smo) receptor, a G protein-coupled receptor.[1] By blocking Smo, these compounds can prevent the downstream activation of Gli transcription factors, which ultimately halts the expression of genes responsible for cell proliferation and survival.[1][2] This mechanism provides a strong rationale for investigating the cytotoxic potential of this compound.
These application notes provide a comprehensive framework for assessing the in vitro cytotoxicity of this compound. We present a multi-assay strategy designed to deliver a robust and nuanced understanding of the compound's cellular impact. The protocols herein detail methods to evaluate cell viability, membrane integrity, and the induction of apoptosis, providing researchers with the tools to quantify the compound's cytotoxic effects and probe its potential mechanism of action.
Strategic Overview: A Multi-Parametric Approach to Cytotoxicity
To obtain a comprehensive cytotoxic profile, a single assay is insufficient. A compound can reduce cell viability through various mechanisms, such as inducing programmed cell death (apoptosis), causing direct membrane damage (necrosis), or simply halting proliferation (cytostasis). Therefore, we employ a tripartite strategy utilizing three distinct, well-validated assays:
-
MTT Assay: To assess overall metabolic activity as an indicator of cell viability and proliferation.[3]
-
LDH Assay: To quantify the release of lactate dehydrogenase, a marker of plasma membrane damage and necrosis.[4]
-
Caspase-3/7 Assay: To specifically measure the activity of key executioner caspases, providing a direct readout of apoptosis induction.[5][6][7]
This integrated approach allows for the differentiation between cytotoxic and cytostatic effects and provides initial insights into the mode of cell death.
Experimental Design & Key Parameters
Successful and reproducible cytotoxicity testing hinges on careful planning. The following table outlines critical parameters for consideration when designing experiments with this compound.
| Parameter | Recommendation & Rationale |
| Cell Line Selection | Use a panel of cell lines. Include a cancer cell line with known aberrant Hedgehog signaling (e.g., Daoy medulloblastoma, Panc-1 pancreatic cancer) and a non-cancerous control cell line (e.g., NIH/3T3 fibroblasts, hTERT-immortalized fibroblasts) to assess specificity. |
| Compound Preparation | Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C. The final DMSO concentration in the culture medium should be ≤ 0.5% to avoid solvent-induced toxicity. |
| Dose-Response Range | Perform a broad dose-response analysis. A typical starting range would be a logarithmic dilution series from 0.1 µM to 100 µM. This is crucial for determining the half-maximal inhibitory concentration (IC₅₀). |
| Incubation Time | Test multiple time points (e.g., 24, 48, and 72 hours). This helps to distinguish between rapid necrotic effects and slower apoptotic processes. |
| Controls | Vehicle Control: Cells treated with the same final concentration of DMSO as the highest compound dose. Untreated Control: Cells in culture medium only. Positive Control (for assay validation): A known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for LDH release). |
Core Protocols & Methodologies
PART 1: General Cell Culture & Plating
This initial procedure is foundational for all subsequent cytotoxicity assays. Adherence to proper aseptic technique is paramount. General cell culture guidance can be found in the ATCC Animal Cell Culture Guide.[8][9]
Materials:
-
Selected mammalian cell line(s)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Sterile 96-well, clear, flat-bottom microplates
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Maintenance: Culture cells in T-75 flasks, ensuring they do not exceed 80-90% confluency before passaging.[10][11]
-
Cell Harvesting: Aspirate the growth medium, wash the cell monolayer once with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization & Counting: Add 7-8 mL of complete growth medium to neutralize the trypsin. Transfer the cell suspension to a 15 mL conical tube and gently pipette to ensure a single-cell suspension. Determine the viable cell density using a hemocytometer and Trypan Blue exclusion.
-
Cell Seeding: Dilute the cell suspension to the desired concentration (e.g., 5,000 - 10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.[12]
-
Adherence: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume logarithmic growth.
PART 2: Cytotoxicity Assay Workflows
The following diagram illustrates the overall experimental workflow, from cell plating to data acquisition across the three recommended assays.
Caption: General workflow for assessing this compound cytotoxicity.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[1][3] The amount of formazan produced is directly proportional to the number of viable cells.[2][13]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[2][12]
-
Microplate spectrophotometer
Procedure:
-
Following compound incubation (from Part 1), carefully aspirate the medium from each well, leaving the adherent cells undisturbed.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.
-
Carefully aspirate the MTT-containing medium from the wells.
-
Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[12]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[1][2]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from a "no-cell" control.
Principle: The lactate dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4][14] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[4][15]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or similar)
-
Lysis Buffer (10X, typically provided in the kit)
-
Microplate spectrophotometer
Procedure:
-
Prepare assay controls as per the kit instructions. This typically includes:
-
Following compound incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[16][18]
-
Prepare the LDH Reaction Mixture according to the kit's protocol.
-
Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant.[16][18]
-
Incubate for 30 minutes at room temperature, protected from light.[16]
-
Add 50 µL of Stop Solution (if required by the kit) to each well.[16]
-
Measure the absorbance at 490 nm (with a 680 nm reference) within 1 hour.[16][18]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)]
Principle: A key event in the apoptotic cascade is the activation of executioner caspases, such as caspase-3 and caspase-7.[6][7] This assay utilizes a pro-luminescent caspase-3/7 substrate which, when cleaved by active caspase-3/7, releases a substrate for luciferase, generating a light signal proportional to the amount of caspase activity.[19]
Materials:
-
Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay from Promega)
-
Opaque-walled, white 96-well microplates (for luminescence)
-
Luminometer
Procedure:
-
Plate and treat cells in opaque-walled 96-well plates as described in Part 1. This is critical to prevent well-to-well light cross-talk.
-
Following compound incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent directly to each well containing 100 µL of cell culture medium.
-
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: After subtracting the background luminescence from a "no-cell" control, express the data as fold-change in caspase activity relative to the vehicle-treated control.
Hypothesized Mechanism & Data Interpretation
The selection of these assays is guided by the hypothesis that this compound may function as a Hedgehog pathway inhibitor, which is known to induce apoptosis in cancer cells.
Caption: Relationship between the hypothesized mechanism and assay readouts.
Interpreting the Results:
-
Potent Apoptosis Inducer: A significant, dose-dependent increase in Caspase-3/7 activity coupled with a decrease in MTT reduction would strongly suggest the compound induces apoptosis. An increase in LDH release might be observed at later time points or higher concentrations, indicative of secondary necrosis following apoptosis.
-
Primarily Necrotic Compound: A sharp, dose-dependent increase in LDH release without a significant early increase in caspase activity would indicate a primary necrotic or membrane-damaging mode of action.
-
Cytostatic Effects: A decrease in MTT reduction without a corresponding increase in either LDH release or caspase activity may suggest the compound is cytostatic (inhibits proliferation) rather than cytotoxic at the tested concentrations.
By integrating the data from these three assays, researchers can build a robust, evidence-based profile of the cytotoxic activity of this compound, paving the way for more detailed mechanistic studies.
References
-
Li, X., et al. (2018). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. European Journal of Medicinal Chemistry. Available at: [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]
-
Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]
-
Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Available at: [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Available at: [Link]
-
Cell Biologics, Inc. (n.d.). LDH Assay. Available at: [Link]
-
Toloo, F., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Available at: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
Sources
- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Buy N-tert-Butyl-3-methoxybenzamide | 49834-28-8 [smolecule.com]
- 4. N-benzyl-N-tert-butyl-2,6-dimethoxybenzamide | C20H25NO3 | CID 5138889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-(tert-butyl)-2-fluoro-3-methoxybenzamide | C12H16FNO2 | CID 14924402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 15. GSRS [precision.fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for High-Throughput Screening of Hedgehog Pathway Modulators using N-tert-butyl-2-methoxybenzamide as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[1] This makes it a prime target for therapeutic intervention. While the specific biological targets of N-tert-butyl-2-methoxybenzamide are not extensively characterized in publicly available literature, its structural class (2-methoxybenzamides) has been associated with the inhibition of the Hh pathway. This document presents a comprehensive guide to developing and executing high-throughput screening (HTS) campaigns to identify and characterize modulators of Hh signaling, using this compound as a hypothetical reference inhibitor. We provide detailed protocols for two distinct and complementary HTS assays: a cell-based Gli-luciferase reporter assay for monitoring pathway activity and a biochemical fluorescence polarization assay for targeting a key protein-ligand interaction within the cascade.
Introduction: The Hedgehog Signaling Pathway as a Therapeutic Target
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor, Patched (PTCH1). In the absence of a ligand, PTCH1 actively inhibits the G protein-coupled receptor (GPCR)-like protein Smoothened (SMO).[2][3] Upon Hh binding, this inhibition is relieved, leading to the accumulation of SMO in the primary cilium, a crucial organelle for Hh signal transduction.[4][5][6][7] Activated SMO then triggers a downstream signaling cascade that ultimately results in the activation of the Gli family of transcription factors (Gli1, Gli2, Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation, differentiation, and survival.[8]
Dysregulation of this pathway, often through mutations that activate SMO or inactivate PTCH1, can lead to uncontrolled cell growth and tumor formation.[3] Therefore, identifying small molecule inhibitors that target key components of this pathway, such as SMO, is a promising strategy for cancer therapy.
dot graph TD { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} Caption: Canonical Hedgehog signaling pathway and the hypothetical point of intervention for this compound.
Primary High-Throughput Screening: Cell-Based Gli-Luciferase Reporter Assay
This assay provides a functional readout of the entire Hedgehog pathway, from the cell surface to nuclear gene expression. It is an excellent primary screen to identify compounds that inhibit the pathway at any level.
Principle
The assay utilizes a genetically engineered cell line (e.g., NIH/3T3) that stably expresses a firefly luciferase reporter gene under the control of a Gli-responsive promoter.[9][10] Activation of the Hedgehog pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of a substrate. Inhibitors of the pathway will decrease the luminescence signal.
Materials
-
Cell Line: Gli-responsive luciferase reporter NIH/3T3 cell line (e.g., BPS Bioscience, #79652).[10]
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM with 0.5% FBS and 1% Penicillin-Streptomycin.
-
Pathway Agonist: Recombinant Sonic Hedgehog (Shh-N), conditioned medium, or a small molecule SMO agonist (e.g., SAG).
-
Reference Inhibitor: this compound (for assay validation and as a positive control).
-
Luciferase Assay Reagent: (e.g., Promega ONE-Glo™ Luciferase Assay System).[11]
-
Assay Plates: 384-well, white, clear-bottom tissue culture-treated plates.
-
Compound Library: Small molecules dissolved in DMSO.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the Gli-reporter NIH/3T3 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in culture medium.
-
Seed 10,000 cells in 40 µL of culture medium per well into a 384-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and monolayer formation.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and library compounds in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer 50 nL of compound solution to the assay plate wells. The final DMSO concentration should not exceed 0.5%.
-
Include control wells:
-
Negative Control (0% inhibition): DMSO only.
-
Positive Control (100% inhibition): A known potent Hh pathway inhibitor (e.g., Vismodegib or Cyclopamine).
-
-
-
Pathway Activation:
-
Prepare the agonist solution in assay medium at a concentration that elicits ~80% of the maximal response (EC80). This concentration should be predetermined in an agonist dose-response experiment.
-
Add 10 µL of the agonist solution to all wells except for the negative control wells, to which 10 µL of assay medium is added.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Detection:
-
Equilibrate the assay plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence intensity using a plate reader.
-
Data Analysis and Quality Control
-
Normalization: The raw luminescence data should be normalized to the plate controls:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_negative_control) / (Mean_positive_control - Mean_negative_control))
-
-
Z'-Factor: The quality and robustness of the assay should be assessed by calculating the Z'-factor from the control wells on each plate.[12][13][14][15][16] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14]
-
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A measure of assay robustness and dynamic range. | ≥ 0.5 |
| Signal-to-Background (S/B) | Ratio of the mean signal of the positive control to the mean signal of the negative control. | ≥ 5 |
| Coefficient of Variation (%CV) | A measure of the variability of the control wells. | ≤ 15% |
Secondary/Orthogonal Assay: Fluorescence Polarization (FP) for SMO-Ligand Binding
This biochemical assay directly measures the binding of a fluorescently labeled ligand to the Smoothened receptor. It serves as an excellent secondary screen to confirm hits from the primary cell-based assay and to elucidate a direct interaction with SMO.
Principle
Fluorescence polarization is based on the principle that a small fluorescent molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.[17][18][19][20][21] When the tracer binds to a much larger molecule, such as a protein, its rotation is slowed, and the emitted light remains highly polarized. This change in polarization can be used to quantify binding. In a competitive FP assay, unlabeled compounds from a library can compete with the fluorescent tracer for binding to the target protein, leading to a decrease in polarization.
dot graph TD { rankdir=LR; node [shape=plaintext];
} Caption: Principle of the Fluorescence Polarization Assay.
Materials
-
Target Protein: Purified, recombinant human Smoothened (SMO) protein (extracellular domain or full-length protein in a suitable buffer).
-
Fluorescent Tracer: A fluorescently labeled known SMO ligand (e.g., a fluorescent derivative of cyclopamine or SAG). The choice of fluorophore (e.g., fluorescein, TAMRA) will depend on the available instrumentation.
-
Reference Inhibitor: this compound.
-
Assay Buffer: e.g., PBS with 0.01% Tween-20 and 1 mM DTT.
-
Assay Plates: 384-well, black, low-volume, non-binding surface plates.
-
Compound Library: Small molecules dissolved in DMSO.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare serial dilutions of the fluorescent tracer and SMO protein to determine the optimal concentrations. The ideal tracer concentration is typically at or below its Kd for the protein, and the protein concentration should be sufficient to bind a significant fraction of the tracer.
-
Prepare serial dilutions of the library compounds and this compound in assay buffer.
-
-
Assay Procedure (Competitive Binding):
-
In a 384-well plate, add 5 µL of the compound solution (or DMSO for controls).
-
Add 10 µL of the SMO protein solution at 2X the final desired concentration.
-
Incubate for 15-30 minutes at room temperature to allow for compound-protein interaction.
-
Add 5 µL of the fluorescent tracer at 4X the final desired concentration to initiate the binding reaction.
-
Incubate for 1-2 hours at room temperature, protected from light, to reach binding equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with the appropriate excitation and emission filters and polarizers.
-
Data Analysis and Interpretation
-
Data Calculation: The raw parallel and perpendicular fluorescence intensity readings are used to calculate the fluorescence polarization (in milli-polarization units, mP).
-
Dose-Response Curves: Plot the mP values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.
-
Hit Confirmation: Compounds that show a concentration-dependent decrease in fluorescence polarization are considered potential binders to SMO.
| Parameter | Description | Expected Outcome for Hits |
| IC50 | The concentration of an inhibitor that displaces 50% of the fluorescent tracer. | A lower IC50 value indicates higher binding affinity. |
| Maximum Polarization (mP_max) | The polarization signal in the absence of a competitor. | Represents the fully bound state of the tracer. |
| Minimum Polarization (mP_min) | The polarization signal of the free tracer. | Represents the fully displaced state of the tracer. |
Concluding Remarks
The described HTS assays provide a robust framework for the identification and characterization of novel Hedgehog pathway inhibitors. The cell-based Gli-luciferase reporter assay offers a high-throughput method to screen large compound libraries for functional pathway modulation. The fluorescence polarization assay serves as a valuable secondary screen to confirm direct target engagement with SMO. By employing these complementary approaches, researchers can efficiently advance hit compounds through the early stages of the drug discovery pipeline. The use of a well-characterized reference compound, such as the hypothetical inhibitor this compound, is crucial for assay validation, quality control, and the interpretation of screening results.
References
-
Bangs, F., & Anderson, K. V. (2017). The primary cilium and vertebrate Hedgehog signaling. Cold Spring Harbor Perspectives in Biology, 9(5), a028179. [Link]
-
BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. BMG LABTECH Application Note 338. [Link]
-
Dale, N., & Banting, G. (2008). Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols, 3(4), 645-653. [Link]
-
Goetz, S. C., & Anderson, K. V. (2010). The primary cilium: a signalling centre during vertebrate development. Nature Reviews Genetics, 11(5), 331-344. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring protein-protein interactions. Current Protocols in Chemical Biology, 1(1), 1-15. [Link]
-
Ishikawa, H., & Marshall, W. F. (2017). Ciliogenesis: building the cell's antenna. Nature Reviews Molecular Cell Biology, 18(4), 222-234. [Link]
-
Reiter, J. F., & Leroux, M. R. (2017). Genes and molecular pathways underpinning ciliopathies. Nature Reviews Molecular Cell Biology, 18(9), 533-547. [Link]
-
Briscoe, J., & Thérond, P. P. (2013). The mechanisms of Hedgehog signalling and its roles in development and disease. Nature Reviews Molecular Cell Biology, 14(7), 416-429. [Link]
-
Wikipedia. (2024). Smoothened. [Link]
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(1), 17-32. [Link]
-
Goetz, S. C., Ocbina, P. J. R., & Anderson, K. V. (2009). The primary cilium as a Hedgehog signal transduction machine. Methods in Cell Biology, 94, 199-222. [Link]
-
Genna, V., et al. (2018). High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. Journal of Biological Chemistry, 293(11), 3849-3860. [Link]
-
Wilson, C. W., & Chari, R. V. (2016). Smoothened Regulation: A Tale of Two Signals. Trends in Pharmacological Sciences, 37(1), 47-59. [Link]
-
Kicheva, A., et al. (2017). A Cell Based, High Throughput Assay for Quantitative Analysis of Hedgehog Pathway Activation Using a Smoothened Activation Sensor. Scientific Reports, 7(1), 1-13. [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). [Link]
-
Doyle, S. P., et al. (2020). High Throughput Screening Methods for PPI Inhibitor Discovery. In Protein–Protein Interaction Regulators (pp. 49-86). Royal Society of Chemistry. [Link]
-
Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of Biomolecular Screening, 10(6), 559-567. [Link]
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
-
Nachtergaele, S., et al. (2013). Structure and function of the Smoothened extracellular domain in vertebrate Hedgehog signaling. eLife, 2, e01340. [Link]
-
Sui, Y., & Wu, X. (2018). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 34(13), 2249-2255. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
Taipale, J., et al. (2002). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. The Journal of Biological Chemistry, 277(14), 12045-12051. [Link]
-
Wikipedia. (2024). High-throughput screening. [Link]
-
Zhang, X. D. (2015). Data Quality Assurance and Statistical Analysis of High Throughput Screenings for Drug Discovery. Current Pharmaceutical Design, 21(38), 5516-5529. [Link]
-
Hsieh, J. H., et al. (2019). Quality Control of Quantitative High Throughput Screening Data. Frontiers in Genetics, 10, 421. [Link]
-
Götte, M. (2012). High-Throughput Screening Data Analysis. In High-Throughput Screening in Drug Discovery (pp. 109-138). Humana Press. [Link]
-
Lamson, D. R., et al. (2021). Development and validation of a hedgehog heparin-binding assay for high-throughput screening. MethodsX, 8, 101207. [Link]
-
On HTS. (2023). Z-factor. [Link]
-
Daye, L. R., Gibson, W., & Williams, K. P. (2010). Development of a high throughput screening assay for inhibitors of hedgehog-heparin interactions. International Journal of High Throughput Screening, 2010(1), 35-44. [Link]
-
BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). [Link]
-
An, Y., & Chen, L. (2012). Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Wikipedia. (2024). Z-factor. [Link]
-
PubChem. (n.d.). N-(tert-butyl)-2-fluoro-3-methoxybenzamide. [Link]
-
Kicheva, A., et al. (2017). A cell based, high throughput assay for quantitative analysis of Hedgehog pathway activation using a Smoothened phosphorylation sensor. bioRxiv. [Link]
-
BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway) Datasheet. [Link]
-
PubChem. (n.d.). N-(tert-butyl)-2,5-dimethoxybenzamide. [Link]
-
Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. [Link]
-
Royal Society of Chemistry. (2017). Supplementary Information. [Link]
-
ChemicalBridge. (n.d.). N-(tert-Butyl)-2-methoxybenzamide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Smoothened transduces Hedgehog signals via activity-dependent sequestration of PKA catalytic subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smoothened - Wikipedia [en.wikipedia.org]
- 4. Hedgehog signaling and the primary cilium: implications for spatial and temporal constraints on signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary Cilia and Mammalian Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary Cilia and Mammalian Hedgehog Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Signaling through the Primary Cilium [frontiersin.org]
- 8. web.stanford.edu [web.stanford.edu]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. assay.dev [assay.dev]
- 16. Z-factor - Wikipedia [en.wikipedia.org]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 20. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
Troubleshooting & Optimization
Solubility issues with N-tert-butyl-2-methoxybenzamide in aqueous solutions
Technical Support Center
Introduction
N-tert-butyl-2-methoxybenzamide is a benzamide derivative of interest in various research and development pipelines. A common and significant hurdle encountered by researchers is its inherently low solubility in aqueous media. This limitation can impede experimental reproducibility, complicate formulation development, and lead to inaccurate results in biological assays. This technical guide provides a structured, in-depth approach to understanding and overcoming these solubility challenges. We will move from fundamental physicochemical principles to practical, step-by-step protocols for enhancing the aqueous solubility of this compound.
Section 1: Understanding the Challenge - The Physicochemical Profile of this compound
Q1: What are the fundamental properties of this compound that contribute to its low aqueous solubility?
A1: The poor aqueous solubility of this compound stems from a combination of its structural features. The molecule contains a large, non-polar benzene ring and a bulky, hydrophobic tert-butyl group.[1] While the amide and methoxy groups can participate in hydrogen bonding, their contribution is insufficient to overcome the hydrophobicity of the rest of the molecule. This is a common characteristic of benzamide derivatives, which are generally more soluble in polar organic solvents than in water.[2][3] The principle of "like dissolves like" dictates that this predominantly non-polar structure prefers a non-polar solvent environment over the highly polar environment of water.[2]
Structure:
Figure 1. Chemical Structure of this compound.
Below is a table summarizing the key physicochemical properties. Note that some values are predicted based on its structure and data from analogous compounds, as extensive experimental data for this specific molecule is not widely published.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₁₇NO₂ | [4][5] |
| Molecular Weight | 207.27 g/mol | [4][5] |
| Appearance | White to off-white solid | Typical for benzamide derivatives.[3] |
| Predicted LogP | ~2.5 - 3.5 | Estimated. The high value indicates significant lipophilicity. The parent, 2-methoxybenzamide, has a predicted LogP of 0.8[6], and the addition of the large tert-butyl group drastically increases this. |
| Predicted pKa (Basic) | ~ -1.0 to -2.0 | Estimated for the amide oxygen's conjugate acid. Benzamides are very weak bases.[7] Protonation requires strongly acidic conditions. |
| Aqueous Solubility | Poor / Very Slightly Soluble | The parent compound, benzamide, has a water solubility of ~13.5 g/L[3]. The addition of the hydrophobic tert-butyl group is expected to decrease this value significantly. |
Section 2: Initial Troubleshooting Workflow
Q2: My this compound is crashing out of my aqueous buffer. What are the first steps to troubleshoot this?
A2: When you observe precipitation, it's crucial to follow a logical diagnostic sequence before attempting more complex solubilization methods. The initial goal is to confirm that the issue is indeed poor intrinsic solubility and not an artifact of the preparation method. The flowchart below outlines a recommended initial troubleshooting workflow.
Caption: Initial troubleshooting workflow for precipitation issues.
Section 3: Primary Solubility Enhancement Strategy: pH Adjustment
Q3: How can I leverage pH to improve the solubility of this compound?
A3: For weakly basic drugs, decreasing the pH of the aqueous solution can significantly increase solubility.[8][9][10] Although benzamides are very weak bases, protonation of the carbonyl oxygen can occur in acidic conditions, forming a more polar and thus more water-soluble cationic species (a conjugate acid). This strategy is often the simplest and most effective first choice, provided your experimental system can tolerate a lower pH.[11][12]
Experimental Protocol: Generating a pH-Solubility Profile
This experiment will determine the compound's solubility across a range of pH values, helping you identify the optimal pH for your stock solutions.
Objective: To quantify the aqueous solubility of this compound as a function of pH.
Materials:
-
This compound
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)
-
1M HCl and 1M NaOH for pH adjustment
-
HPLC or UV-Vis spectrophotometer for quantification
-
Saturated shake-flask apparatus or vials with orbital shaker
-
Centrifuge and 0.22 µm syringe filters
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different pH buffer (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4). Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, let the vials stand to allow the excess solid to settle.
-
Separation: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered sample with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.
-
Analysis: Plot the determined solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting curve will illustrate the pH-dependent solubility of your compound.
Section 4: Advanced Solubilization Techniques
If pH adjustment is insufficient or incompatible with your experimental design, several other well-established techniques can be employed.[13]
Co-Solvency
Q4: My experiment is pH-sensitive. How can I use co-solvents to increase solubility?
A4: Co-solvency is a powerful technique that involves adding a water-miscible organic solvent to your aqueous solution.[14][15] The co-solvent works by reducing the overall polarity of the solvent system, making it a more favorable environment for a lipophilic compound like this compound.[16][17] This can lead to a dramatic, often exponential, increase in solubility.[17]
| Co-Solvent | Typical Starting Conc. (v/v) | Properties & Considerations |
| Ethanol (EtOH) | 5 - 20% | Biocompatible at low concentrations. Good solubilizing power for nonpolar compounds.[16] |
| Propylene Glycol (PG) | 10 - 40% | Low toxicity, commonly used in parenteral formulations.[18] Can be viscous at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | Low toxicity, good solubilizer. Can also be viscous. |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 5% | Excellent solubilizing power. However, can be toxic to cells even at low concentrations (<1%) and can affect assays. |
Experimental Protocol: Co-Solvent Screening
-
Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO).
-
Titration: In a vial containing your aqueous buffer, add small aliquots of the co-solvent stock solution while vortexing.
-
Observation: Observe for any signs of precipitation (cloudiness). Note the final percentage of co-solvent at which the compound remains soluble at your target concentration.
-
Optimization: It is best to use the minimum percentage of co-solvent required to achieve solubility to minimize potential artifacts in your experiment. A good starting point is often to prepare a solution where the final co-solvent concentration is 1-5%.[14]
Micellar Solubilization using Surfactants
Q5: When are surfactants a better choice than co-solvents, and how do they work?
A5: Surfactants are useful when you need to avoid organic solvents entirely or when co-solvents are ineffective. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[19][20][21] These micelles have a hydrophobic core and a hydrophilic shell. A poorly soluble drug can be encapsulated within this hydrophobic core, allowing it to be dispersed and effectively solubilized in the aqueous medium.[20][22]
| Surfactant | Type | Typical Use Conc. | Notes |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1 - 2% (w/v) | Widely used, low toxicity. Effective for a broad range of hydrophobic compounds. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1% (w/v) | Very strong solubilizer but can denature proteins and is often harsh on cells.[22] Primarily for in vitro biochemical assays. |
| Cremophor® EL | Non-ionic | 0.5 - 5% (w/v) | A polyethoxylated castor oil used in drug formulations, but can have biological effects. |
Experimental Protocol: Surfactant-Based Solubilization
-
Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 10% w/v Tween® 80).
-
Weigh the required amount of this compound into a clean vial.
-
Add a small volume of the surfactant stock solution to the solid and vortex to create a slurry or paste. This helps wet the hydrophobic powder.[20]
-
Gradually add the remaining aqueous buffer to reach the final target concentration and volume, vortexing or sonicating until the solution is clear.
Inclusion Complexation with Cyclodextrins
Q6: I need a formulation with minimal excipients for an in vivo study. Are cyclodextrins a good option?
A6: Yes, cyclodextrins are an excellent and widely used option for improving the solubility of poorly soluble drugs, especially in pharmaceutical formulations.[23] Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic central cavity.[23][24] The this compound molecule (the "guest") can fit into the lipophilic cavity of the cyclodextrin (the "host"), forming a water-soluble "inclusion complex".[13][24] This masks the drug's hydrophobicity from the aqueous environment.
| Cyclodextrin | Abbreviation | Key Features |
| Beta-Cyclodextrin | β-CD | Most common due to its cavity size being suitable for many drug molecules, low cost, and regulatory acceptance.[25] Limited water solubility. |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | A chemically modified derivative with much higher aqueous solubility and lower toxicity than native β-CD. Often the preferred choice. |
| Sulfobutylether-β-Cyclodextrin (Captisol®) | SBE-β-CD | A modified cyclodextrin with a charged group, leading to very high water solubility and strong complexation. |
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of Drug:Cyclodextrin (typically starting with 1:1). Calculate the required mass of each component.
-
Kneading: Place the cyclodextrin (e.g., HP-β-CD) in a mortar. Add a small amount of water or a water-ethanol mixture to form a thick, uniform paste.
-
Incorporation: Add the this compound to the paste and knead thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.
-
Final Product: The resulting dry powder is the inclusion complex, which should be readily dispersible in aqueous media.
Section 5: Summary and Strategy Selection
Q7: How do I choose the best solubilization strategy for my specific application?
A7: The optimal strategy depends entirely on the constraints of your experiment. There is no single "best" method. The decision tree below provides a logical framework for selecting the most appropriate technique based on common experimental requirements.
Caption: Decision tree for selecting a solubilization strategy.
References
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Pardhi, D. M., et al. (2020). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Retrieved from [Link]
-
Bhalani, D. V., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Retrieved from [Link]
-
Jain, A., et al. (2012). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]
-
Savjani, K. T., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Research & Allied Sciences. Retrieved from [Link]
-
Alexander, B. D. (2014). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Kumar, L., & Singh, R. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial Innovation. Retrieved from [Link]
-
Tokunaga, Y., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(11), 5635–5646. Retrieved from [Link]
-
Slideshare. (2021). Methods of solubility enhancements. Retrieved from [Link]
-
PubMed. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]
-
Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2529–2553. Retrieved from [Link]
-
Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). N-(tert-butyl)-2-fluoro-3-methoxybenzamide. Retrieved from [Link]
-
Muselík, J., et al. (2017). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. AAPS PharmSciTech, 18(6), 2275–2283. Retrieved from [Link]
-
PubChem. (n.d.). N-tert-butyl-2-phenylmethoxybenzamide. Retrieved from [Link]
-
LinkedIn. (2024). Enhancing solubility and stability of poorly soluble drugs. Retrieved from [Link]
-
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]
-
IRO Chelating. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
-
PubMed. (2013). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Retrieved from [Link]
-
Slideshare. (2015). solubility enhancement -by pH change & complexation. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
de Oliveira, G., et al. (2014). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 50(4). Retrieved from [Link]
-
Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents. ResearchGate. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Benzamide (FDB023373). Retrieved from [Link]
-
Chemicalbridge. (n.d.). N-(tert-Butyl)-2-methoxybenzamide. Retrieved from [Link]
-
PubChemLite. (n.d.). N-tert-butyl-2-[2-hydroxy-3-[isobutyl-(4-methoxyphenyl)sulfonyl-amino]propyl]benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxybenzamide. Retrieved from [Link]
-
NIST. (n.d.). 2-Methoxybenzamide. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-TERT-BUTYLBENZOTHIAZOLE-2- SULPHENAMIDE ( BBTS). Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. Retrieved from [Link]
Sources
- 1. N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide (163336-51-4) for sale [vulcanchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Benzamide - Wikipedia [en.wikipedia.org]
- 4. CAS 88105-14-0 | N-(tert-Butyl)-2-methoxybenzamide - Synblock [synblock.com]
- 5. N-(tert-Butyl)-2-methoxybenzamide,88105-14-0-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 6. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]
- 8. researchgate.net [researchgate.net]
- 9. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 10. scielo.br [scielo.br]
- 11. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. Co-solvent: Significance and symbolism [wisdomlib.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. youtube.com [youtube.com]
- 18. ijpbr.in [ijpbr.in]
- 19. researchgate.net [researchgate.net]
- 20. asianpharmtech.com [asianpharmtech.com]
- 21. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
- 23. scispace.com [scispace.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. eijppr.com [eijppr.com]
Technical Support Center: Synthesis of N-tert-butyl-2-methoxybenzamide
Welcome to the technical support guide for the synthesis of N-tert-butyl-2-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important amide. Here, we will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity and success of your work.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method involves a two-step process. First, 2-methoxybenzoic acid is converted to its more reactive acyl chloride derivative, 2-methoxybenzoyl chloride.[1][2] This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-methoxybenzoyl chloride is then reacted with tert-butylamine in the presence of a base to yield this compound.[3][] This latter step is a classic example of the Schotten-Baumann reaction.[3]
Q2: What are the primary side products I should anticipate in this synthesis?
The most frequently encountered side products include:
-
2-Methoxybenzoic acid: This can arise from incomplete conversion of the starting material or, more commonly, from the hydrolysis of the 2-methoxybenzoyl chloride intermediate if moisture is present.[1][5]
-
Unreacted starting materials: Residual 2-methoxybenzoyl chloride or tert-butylamine may be present if the reaction does not go to completion.
-
Diacylated amine: While the steric bulk of the tert-butyl group makes this less likely, under certain conditions, a second molecule of 2-methoxybenzoyl chloride could react with the amide nitrogen.[1]
Q3: How can I proactively minimize the formation of 2-methoxybenzoic acid as a major impurity?
The key is rigorous moisture control. The 2-methoxybenzoyl chloride intermediate is highly susceptible to hydrolysis.[1][5] Therefore, it is imperative to:
-
Use anhydrous solvents.
-
Dry all glassware thoroughly before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Additionally, ensuring the complete conversion of 2-methoxybenzoic acid to the acyl chloride in the first step is crucial. This can be monitored by techniques like IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
Q4: My reaction yield is significantly lower than expected. What are the likely culprits?
Low yields can often be attributed to several factors:
-
Hydrolysis of the acyl chloride: As mentioned, this is a primary cause of reduced yield, as it consumes the reactive intermediate.[1]
-
Inadequate base: An insufficient amount of base (like triethylamine or pyridine) to neutralize the HCl generated during the amidation reaction can halt the process.[] The HCl will protonate the tert-butylamine, rendering it non-nucleophilic.
-
Steric hindrance: The ortho-methoxy group on the benzoyl chloride can sterically hinder the approach of the bulky tert-butylamine, potentially slowing the reaction rate compared to un-substituted benzoyl chloride.[6] Ensuring adequate reaction time and possibly gentle heating can help overcome this.
-
Loss during workup: The product may have some solubility in the aqueous phase, especially if the pH is not carefully controlled. Ensure the organic layer is thoroughly extracted.
Q5: What is the most effective method for purifying the final this compound product?
A combination of techniques is often most effective.
-
Aqueous Workup: A wash with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) is highly effective at removing acidic impurities, most notably 2-methoxybenzoic acid.[5][7] This is followed by a brine wash to remove residual water.
-
Column Chromatography: For removing non-acidic impurities and unreacted starting materials, silica gel column chromatography is a reliable method.[7][8]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can provide a highly pure final product.[6]
Part 2: Troubleshooting Guide
Problem 1: Significant amount of starting material (2-methoxybenzoic acid) detected in the final product.
-
Causality: This impurity primarily indicates the hydrolysis of the 2-methoxybenzoyl chloride intermediate before it has a chance to react with tert-butylamine. It can also point to an incomplete initial chlorination step.
-
Troubleshooting & Protocol:
-
Verify Anhydrous Conditions: Ensure all solvents are freshly dried and that the reaction is conducted under a positive pressure of an inert gas.
-
Confirm Complete Acyl Chloride Formation: Before adding the tert-butylamine, consider taking a small aliquot of the reaction mixture (after the chlorination step), quenching it carefully, and analyzing it by TLC or ¹H NMR to confirm the absence of 2-methoxybenzoic acid.
-
Purification Protocol: Implement an acid-base extraction during the workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of NaHCO₃. The 2-methoxybenzoic acid will be deprotonated and extracted into the aqueous layer.
-
Problem 2: Presence of unreacted 2-methoxybenzoyl chloride in the final product.
-
Causality: This suggests an incomplete reaction with tert-butylamine. This could be due to insufficient reaction time, low temperature, or inactivation of the amine.
-
Troubleshooting & Protocol:
-
Check Stoichiometry: Ensure at least a stoichiometric amount of tert-butylamine is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.
-
Verify Base Addition: Confirm that at least one equivalent of a non-nucleophilic base (e.g., triethylamine) was added to scavenge the HCl byproduct.[] Without it, the HCl will form a salt with tert-butylamine, rendering it unreactive.
-
Increase Reaction Time/Temperature: Due to steric hindrance from the ortho-methoxy group, the reaction may be sluggish at room temperature.[6] Consider extending the reaction time or gently heating the mixture (e.g., to 40-50 °C) while monitoring by TLC.
-
Problem 3: Formation of an unexpected major side product observed by TLC or NMR.
-
Causality: This could be due to a variety of factors, including impurities in the starting materials or unexpected reactivity.
-
Troubleshooting & Protocol:
-
Characterize the Impurity: If possible, isolate the side product and characterize it by NMR and mass spectrometry. This will provide crucial clues about its origin.
-
Check Starting Material Purity: Analyze the 2-methoxybenzoic acid and tert-butylamine for any impurities that could be interfering with the reaction.
-
Consider Alternative Synthetic Routes: If the side product formation is persistent, alternative amide coupling methods that do not proceed via an acyl chloride, such as using coupling reagents like DCC or HATU, could be explored.[][9]
-
Part 3: Visualizations & Data
Reaction Scheme and Side Product Formation
Caption: Main synthesis pathway and common hydrolysis side reaction.
General Purification Workflow
Caption: A typical purification workflow for this compound.
Table 1: Common Side Products and Their Removal
| Side Product/Impurity | Formula | Molecular Weight ( g/mol ) | Common Cause | Recommended Removal Method |
| 2-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | Hydrolysis of 2-methoxybenzoyl chloride; incomplete reaction.[1] | Wash with aqueous NaHCO₃ or other weak base.[5] |
| 2-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | Incomplete reaction with tert-butylamine.[1] | Can be removed by column chromatography or quenching with a small amount of water followed by a basic wash. |
| tert-Butylamine | C₄H₁₁N | 73.14 | Used in excess. | Wash with dilute aqueous HCl. |
| Triethylamine Hydrochloride | C₆H₁₆ClN | 137.65 | Byproduct of the reaction when using triethylamine as a base. | Wash with water. |
Part 4: References
-
Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine. Google Patents. Available at:
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PMC - NIH. Available at: [Link]
-
tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The preparation of amides. Chemguide. Available at: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
Supporting Information for "Iron-catalysed Meyer-Schuster-like rearrangement of N-alkyloxaziridines: an efficient access to N-alkylbenzamides". Royal Society of Chemistry. Available at: [Link]
-
Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Google Patents. Available at:
-
Synthesis of Amides. Chemistry LibreTexts. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Making Amides from Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]
-
Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. MDPI. Available at: [Link]
-
The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone containing pyridine or thiourea. Evidence for concurrent SN1 and SN2 reactions. Canadian Journal of Chemistry. Available at: [Link]
-
tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Organic Chemistry Portal. Available at: [Link]
-
A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
2-Methoxybenzoyl chloride. PubChem. Available at: [Link]
-
Purification of N-benzylbenzamides. Reddit. Available at: [Link]
-
How to purify p-amino tert butyl benzamide? ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. d-nb.info [d-nb.info]
Optimizing reaction conditions for N-tert-butyl-2-methoxybenzamide synthesis
Welcome to the technical support center for the synthesis of N-tert-butyl-2-methoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern this important transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are three principal methods for forming this amide bond:
-
Acyl Chloride (Schotten-Baumann) Method: This is the most common and robust method for lab-scale synthesis. It involves reacting 2-methoxybenzoyl chloride with tert-butylamine in the presence of a base.[1][] This route is generally high-yielding and proceeds under mild conditions.
-
Carboxylic Acid Coupling: This method couples 2-methoxybenzoic acid directly with tert-butylamine using a peptide coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide).[][3] While effective, it is often more expensive due to the cost of the coupling agents.
-
Ritter Reaction: A more specialized route involves the reaction of 2-methoxybenzonitrile with a source of a tert-butyl carbocation, such as di-tert-butyl dicarbonate, catalyzed by a Lewis acid.[4] This method is elegant but may require more specific optimization for this particular substrate.
Q2: Which synthetic method do you recommend for general laboratory use and why?
For most applications, we strongly recommend the Acyl Chloride (Schotten-Baumann) method .
-
Causality: This approach is favored for its reliability, scalability, and cost-effectiveness. The starting material, 2-methoxybenzoic acid, is readily converted to the highly reactive 2-methoxybenzoyl chloride using common reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This activated intermediate reacts rapidly and cleanly with tert-butylamine, often at room temperature, driving the reaction to completion.[5] The primary challenge, neutralization of the HCl byproduct, is easily managed with a suitable base.
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter when using the recommended acyl chloride method.
Issue 1: Low or No Product Yield
Q: I've followed the standard procedure, but my reaction shows low conversion to this compound. What are the likely causes?
This is a common issue that can almost always be traced back to one of three areas: the quality of the acyl chloride, the inactivation of the amine nucleophile, or insufficient reaction time.
A: Let's break down the possibilities:
-
Incomplete Acyl Chloride Formation: The conversion of 2-methoxybenzoic acid to 2-methoxybenzoyl chloride must be complete. Any residual carboxylic acid will not react under these conditions and will complicate purification.
-
Validation: Before adding the amine, confirm the complete consumption of the starting acid. This can be done by taking a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing by TLC or GC-MS.
-
Solution: Ensure you use a slight excess (1.2-1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride). After the initial reaction, remove the excess SOCl₂ under vacuum. This is critical as residual SOCl₂ can react with the amine.
-
-
Amine Inactivation: The reaction of the acyl chloride with tert-butylamine generates one equivalent of hydrochloric acid (HCl).[6] If not neutralized, this HCl will protonate the basic tert-butylamine, forming the ammonium salt (tert-butylammonium chloride). This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction and limiting your theoretical yield to 50% at best.[6]
-
Validation: Check the pH of the reaction mixture (if aqueous) or a quenched aliquot. A highly acidic environment indicates insufficient base.
-
Solution: The Schotten-Baumann reaction requires a base to scavenge the HCl.[1][7] You can use a second equivalent of tert-butylamine, but this is wasteful. A more efficient approach is to use a non-nucleophilic tertiary amine like triethylamine (TEA) or an inorganic base like aqueous NaOH in a biphasic system.[1][6]
-
-
Steric Hindrance: The tert-butyl group is sterically bulky. While the reaction is generally fast, reactions involving hindered amines can be slower than those with primary amines like n-butylamine.[]
-
Solution: Allow for adequate reaction time. Monitor the reaction's progress using TLC. If the reaction stalls at room temperature, gentle heating (40-50 °C) can sometimes be beneficial, but watch for potential side reactions.
-
Protocol 1: Synthesis of this compound
Materials:
-
2-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
tert-Butylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part A: Formation of 2-Methoxybenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methoxybenzoic acid (1.0 eq).
-
Add anhydrous toluene to the flask.
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 110 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Allow the reaction to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-methoxybenzoyl chloride (a pale yellow oil or low-melting solid) is used directly in the next step without further purification.
Part B: Amide Formation
-
In a separate flask, dissolve tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool this amine solution to 0 °C in an ice bath.
-
Dissolve the crude 2-methoxybenzoyl chloride from Part A in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold amine solution over 15-20 minutes with vigorous stirring. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the acyl chloride.
Part C: Work-up and Purification
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess amines)
-
Saturated NaHCO₃ solution (to remove any unreacted carboxylic acid)
-
Brine
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white crystalline solid.
Data Summary: Effect of Base and Solvent
| Entry | Base (eq) | Solvent | Temperature | Typical Yield | Purity Notes |
| 1 | TEA (1.2) | DCM | 0 °C to RT | 85-95% | Clean reaction, easy work-up. |
| 2 | Pyridine (1.2) | DCM | 0 °C to RT | 80-90% | Effective, but pyridine can be difficult to remove. |
| 3 | NaOH (2.0) | DCM/H₂O | RT | 75-85% | Biphasic. Risk of acyl chloride hydrolysis. |
| 4 | t-BuNH₂ (2.2) | DCM | 0 °C to RT | 70-80% | Inefficient use of the starting amine. |
Mechanistic Insights
The synthesis of this compound from 2-methoxybenzoyl chloride and tert-butylamine follows a nucleophilic acyl substitution mechanism. The base plays a crucial role but is not involved in the main bond-forming step; its purpose is to neutralize the acidic byproduct.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of tert-butylamine attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride.
-
Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.
-
Collapse of Intermediate: The intermediate collapses, reforming the C=O double bond and expelling the best leaving group, which is the chloride ion (Cl⁻).
-
Proton Transfer: A proton is transferred from the nitrogen to a base, yielding the final neutral amide product and the neutralized salt of the acid byproduct (e.g., triethylammonium chloride).
References
-
tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
This journal is © The Royal Society of Chemistry 2017. Royal Society of Chemistry. [Link]
-
Yang, L., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. ResearchGate. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Kuklin, S., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PMC - NIH. [Link]
-
Schotten–Baumann reaction. Wikipedia. [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Data. [Link]
- Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
-
Schotten–Baumann reaction. Grokipedia. [Link]
Sources
Technical Support Center: N-tert-butyl-2-methoxybenzamide Stability and Degradation
Welcome to the technical support center for N-tert-butyl-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathway for this compound is anticipated to be the hydrolysis of the amide bond. This can occur under both acidic and basic conditions, leading to the formation of 2-methoxybenzoic acid and tert-butylamine. Additionally, under oxidative stress, there is a potential for modification of the methoxy group or the tert-butyl group.
Q2: How should I properly store this compound to maintain its long-term stability?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to moisture, which can accelerate hydrolytic degradation.[1][2]
Q3: Which solvents are most compatible with this compound for preparing stock solutions?
A3: this compound is expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and alcohols.[1] Its solubility in aqueous solutions is likely limited.[1] For the preparation of stock solutions, it is advisable to use anhydrous solvents and store the solutions at low temperatures to minimize potential degradation.[1]
Q4: What are the initial signs of degradation I should look for in my sample?
A4: Initial signs of degradation can include changes in the physical appearance of the sample, such as discoloration or clumping. Analytically, the appearance of new, unexpected peaks in your chromatograms (e.g., HPLC, LC-MS) is a primary indicator of degradation. A decrease in the peak area of the parent compound over time also suggests instability.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or non-reproducible bioassay results. | Degradation of the compound in the assay medium. | Perform a stability study of this compound in your specific assay buffer and under the exact experimental conditions (temperature, light exposure). Analyze samples at different time points to determine the rate of degradation. |
| Appearance of unknown peaks in HPLC analysis. | The compound is degrading under the analytical conditions or during sample preparation. | Investigate the stability of the compound in your mobile phase and diluent. Ensure that the sample preparation process is not exposing the compound to harsh pH or high temperatures. |
| Loss of compound potency over time. | Inadequate storage conditions leading to gradual degradation. | Review your storage procedures. Ensure the compound is stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature.[1][2] |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. | Consider using a co-solvent (e.g., DMSO, ethanol) to increase solubility. However, be mindful of the potential impact of the co-solvent on your experiment and the stability of the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and understanding the stability of a compound under various conditions.[3][4] These studies typically aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without being overly complex.[5]
Objective: To investigate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV or LC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24-72 hours.[4]
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24-72 hours.[4]
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of water.
-
Incubate the solution at 60°C for 24-72 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24-72 hours.[4]
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 60°C for 7 days.[6]
-
Also, expose the stock solution to the same conditions.
-
After the exposure period, prepare a sample for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and the stock solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, prepare samples for analysis.
-
-
Analysis:
Illustrative Forced Degradation Conditions and Potential Observations
Note: This table presents hypothetical outcomes based on the chemical structure.
| Stress Condition | Reagent/Condition | Time | Temperature | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 h | 60°C | Amide bond cleavage leading to 2-methoxybenzoic acid and tert-butylamine. |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 h | 60°C | Amide bond cleavage leading to 2-methoxybenzoic acid and tert-butylamine. |
| Oxidation | 3% H₂O₂ | 24 - 72 h | Room Temp | Potential for hydroxylation of the tert-butyl group or the aromatic ring. |
| Thermal | Solid and Solution | 7 days | 60°C | Minimal degradation expected if the compound is thermally stable. |
| Photolytic | UV/Vis light | As per ICH Q1B | Room Temp | Potential for photolytic cleavage or rearrangement. |
Visualizing Degradation Pathways and Workflows
Predicted Degradation Pathway of this compound
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
References
- IJCRT.org. (2022, October 10). APPROACH ABOUT CURRENT TRENDS ON FORCED DEGRADATION STUDIES FOR STABILITY INDICATING METHODS.
- Ataman Kimya. N-TERT-BUTYLBENZOTHIAZOLE-2-SULPHENAMIDE.
- BenchChem. (2025). Ensuring the stability of N-tert-butyl-2-acetamidobenzamide in experimental conditions.
- ACS Publications. tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry.
- Synblock. CAS 88105-14-0 | N-(tert-Butyl)-2-methoxybenzamide.
- BenchChem. N-tert-Butyl-3-methoxybenzamide | 49834-28-8.
- SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- Digital Commons @ Cal Poly. BIODEGRADATION OF METHYL TERT-BUTYL ETHER AND TERT-BUTYL ALCOHOL USING BIOAUGMENTATION WITH BIOWISH® AQUA.
- Pharma Science Monitor. (2016, July 1). REVIEW: FORCE DEGRADATION STUDIES.
- Organic Chemistry Portal. tert-Butyl nitrite (TBN).
- IJRAR. A Brief Study on Forced Degradation Studies with Regulatory Guidance.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Anodic oxidation of carboxamides. Part II. Anodic oxidation and pyridination of N-methyl-4′-methoxybenzanilide in acetonitrile.
- Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs.
- Vulcanchem. N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide.
- ResearchGate. (2025, August 6). The oxygenation of cyclopalladated N,N-dimethylbenzylamine derivatives with tert-butyl hydroperoxide.
- PubChem. N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide.
- PubChem. N-(tert-butyl)-2-fluoro-3-methoxybenzamide.
- PubChem. N-t-Butylbenzamide.
- The Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017.
- PMC. N-[2-(2-Methoxyphenyl)benzylidene]-tert-butylamine N-oxide.
- IJRPR. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- MDPI. Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation.
- PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
- PubMed. Profiling Impurities and Degradants of Butorphanol Tartrate Using Liquid chromatography/mass Spectrometry and Liquid chromatography/tandem Mass Spectrometry Substructural Techniques.
- PubChem. 2-Methoxybenzamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 88105-14-0 | N-(tert-Butyl)-2-methoxybenzamide - Synblock [synblock.com]
- 3. ijcrt.org [ijcrt.org]
- 4. benchchem.com [benchchem.com]
- 5. pharmasm.com [pharmasm.com]
- 6. scispace.com [scispace.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling impurities and degradants of butorphanol tartrate using liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-tert-butyl-2-methoxybenzamide Experiments
Introduction
N-tert-butyl-2-methoxybenzamide is a chemical compound utilized in various research and development applications, including as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its synthesis and subsequent use in experimental protocols can present challenges ranging from low yields to the formation of impurities. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to support researchers, scientists, and drug development professionals in overcoming common obstacles encountered during their work with this compound.
The information herein is synthesized from established chemical principles and field-proven insights to ensure technical accuracy and practical utility.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and handling of this compound.
Issue 1: Low Yield in Amide Synthesis
Question: My synthesis of this compound is resulting in a disappointingly low yield. What are the common culprits and how can I optimize the reaction?
Answer: Low yields in the synthesis of this compound, typically prepared by reacting 2-methoxybenzoyl chloride with tert-butylamine, are a frequent issue. The root causes often trace back to several key areas of the experimental setup and execution.
Potential Causes and Solutions:
-
Purity of Reactants and Solvents: The presence of impurities in your starting materials (2-methoxybenzoyl chloride and tert-butylamine) or solvent can lead to unwanted side reactions, consuming your reactants and lowering the yield of the desired product.[1][2] Similarly, any moisture present in the solvent or on the glassware can react with and deactivate the 2-methoxybenzoyl chloride.[1][3]
-
Reaction Temperature: The temperature at which the reaction is conducted is critical. While some amide formations proceed efficiently at room temperature, others may require cooling to manage the exothermic nature of the reaction and prevent side product formation.[1][5]
-
Solution: Start by running the reaction at a low temperature (e.g., 0 °C in an ice bath) and gradually allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature profile.
-
-
Stoichiometry of Reactants: An incorrect molar ratio of reactants can result in incomplete conversion of the limiting reagent. While a 1:1 molar ratio is theoretically required, an excess of one reagent is often used to drive the reaction to completion.
-
Solution: Consider using a slight excess (1.1 to 1.5 equivalents) of tert-butylamine to ensure all the 2-methoxybenzoyl chloride reacts. However, be mindful that a large excess can complicate the purification process.
-
-
Presence of a Base: The reaction of an acyl chloride with an amine generates hydrochloric acid (HCl) as a byproduct. This HCl can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[6][7]
-
Solution: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture. The base will scavenge the HCl produced, allowing the amidation reaction to proceed to completion.[8]
-
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times can lead to the degradation of the product or the formation of side products.
-
Solution: Monitor the reaction progress by TLC. The reaction is complete when the limiting reagent spot is no longer visible.[4]
-
Issue 2: Difficulty in Product Purification
Question: I am struggling to purify the crude this compound. What are the likely impurities and what is the best purification strategy?
Answer: Effective purification is crucial for obtaining this compound of the required purity for subsequent applications. The primary challenge lies in separating the desired product from unreacted starting materials and any side-products formed during the reaction.
Common Impurities:
-
Unreacted 2-methoxybenzoyl chloride: This can be hydrolyzed to 2-methoxybenzoic acid during the workup.
-
Excess tert-butylamine: This is a basic impurity.
-
Triethylammonium chloride (or pyridinium chloride): This salt is formed if a base is used to scavenge HCl.
-
Side-reaction products: Depending on the reaction conditions, minor byproducts may be present.[8]
Purification Strategy:
A multi-step approach involving an aqueous workup followed by recrystallization or column chromatography is generally effective.
-
Aqueous Workup:
-
Quench the reaction mixture with water.
-
Separate the organic layer.
-
Wash the organic layer successively with a dilute acid (e.g., 1M HCl) to remove excess tert-butylamine and the scavenger base.[8]
-
Follow with a wash using a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted 2-methoxybenzoyl chloride (as 2-methoxybenzoic acid).[8]
-
Finally, wash with brine to remove any remaining water-soluble impurities.[8]
-
-
Drying and Concentration:
-
Final Purification:
-
Recrystallization: This is often the most efficient method for purifying solid compounds. A suitable solvent system can be a mixture of a "good" solvent in which the compound is soluble at high temperatures and a "poor" solvent in which it is less soluble at low temperatures (e.g., ethyl acetate/heptane).[9]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a reliable alternative. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the product.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and weight of this compound? The molecular formula is C12H17NO2, and its molecular weight is 207.27 g/mol .[10]
Q2: What are the typical physical properties of this compound? this compound is typically a white solid.[11]
Q3: What are the recommended storage conditions for this compound? It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][12]
Q4: What are the primary safety precautions to be taken when handling this compound? As with any chemical, it is important to handle this compound in a well-ventilated area, preferably a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14] Avoid contact with skin and eyes, and prevent the formation of dust.[3][14]
Q5: What analytical techniques are suitable for characterizing this compound? A combination of analytical techniques is recommended for unequivocal identification and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[15]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches.[15]
-
Chromatographic Methods (TLC, HPLC, GC): To assess the purity of the compound.[16][17]
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2-methoxybenzoyl chloride and tert-butylamine.
Materials:
-
2-methoxybenzoyl chloride
-
tert-Butylamine
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of tert-butylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.[8]
-
Add the tert-butylamine solution dropwise to the cooled 2-methoxybenzoyl chloride solution with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.[8]
-
Monitor the reaction progress by TLC until the 2-methoxybenzoyl chloride is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C12H17NO2 | [10] |
| Molecular Weight | 207.27 g/mol | [10] |
| Appearance | White solid | [11] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- Benchchem.
- Benchchem.
- Benchchem.
- Fisher Scientific.
- Chemsrc. N-(TERT-BUTYL)-4-METHOXYBENZAMIDE | CAS#:19486-73-8.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Thermo Fisher Scientific.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - N-tert-Butyl-4-methoxybenzamide.
- ResearchGate. Why did my amide syntesis does not work?.
- Benchchem. N-tert-Butyl-3-methoxybenzamide | 49834-28-8.
- Chemistry LibreTexts.
- The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2017.
- Synblock. CAS 88105-14-0 | N-(tert-Butyl)-2-methoxybenzamide.
- Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of N-(tert-butyl)-2-nitrobenzamide.
- PubMed. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs.
- LCGC North America. Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox.
- MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CAS 88105-14-0 | N-(tert-Butyl)-2-methoxybenzamide - Synblock [synblock.com]
- 11. rsc.org [rsc.org]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. N-(TERT-BUTYL)-4-METHOXYBENZAMIDE | CAS#:19486-73-8 | Chemsrc [chemsrc.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
Benzamide Synthesis Technical Support Center: A Guide to Avoiding Common Pitfalls
Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in one of organic chemistry's most fundamental transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only troubleshoot your reactions but also proactively design more robust synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzamides in a research setting?
A1: The most prevalent laboratory methods for synthesizing benzamides include:
-
From Acyl Chlorides (e.g., Benzoyl Chloride): This is a widely used and often rapid method involving the nucleophilic acyl substitution of a pre-formed acyl chloride with ammonia or a primary/secondary amine. The reaction is frequently performed under Schotten-Baumann conditions.[1]
-
From Carboxylic Acids (e.g., Benzoic Acid): This versatile approach involves the activation of the carboxylic acid in situ, followed by reaction with an amine. Common strategies include:
-
Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by amination.[1]
-
Direct coupling with an amine using a variety of amide coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium-based reagents like HATU.[1]
-
Q2: I'm getting a low yield in my benzamide synthesis. What are the most likely culprits?
A2: Low yields in benzamide synthesis can often be attributed to several key factors:
-
Hydrolysis of the Acyl Chloride: Acyl chlorides, particularly benzoyl chloride, are highly reactive towards moisture, leading to the formation of the corresponding carboxylic acid (benzoic acid). This reduces the amount of starting material available for the desired amidation.[1] It is crucial to use anhydrous solvents and reagents.
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or poor mixing, especially in biphasic systems like the Schotten-Baumann reaction.[1]
-
Side Reactions: The formation of byproducts can significantly consume starting materials and lower the yield of the desired benzamide.[1]
-
Product Loss During Workup and Purification: Significant product can be lost during aqueous washes, extractions, filtration, and recrystallization. For instance, using an excessive volume of solvent during recrystallization will result in a substantial portion of the product remaining dissolved in the mother liquor.[1]
Q3: What is the Schotten-Baumann reaction and why is a base so critical?
A3: The Schotten-Baumann reaction is a method for synthesizing amides from amines and acyl chlorides.[2] It is typically conducted in a two-phase system, comprising water and an organic solvent.[3][4] The base, usually in the aqueous phase, plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[2][3] Without the base, the HCl would protonate the amine nucleophile, rendering it non-nucleophilic and effectively halting the reaction.[1][2]
Troubleshooting Guides: From Theory to Practical Solutions
Issue 1: My reaction is sluggish or fails to go to completion.
Causality: An incomplete reaction can stem from poor activation of the carboxylic acid, insufficient nucleophilicity of the amine, or steric hindrance.
Troubleshooting Steps & Solutions:
-
Evaluate Your Coupling Reagent: For sterically hindered or electron-deficient amines, a more potent coupling agent may be necessary.[5] Consider switching from a standard carbodiimide like EDC to a uronium-based reagent like HATU, which is known for its higher reactivity.[6]
-
Optimize Reaction Temperature: While room temperature is a good starting point, some reactions require heating to overcome activation energy barriers. Conversely, for highly reactive substrates, cooling the reaction can prevent side reactions. Monitor your reaction by TLC or LC-MS to determine the optimal temperature profile.[5]
-
Solvent Choice Matters: Ensure your reactants are fully soluble in the chosen solvent. Polar aprotic solvents like DMF and THF are common choices.[5] For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
Experimental Workflow: Benzamide Synthesis via Acyl Chloride (Schotten-Baumann Conditions)
This workflow illustrates the key steps and decision points in a typical Schotten-Baumann reaction for benzamide synthesis.
Caption: A typical workflow for benzamide synthesis using the Schotten-Baumann reaction.
Issue 2: My product is contaminated with a significant amount of benzoic acid.
Causality: This is a classic sign of benzoyl chloride hydrolysis. Benzoyl chloride is highly susceptible to reaction with water, which converts it back to benzoic acid.[1]
Troubleshooting Steps & Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure your amine starting material is dry.
-
Control Temperature: The hydrolysis of benzoyl chloride is accelerated at higher temperatures. Maintaining a low temperature (e.g., 0-5 °C) during the addition of benzoyl chloride can minimize this side reaction.[7]
-
Purification Strategy: If benzoic acid contamination is unavoidable, it can be removed during workup. An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) will deprotonate the acidic benzoic acid, making it water-soluble and easily separable from the organic layer containing the neutral benzamide.
Issue 3: I am using a coupling reagent (e.g., DCC, EDC) and I'm getting insoluble byproducts.
Causality: Carbodiimide coupling reagents like DCC and EDC work by activating the carboxylic acid to form a reactive O-acylisourea intermediate.[8][9] However, this intermediate can undergo side reactions.
Troubleshooting Steps & Solutions:
-
N-Acylurea Formation: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is no longer reactive and represents a loss of starting material.[10] This is particularly problematic with sterically hindered substrates or when the amine is a poor nucleophile.
-
Solution: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can trap the O-acylisourea intermediate to form a more stable active ester.[11] This active ester is less prone to rearrangement and more efficiently reacts with the amine to form the desired amide.[11]
-
-
Byproduct Removal:
Mechanism Spotlight: EDC/HOBt Coupling
This diagram illustrates how HOBt intercepts the reactive intermediate in EDC-mediated couplings to suppress side reactions.
Caption: The role of HOBt in preventing N-acylurea formation during EDC coupling.
Data & Protocols at a Glance
Table 1: Troubleshooting Common Benzamide Synthesis Issues
| Problem | Likely Cause(s) | Recommended Solutions |
| Low Yield | Hydrolysis of acyl chloride; Incomplete reaction; Side reactions; Product loss during workup.[1] | Use anhydrous conditions; Increase reaction time/temperature; Use coupling additives (e.g., HOBt); Optimize purification steps.[1][5] |
| Benzoic Acid Impurity | Hydrolysis of benzoyl chloride.[1] | Use anhydrous conditions; Maintain low temperature; Wash with aqueous NaHCO₃ during workup.[7] |
| Insoluble White Precipitate (with DCC) | Formation of dicyclohexylurea (DCU) byproduct.[6] | Remove by filtration. |
| Messy Reaction (with Coupling Reagents) | Formation of N-acylurea side product.[10] | Add HOBt or Oxyma to the reaction mixture.[11] |
| Over-acylation (Di-benzoylation) | Excess benzoyl chloride or high local concentration. | Use a slight excess of the amine; Add benzoyl chloride slowly with vigorous stirring.[7][13] |
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia[7]
-
Place 10 mL of concentrated aqueous ammonia in a 250 mL conical flask in a fume hood.
-
Cool the flask in an ice bath to control the exothermic reaction.[13]
-
Slowly add 2 mL of benzoyl chloride in small portions while continuously and vigorously shaking the flask.
-
After the addition is complete, continue to shake the mixture for an additional 15 minutes.
-
Collect the precipitated crude benzamide by vacuum filtration.
-
Wash the crude product on the filter with a small amount of cold water to remove soluble impurities.
-
Purify the crude product by recrystallization from hot water.
Protocol 2: General Procedure for Benzamide Synthesis using EDC/HOBt Coupling[11]
-
In a dry round-bottom flask under an inert atmosphere, dissolve the benzoic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous solvent (e.g., DMF or DCM).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), followed by the slow, portion-wise addition of solid EDC·HCl (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine to remove the water-soluble urea byproduct and other reagents.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]
-
Schotten Baumann Reaction - BYJU'S. (2019-11-17). [Link]
-
Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. [Link]
-
Coupling Reagents - Aapptec Peptides. [Link]
-
Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features - MDPI. (2022-02-07). [Link]
-
Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
-
Schotten–Baumann reaction - Wikipedia. [Link]
-
Schotten–Baumann reaction - L.S.College, Muzaffarpur. (2020-08-01). [Link]
-
EDC-HOBt Amide coupling workup help : r/Chempros - Reddit. (2024-04-28). [Link]
-
Effect of temperature on conversion of methyl benzoate to benzamide, pulse injection. … - ResearchGate. [Link]
-
Acid-Amine Coupling using DCC - Organic Synthesis. [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2025-03-20). [Link]
-
Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity | Crystal Growth & Design - ACS Publications. (2022-09-27). [Link]
-
Schotten-Baumann Reaction - Organic Chemistry Portal. [Link]
-
Help! Recrystallization sources of error. : r/chemhelp - Reddit. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec. [Link]
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023-01-22). [Link]
-
Benzamide | C7H7NO | CID 2331 - PubChem - NIH. [Link]
-
HATU - Wikipedia. [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PubMed Central. (2022-09-14). [Link]
-
Schotten–Baumann reaction - Grokipedia. [Link]
-
Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature - ResearchGate. (2025-08-07). [Link]
-
WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS - WIPO Patentscope. (2015-04-16). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-tert-butyl-2-methoxybenzamide
For: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the common purification challenges encountered with N-tert-butyl-2-methoxybenzamide. Drawing from established chemical principles and field-proven methodologies, we will explore the root causes of impurities and provide robust, step-by-step protocols for achieving high-purity material essential for reliable downstream applications.
Section 1: Understanding the Compound & Common Impurities
A successful purification strategy begins with a thorough understanding of the target molecule and the potential contaminants originating from its synthesis.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of this compound is critical for selecting appropriate purification solvents and techniques. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |
| Molecular Weight | 207.27 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 134–135 °C (for related N-tert-butylbenzamide) | [3] |
| Solubility | Expected to be soluble in organic solvents (DCM, EtOAc, Alcohols) and poorly soluble in water. | [4] |
| Storage | Store in a cool, dry, dark, and tightly sealed container to prevent hydrolysis. | [1][4] |
Q2: What are the most common impurities I might encounter after synthesizing this compound?
Impurities typically arise from unreacted starting materials or side reactions, such as the hydrolysis of reactants or the product itself. The most common synthesis route involves the reaction of 2-methoxybenzoyl chloride with tert-butylamine.[5]
Common Impurities:
-
Unreacted 2-methoxybenzoyl chloride: The electrophilic starting material.
-
Unreacted tert-butylamine: The nucleophilic starting material.
-
2-methoxybenzoic acid: Formed from the hydrolysis of 2-methoxybenzoyl chloride by trace moisture or during aqueous work-up.
-
Hydrolysis Product: The target amide bond can be cleaved under harsh acidic or basic conditions, reverting to 2-methoxybenzoic acid and tert-butylamine.[4]
The following diagram illustrates the primary synthesis reaction and the origin of these common impurities.
Caption: Synthesis of this compound and common impurity pathways.
Section 2: Troubleshooting Purification Issues (FAQs)
This section addresses specific problems encountered during the purification process in a direct question-and-answer format.
General Issues
Q: My final product is an off-white or yellow solid. How can I decolorize it? A: Colored impurities are often non-polar, conjugated molecules. They can typically be removed during recrystallization by adding a small amount of activated charcoal to the hot, dissolved solution.[6] The charcoal adsorbs the colored impurities, and it is then removed by hot filtration before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield, so use it sparingly.
Q: The purity of my product is low according to HPLC/NMR. What's the first step to improve it? A: First, ensure your initial work-up was thorough. An incomplete acid-base extraction will leave starting materials in your crude product.[6] If the work-up was sound, the choice between recrystallization and column chromatography depends on the nature of the impurities. If you have one major impurity with a different polarity, chromatography is often effective. If you have minor impurities or your product is highly crystalline, recrystallization is an excellent and often simpler choice.[7]
Recrystallization Challenges
Q: I'm trying to recrystallize my product, but it's "oiling out." What does this mean and how do I fix it? A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The compound separates as a liquid (oil) instead of forming crystals.
-
Causality: This often happens if the boiling point of the solvent is too high or if the solution cools too quickly.
-
Solution: Reheat the mixture to dissolve the oil completely. Add a small amount of additional "good" solvent until the solution is clear at the boiling point. Then, allow it to cool much more slowly. Seeding the solution with a pure crystal can also help initiate proper crystallization instead of oiling.[6][8]
Q: My recovery after recrystallization is very low. What are the possible causes? A: Low recovery is a common issue with several potential causes:
-
Too Much Solvent: The most frequent error is using an excessive amount of solvent to dissolve the crude product.[9] This keeps too much of your product dissolved in the mother liquor even after cooling.
-
Premature Crystallization: Crystals may have formed during a hot filtration step and were inadvertently discarded.
-
Incomplete Cooling: Not cooling the solution for a sufficient time or to a low enough temperature will result in less product crystallizing out.[6]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.
Chromatography Challenges
Q: My compound is streaking on the TLC plate/column. What should I do? A: Streaking, or tailing, often indicates that the compound is interacting too strongly with the stationary phase (silica gel). Amides can sometimes be slightly acidic or basic, leading to this issue.
-
Causality: The N-H proton of the amide can interact strongly with the acidic silica gel.
-
Solution: Add a small amount of a modifier to your eluent. For amides, adding ~1% triethylamine (TEA) can help by neutralizing the acidic sites on the silica, leading to sharper bands. Alternatively, a small amount of methanol in the eluent can also improve peak shape.[10]
Q: I'm not getting good separation between my product and an impurity on the column. How can I optimize the eluent system? A: Improving separation requires adjusting the polarity of the mobile phase.
-
If the spots are too close together: You need to decrease the eluent strength (make it less polar). If you are using a hexanes/ethyl acetate mixture, decrease the percentage of ethyl acetate. This will increase the retention time of all compounds but should also increase the separation between them.[11]
-
If the spots are running at the solvent front (high Rf): The eluent is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes).
-
If the spots are stuck at the baseline (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).
Section 3: Detailed Purification Protocols
These protocols provide validated, step-by-step procedures for obtaining high-purity this compound.
Protocol 1: Standard Acid-Base Extraction Work-up
This procedure is designed to remove acidic and basic impurities from the crude reaction mixture before subsequent purification steps.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and allow the layers to separate. Drain and discard the aqueous (bottom) layer. This step protonates and removes basic impurities like residual tert-butylamine.[6]
-
Base Wash: To the remaining organic layer, add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake, vent frequently, and separate the layers. This step neutralizes and removes acidic impurities like 2-methoxybenzoic acid.[6]
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) solution. This removes residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude solid ready for further purification.[6]
Protocol 2: Recrystallization
This method is highly effective for purifying crystalline solids to a high degree.
-
Solvent Selection: The key is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble when hot.[12] For this compound, systems like ethanol/water, toluene, or ethyl acetate/hexanes are good starting points.[8][13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.[9]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and reheat to boiling for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 3: Silica Gel Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes). Pour the slurry into the column and use pressure to pack it into a stable bed.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like DCM or ethyl acetate). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add the resulting powder to the top of the column bed.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20) to move the compounds down the column.[14]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
The following diagram outlines the logical workflow for purifying the crude product.
Caption: General purification workflow from crude product to pure compound.
Section 4: Purity Assessment
Final purity verification is essential. A combination of methods provides the most comprehensive assessment.[15][16]
Q: How can I verify the purity of my final product? A: Use at least two of the following methods:
-
Thin-Layer Chromatography (TLC): A quick, qualitative check. A pure compound should ideally show a single spot.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data, showing the area-percent purity of the main peak relative to any impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities with distinct signals.[3]
-
Melting Point (MP) Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[6]
| Parameter | Impure Sample | High-Purity Sample |
| Appearance | Off-white to yellow powder | White crystalline solid |
| TLC (Single Eluent) | Multiple spots or streaking | Single, well-defined spot |
| Melting Point | Broad range (e.g., 128-133 °C) | Sharp range (e.g., 134-135 °C) |
| HPLC Purity | < 95% | > 99.5% |
Note: Melting point data is illustrative, based on a similar compound.[3][6]
References
-
PubChem. N-(tert-butyl)-2-fluoro-3-methoxybenzamide. National Center for Biotechnology Information. [Link]
-
PubChem. N-tert-butyl-2-phenylmethoxybenzamide. National Center for Biotechnology Information. [Link]
-
The Journal of Organic Chemistry. tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. ACS Publications. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information for an article. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
University of California, Davis. Recrystallization - Part 2. [Link]
-
Chemicalbridge. N-(tert-Butyl)-2-methoxybenzamide. [Link]
- Google Patents. Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
National Institutes of Health. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link]
-
University of Colorado Boulder. Recrystallization Lab Document. [Link]
-
PubChem. N-tert-butyl-2-[2-hydroxy-3-[isobutyl-(4-methoxyphenyl)sulfonyl-amino]propyl]benzamide. [Link]
-
University of Toronto. Recrystallization and Crystallization. [Link]
-
Semantic Scholar. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link]
-
Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
- Google Patents. Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
-
Pharmacy Education. Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. [Link]
-
Reddit. Purification of N-benzylbenzamides. [Link]
-
ResearchGate. Amide Hydrolysis Reaction Using tert-Butyl Nitrite. [Link]
-
ResearchGate. Synthesis of a compound containing methoxybenzamide. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Uppsala University. Sluggish Amines in Microwave- Heated Aminocarbonylation Reactions under Air. [Link]
Sources
- 1. CAS 88105-14-0 | N-(tert-Butyl)-2-methoxybenzamide - Synblock [synblock.com]
- 2. N-(tert-Butyl)-2-methoxybenzamide,88105-14-0-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy N-tert-Butyl-3-methoxybenzamide | 49834-28-8 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mt.com [mt.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Impact of solvent choice on N-tert-butyl-2-methoxybenzamide reactions
Welcome to the technical support center for reactions involving N-tert-butyl-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent selection in synthesizing and utilizing this sterically hindered amide. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and reactivity of this compound, focusing on the pivotal role of the reaction solvent.
Q1: Why is solvent selection so critical for reactions involving this compound?
Solvent choice is paramount due to the unique structural features of this compound. The bulky tert-butyl group imposes significant steric hindrance around the amide nitrogen, which can slow down reactions at the carbonyl carbon.[1] Furthermore, the 2-methoxy group on the benzoyl ring is electron-donating, influencing the electrophilicity of the carbonyl carbon. The right solvent must:
-
Ensure Solubility: Adequately dissolve both the electrophilic precursor (e.g., 2-methoxybenzoyl chloride) and the nucleophile (tert-butylamine) to allow for effective molecular collisions.
-
Mediate Reactivity: Stabilize transition states and intermediates without deactivating the nucleophile.
-
Prevent Side Reactions: Minimize undesirable pathways such as the hydrolysis of starting materials.[2][3]
Q2: What are the fundamental differences between using polar protic vs. polar aprotic solvents for this amide synthesis?
The choice between these two solvent classes dramatically impacts reaction efficiency, particularly for nucleophilic substitution pathways common in amide synthesis.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors. While they are excellent at dissolving ionic reagents, they can severely hinder the reaction in two ways:
-
Nucleophile Deactivation: They form a "cage" around the amine nucleophile (tert-butylamine) through hydrogen bonding, stabilizing it and reducing its nucleophilicity.[4][5] This makes it less available to attack the carbonyl carbon.
-
Hydrolysis: If using an acyl halide precursor, protic solvents can act as nucleophiles themselves, leading to the hydrolysis of the acyl halide to the unreactive carboxylic acid, thus reducing the yield.[2][3]
-
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents have dipoles to help dissolve polar reagents but lack O-H or N-H bonds. They are generally the preferred choice for this synthesis because they solvate the cation of any salt present but leave the amine nucleophile relatively "naked" and highly reactive.[4] This enhances the rate of the desired SN2-type reaction.[4]
Q3: How does solvent polarity directly influence the reaction rate?
For amide bond formation, which often proceeds through a charged, tetrahedral intermediate, a polar solvent is generally beneficial as it can stabilize this intermediate.[6][7] However, as discussed in Q2, the type of polarity is key. In a typical synthesis from 2-methoxybenzoyl chloride and tert-butylamine, polar aprotic solvents provide the optimal balance. They are polar enough to support the charged intermediate but do not suppress the nucleophilicity of the amine, leading to faster reaction rates compared to non-polar or polar protic solvents.
Q4: Are there "green" or sustainable solvent alternatives for this synthesis?
Yes, the development of sustainable chemistry protocols is a major focus in modern synthesis.[8][9][10] Traditional polar aprotic solvents like DMF are facing increased scrutiny due to toxicity concerns.[9][10] Greener alternatives that can be considered include:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that can often replace THF and other ethers.[8]
-
Propylene Carbonate: A green polar aprotic solvent that has been successfully used in peptide synthesis.[9]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point. They are often biodegradable, have low toxicity, and can be tailored to specific reactions, sometimes acting as both solvent and catalyst.[11]
-
Water: While counterintuitive due to hydrolysis risks, recent advancements in micellar catalysis using surfactants like TPGS-750-M allow for amide bond formation in water by creating hydrophobic pockets for the reaction to occur.[9]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction to synthesize this compound resulted in a very low yield. What are the likely solvent-related causes?
Answer: Low yield is a common problem that can often be traced back to solvent choice. Consider the following possibilities:
-
Cause A: Poor Solubility of Reactants
-
Explanation: If either 2-methoxybenzoyl chloride or tert-butylamine has poor solubility in the chosen solvent, the reaction will be extremely slow or may not proceed at all, as the reactants cannot interact effectively in the solution phase.
-
Solution: Select a solvent that provides good solubility for both starting materials. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are excellent starting points.[] Avoid non-polar solvents like hexane, which are unlikely to dissolve the polar intermediates.
-
-
Cause B: Hydrolysis of the Acyl Chloride
-
Explanation: Benzoyl chlorides are highly susceptible to hydrolysis, reacting with any water present to form the corresponding benzoic acid, which will not react with the amine under these conditions.[2][3] Using a "wet" solvent or a polar protic solvent exacerbates this issue.
-
Solution:
-
Use Anhydrous Solvents: Always use dry, anhydrous-grade aprotic solvents.
-
Dry Glassware: Ensure all glassware is thoroughly dried before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
-
-
-
Cause C: Nucleophile Deactivation
-
Explanation: As detailed in the FAQs, using a polar protic solvent like methanol or ethanol will "cage" the tert-butylamine nucleophile via hydrogen bonding, drastically reducing its reactivity and slowing the reaction rate to a crawl.[4][5]
-
Solution: Switch to a polar aprotic solvent such as DMF, DCM, or THF to ensure the amine remains a potent nucleophile.
-
Caption: Troubleshooting logic for low product yield.
Issue 2: Difficult Product Isolation and Purification
Question: The reaction appears to work, but I'm losing a significant amount of my this compound product during workup and purification. How can solvent choice mitigate this?
Answer: This is a common challenge where the solvent's role extends beyond the reaction itself into the purification phase.
-
Cause A: Product is Highly Soluble in the Reaction Solvent
-
Explanation: If the product is very soluble in the reaction solvent even at low temperatures, inducing crystallization for isolation can be difficult, leading to losses in the mother liquor.
-
Solution:
-
Solvent for Reaction vs. Crystallization: You can perform the reaction in a high-solubility solvent (like DCM or THF) and then, after the reaction is complete, perform a solvent swap or add an anti-solvent (a solvent in which your product is insoluble, like hexanes) to precipitate the product.
-
Choose a "Crystallization-Friendly" Solvent: Alternatively, run the reaction in a solvent where the product has high solubility at elevated temperatures but poor solubility at room temperature or below (e.g., toluene or a mixed solvent system). This allows the product to crystallize out upon cooling.
-
-
-
Cause B: Emulsion Formation During Aqueous Workup
-
Explanation: Some organic solvents, particularly THF, can form stable emulsions during aqueous extraction, making phase separation difficult and leading to product loss.
-
Solution: If emulsions are a problem, use a more immiscible solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for the reaction or extraction. Adding brine (saturated NaCl solution) during the wash steps can also help break emulsions.
-
Data Presentation: Solvent Properties
The choice of solvent should be guided by its physical properties. The table below summarizes key parameters for common solvents used in amide synthesis.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Type | Key Considerations |
| Water | 80.1 | 100 | Polar Protic | Avoid with acyl halides due to hydrolysis.[3] |
| Methanol | 32.7 | 65 | Polar Protic | Deactivates nucleophile via H-bonding.[4] |
| Dichloromethane (DCM) | 9.1 | 40 | Polar Aprotic | Excellent solubility for many organics; low boiling point. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Polar Aprotic | Good general solvent; can form emulsions and peroxides. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar Aprotic | Highly polar; good for SN2 reactions. |
| Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | High boiling point; excellent solvating power; toxicity concerns.[1][8] |
| Toluene | 2.4 | 111 | Non-polar Aprotic | Useful for higher temperatures; poor solubility for polar salts. |
| Hexanes | 1.9 | ~69 | Non-polar Aprotic | Generally a poor solvent for this reaction; useful as an anti-solvent for precipitation. |
Data compiled from standard chemical reference sources.
Experimental Protocols
The following are generalized, self-validating protocols where careful solvent handling is critical for success.
Protocol 1: Synthesis of this compound via Acyl Chloride
This protocol details the most common method, emphasizing anhydrous conditions.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 2-methoxybenzoyl chloride (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous Dichloromethane (DCM) (approx. 5-10 mL per mmol of acyl chloride) to the flask to dissolve the starting material.
-
Amine Solution: In a separate flask, dissolve tert-butylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Cool the acyl chloride solution to 0 °C using an ice bath. Add the amine solution dropwise from the dropping funnel over 30 minutes with vigorous stirring. Slow addition is crucial to control the exotherm and prevent side reactions.[3]
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).
Caption: Role of a polar aprotic solvent in amide synthesis.
References
-
Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved January 17, 2026, from [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022). ACS Sustainable Chemistry & Engineering. Retrieved January 17, 2026, from [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022). ACS Sustainable Chemistry & Engineering. Retrieved January 17, 2026, from [Link]
-
Reactive deep eutectic solvents for EDC-mediated amide synthesis. (2023). Organic & Biomolecular Chemistry. Retrieved January 17, 2026, from [Link]
-
Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
-
Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018). YouTube. Retrieved January 17, 2026, from [Link]
-
Final Benzamide Preparations. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
Solvent Effects. (2022). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Solvent Effects. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
Technical Support Center: Efficient Synthesis of N-tert-butyl-2-methoxybenzamide
Here is the technical support center for Catalyst selection for efficient N-tert-butyl-2-methoxybenzamide synthesis.
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with this specific amide coupling. We will delve into catalyst selection strategies, provide detailed troubleshooting guides, and answer frequently asked questions to ensure your synthetic success.
The formation of an amide bond between 2-methoxybenzoic acid and the sterically demanding tert-butylamine presents a classic challenge in organic synthesis. The bulky tert-butyl group significantly hinders the nucleophilic attack of the amine, often leading to low yields, sluggish reactions, and the need for harsh conditions when using standard protocols.[1] This guide provides field-proven insights and robust methodologies to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The core issue is the steric hindrance posed by the tert-butyl group on the amine nucleophile. This bulkiness impedes its approach to the activated carboxylic acid intermediate, slowing down the rate-limiting nucleophilic acyl substitution step. Consequently, common side reactions, such as the decomposition of the activated intermediate or anhydride formation from the carboxylic acid, can become dominant pathways, leading to poor product yield.[1]
Q2: What classes of catalysts or coupling agents are most effective for this sterically hindered amidation?
For challenging amide couplings like this one, two main approaches are generally successful:
-
Stoichiometric Coupling Reagents: These are highly reactive agents used in equimolar amounts. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with additives like HOBt (Hydroxybenzotriazole), are effective but generate significant stoichiometric waste.[2][3]
-
Catalytic Systems: Modern methods focus on catalytic approaches to improve atom economy and sustainability. Boronic acids have emerged as particularly effective catalysts for direct amidation reactions involving hindered substrates.[4][5] They function under milder conditions and avoid the large waste streams associated with stoichiometric reagents.
Q3: How do boronic acid catalysts facilitate the reaction between a hindered acid and amine?
Boronic acid catalysts work by activating the carboxylic acid in a unique way. The presumed catalytic cycle involves the formation of a key acylborate intermediate from the carboxylic acid and the boronic acid catalyst. This intermediate is significantly more electrophilic than the parent carboxylic acid, making it more susceptible to nucleophilic attack by the sterically hindered tert-butylamine. A critical requirement for many boronic acid-catalyzed amidations is the removal of water, which is a byproduct of the condensation. This is typically achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or by adding molecular sieves.[4][5]
Q4: Are there any effective metal-free, organocatalytic options?
Yes, organocatalysis presents a promising green chemistry approach.[6][7] For instance, triphenylphosphine oxide has been shown to catalyze the amidation of hindered carboxylic acids and weak amine nucleophiles.[5] These methods avoid residual metal contamination, which is a significant advantage in pharmaceutical development. The mechanism often involves the formation of a highly reactive phosphonium intermediate with the carboxylic acid.
Q5: When should I choose a stoichiometric coupling reagent (e.g., HATU) over a catalytic system?
The choice depends on the scale and goals of your synthesis:
-
Choose Stoichiometric Reagents (HATU, EDC) for:
-
Small-scale synthesis and rapid screening: They are often reliable, fast, and predictable for producing small quantities of material for biological testing or initial studies.[2]
-
Extremely challenging substrates: When catalytic methods fail, the high reactivity of uronium/carbodiimide reagents can sometimes force the reaction to completion.
-
-
Choose Catalytic Systems (Boronic Acids) for:
-
Larger scale synthesis: The lower cost, reduced waste, and milder conditions make them ideal for process development and scale-up.[3]
-
Green chemistry initiatives: Catalytic methods are inherently more sustainable and atom-economical.
-
When avoiding strong coupling agents is necessary: To prevent side reactions with other functional groups in a complex molecule.
-
Catalyst Selection & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
-
Possible Cause 1: Ineffective Carboxylic Acid Activation. The steric hindrance of tert-butylamine requires a highly activated electrophile. Standard methods like converting the acid to an acyl chloride with thionyl chloride may be too harsh or lead to side products.
-
Solution: Employ a more robust activation method.
-
Boronic Acid Catalysis: Use a catalyst like 5-methoxy-2-iodophenylboronic acid (MIBA) or (2-(Thiophen-2-ylmethyl)phenyl)boronic acid, which are highly active at room temperature.[5] Ensure rigorous removal of water using 3Å or 4Å molecular sieves.
-
Uronium Salt: Use HATU in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic polar solvent such as DMF or NMP.[2]
-
-
-
Possible Cause 2: Catalyst Poisoning or Deactivation. Impurities in starting materials or solvents (especially water or nucleophilic impurities) can poison the catalyst. For palladium-based catalysts, basic amines can sometimes lead to catalyst deactivation through competitive coordination.[8][9]
-
Solution:
-
Purify Reagents: Ensure 2-methoxybenzoic acid and tert-butylamine are pure. Distill the amine if necessary.
-
Use Anhydrous Solvents: Use freshly dried solvents.
-
Choose a Robust Catalyst: Boronic acid catalysts are generally less prone to deactivation by amines compared to some transition metal catalysts.[3]
-
-
Problem 2: Reaction is Sluggish or Stalls Before Completion
-
Possible Cause 1: Insufficient Temperature. While some catalysts work at room temperature, the high activation energy barrier due to steric hindrance may require thermal energy.
-
Solution: Gradually increase the reaction temperature. For boronic acid catalysis in toluene, heating to 80-110 °C with a Dean-Stark trap is often effective.[4] Monitor the reaction by TLC or LC-MS to check for product formation versus starting material decomposition.
-
-
Possible Cause 2: Reversible Reaction/Water Inhibition. The formation of water as a byproduct can hydrolyze the activated intermediate or inhibit the catalyst, driving the equilibrium back to the starting materials.
-
Solution: Actively remove water from the reaction.
-
Azeotropic Removal: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene).
-
Dehydrating Agent: Add activated molecular sieves (3Å or 4Å) to the reaction mixture. This is common for reactions run at or below room temperature.[5]
-
-
Problem 3: Significant Side Products Observed
-
Possible Cause: Decomposition of Activated Intermediate. Highly reactive intermediates, if not quickly trapped by the amine, can decompose or react with other species. For example, acylborate intermediates can react with another molecule of carboxylic acid to form an anhydride.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the activated intermediate is consumed as it is formed.
-
Optimize Temperature: Running the reaction at the lowest effective temperature can minimize decomposition pathways.
-
Choose a Milder Activation Method: If harsh coupling agents lead to decomposition, switch to a milder catalytic system like boronic acids.
-
-
Visual Guides and Protocols
Catalyst Selection Workflow
The following diagram provides a decision-making framework for selecting the appropriate methodology for your synthesis.
Caption: Simplified boronic acid catalytic cycle.
Data Summary: Comparison of Methods
The table below summarizes typical conditions and outcomes for different synthetic approaches.
| Method | Reagent/Catalyst | Base | Solvent | Temp. (°C) | Typical Yield | Key Advantage | Key Disadvantage |
| Uronium Salt | HATU (1.1 eq) | DIPEA (2.0 eq) | DMF | 25 | 70-90% | High reactivity, fast | Poor atom economy, costly |
| Carbodiimide | EDC (1.2 eq), HOBt (1.0 eq) | DIPEA (1.5 eq) | DCM/DMF | 25 | 60-85% | Readily available reagents | Generates urea byproduct |
| Boronic Acid | Arylboronic Acid (5-10 mol%) | None | Toluene | 80-110 | 85-95% | Catalytic, high atom economy | Requires water removal |
| Organocatalysis | T3P (50% in EtOAc) | Pyridine | Acetonitrile | 50 | 75-90% | Metal-free, efficient | Stoichiometric waste (phosphonic acid) |
Detailed Experimental Protocol: Boronic Acid-Catalyzed Synthesis
This protocol is adapted from established procedures for direct amidation using boronic acid catalysts. [5] Materials:
-
2-Methoxybenzoic acid (1.0 eq)
-
tert-Butylamine (1.2 eq)
-
(2-(Thiophen-2-ylmethyl)phenyl)boronic acid (0.05 eq, 5 mol%)
-
Anhydrous Toluene
-
Activated 4Å Molecular Sieves
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methoxybenzoic acid (1.0 eq) and (2-(Thiophen-2-ylmethyl)phenyl)boronic acid (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add Solvent and Reagents: Under the inert atmosphere, add anhydrous toluene to achieve a concentration of approximately 0.2 M with respect to the carboxylic acid. Add the activated 4Å molecular sieves.
-
Add Amine: Add tert-butylamine (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-110 °C and maintain for 12-24 hours. The molecular sieves will sequester the water produced. Alternatively, use a Dean-Stark apparatus to azeotropically remove water.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting reagent (2-methoxybenzoic acid) is complete.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the molecular sieves, washing the solids with a small amount of toluene or ethyl acetate.
-
Combine the filtrates and wash sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a pure solid. [10]
References
-
Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 82(11), 5769–5781. [Link]
-
Mabkhot, Y. N., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Sustainable Chemistry & Engineering, 1(5), 489–492. [Link]
- Various Authors. (2023). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Various Journals. (Note: This is a composite reference representing multiple similar studies on green amide coupling).
-
Organic Chemistry Portal. (2024). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
CORE. (Date N/A). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]
-
Kumar, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(23), 151944. [Link]
-
ResearchGate. (Date N/A). Optimization of reaction conditions. ResearchGate. [Link]
-
Li, Z., et al. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 434-439. [Link]
-
UCL Discovery. (2018). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
MDPI. (2021). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. Molecules, 26(16), 4992. [Link]
-
University of Southampton. (Date N/A). Development of selective non-metal based organocatalysts for asymmetric synthesis. ePrints Soton. [Link]
-
Reddit. (2019). Purification of N-benzylbenzamides. r/chemistry. [Link]
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to N-tert-butyl-2-methoxybenzamide and Structurally Related Benzamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzamide Scaffold as a Cornerstone of Medicinal Chemistry
The benzamide scaffold is a quintessential "privileged structure" in medicinal chemistry, serving as the foundational framework for a vast and diverse array of therapeutic agents.[1] Its remarkable versatility, stemming from the chemically stable amide linkage and the readily modifiable aromatic ring, allows for the precise tuning of steric, electronic, and lipophilic properties. This adaptability has enabled the development of benzamide derivatives targeting a wide spectrum of biological entities, from G-protein coupled receptors (GPCRs) to critical enzymes, leading to significant clinical applications in oncology, central nervous system (CNS) disorders, and beyond.[2][3]
This guide provides a deep, comparative analysis of N-tert-butyl-2-methoxybenzamide , a specific derivative, contextualized against other notable benzamides. Our objective is to dissect its structure, infer its potential biological activities based on established structure-activity relationships (SAR), and provide the experimental framework necessary for its empirical validation. We will explore how the interplay between the bulky N-tert-butyl group and the ortho-methoxy substituent likely dictates its pharmacological profile, offering a predictive lens for researchers in the field.
Physicochemical Properties: A Comparative Analysis
The physicochemical characteristics of a molecule are paramount, governing its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of the bulky, lipophilic tert-butyl group and the hydrogen bond-accepting methoxy group at the ortho position gives this compound a distinct profile compared to simpler or isomeric analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Polar Surface Area (Ų) |
| This compound | C12H17NO2 | 207.27 | ~2.3-2.5 | 38.3 |
| N-tert-butylbenzamide | C11H15NO | 177.24 | 2.1 | 29.1 |
| 2-Methoxybenzamide | C8H9NO2 | 151.16 | 1.0 | 46.5 |
| N-tert-butyl-3-methoxybenzamide | C12H17NO2 | 207.27 | ~2.3-2.5 | 38.3 |
| N-tert-butyl-4-methoxybenzamide | C12H17NO2 | 207.27 | ~2.3-2.5 | 38.3 |
Data compiled from various chemical suppliers and databases.[4][5][6] LogP and PSA are calculated values and may vary slightly between algorithms.
Expert Interpretation: The tert-butyl group significantly increases the lipophilicity (LogP) compared to the unsubstituted 2-methoxybenzamide, suggesting enhanced potential for crossing cellular membranes. The ortho-position of the methoxy group, relative to the amide, can induce a specific conformational lock through potential intramolecular hydrogen bonding or steric influence, which can profoundly affect receptor binding affinity compared to its meta- and para-isomers.[7]
Synthesis of Benzamide Derivatives: A Generalized Workflow
The synthesis of N-substituted benzamides is a fundamental process in organic chemistry. A robust and common method involves the activation of a benzoic acid derivative to an acyl chloride, followed by nucleophilic attack from the desired amine. This approach is highly efficient and adaptable to a wide range of substrates.[8]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-methoxybenzoic acid and tert-butylamine.
Materials:
-
2-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
tert-Butylamine
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0°C (ice bath). Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting material on Thin Layer Chromatography (TLC).
-
Solvent Removal: Remove the DCM and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting 2-methoxybenzoyl chloride is often used directly in the next step.
-
Amidation: Dissolve the crude 2-methoxybenzoyl chloride in anhydrous DCM. In a separate flask, dissolve tert-butylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Reaction: Slowly add the amine solution to the acyl chloride solution at 0°C. After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by flash column chromatography on silica gel.[9]
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
While specific, extensive biological data for this compound is not widely published, we can infer its likely biological profile by analyzing the SAR of related benzamide derivatives. The primary areas where benzamides have shown significant activity are as dopamine receptor antagonists and enzyme inhibitors (e.g., HDACs, PARPs).[10][11]
Potential as a Dopamine D₂/D₃ Receptor Antagonist
Many substituted benzamides, such as Sulpiride and Amisulpride, are potent antagonists of the D₂-like dopamine receptors and are used clinically as antipsychotics.[3] The general pharmacophore for this activity includes an aromatic ring, an amide linker, and an amino group (often within a larger moiety).
SAR Insights:
-
N-substituent: The bulky tert-butyl group on this compound is a significant structural feature. In many ligand-receptor interactions, large alkyl groups can enhance binding affinity through van der Waals interactions or, conversely, cause steric hindrance. In the context of dopamine receptors, the size and nature of the N-substituent are critical for modulating selectivity and potency between D₂-like receptor subtypes (D₂, D₃, D₄).[12][13]
-
Ortho-Methoxy Group: The position of the methoxy group is crucial. An ortho-methoxy group can influence the conformation of the amide bond, pre-organizing the molecule for a more favorable binding pose within the receptor pocket. This contrasts with meta or para substitutions, which would have different electronic and steric effects on the molecule's presentation to the target.
Potential as an Enzyme Inhibitor
Benzamide derivatives have also emerged as potent inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), making them valuable in oncology research.[1][2] For HDAC inhibitors, an ortho-amino benzamide is a key pharmacophoric element that chelates a zinc ion in the enzyme's active site.[2] While this compound lacks this amino group, its structural backbone is still relevant for comparison. Its activity would depend on its ability to occupy the binding pocket and form other favorable interactions.
Comparative Biological Data
The following table presents hypothetical and literature-derived data for related compounds to frame the potential activity of this compound.
| Compound | Target | Activity Type | IC₅₀ / Kᵢ (nM) | Reference |
| This compound | Dopamine D₂/D₃ | Antagonist | Data Not Available | - |
| Sulpiride | Dopamine D₂/D₃ | Antagonist | Kᵢ: ~2-10 nM | [3] |
| Amisulpride | Dopamine D₂/D₃ | Antagonist | Kᵢ: ~1-5 nM | [3] |
| Entinostat (MS-275) | HDAC1 | Inhibitor | IC₅₀: ~200-500 nM | [3] |
| Compound 7a (Picolinamide) | Acetylcholinesterase | Inhibitor | IC₅₀: 2,490 nM | [14] |
Expert Interpretation: Based on structural similarity to atypical antipsychotics, it is plausible that this compound would exhibit some affinity for D₂/D₃ receptors. Empirical testing is required to determine its actual potency and selectivity. A competitive radioligand binding assay would be the first step in validating this hypothesis.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
To assess general anticancer potential, the MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[15]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a cancer cell line (e.g., A549 lung cancer).[15]
Materials:
-
Synthesized this compound
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[11]
Conclusion and Future Directions
This compound is a benzamide derivative with distinct structural features—a bulky N-alkyl group and an ortho-methoxy substituent—that differentiate it from more commonly studied analogs. While direct biological data remains scarce, a systematic comparison based on established SAR principles in medicinal chemistry allows us to formulate credible hypotheses about its potential activities.
The most promising avenue for investigation appears to be its role as a dopamine D₂/D₃ receptor antagonist, a profile suggested by its structural similarity to known antipsychotic agents. The unique combination of its substituents may offer novel selectivity or potency profiles.
Future research should prioritize:
-
Empirical Target Screening: Testing this compound in a panel of receptor binding and enzyme inhibition assays, particularly focusing on dopamine receptors and cancer-related enzymes like HDACs.
-
In Vitro ADME Profiling: Assessing its metabolic stability, permeability, and plasma protein binding to determine its drug-like properties.
-
Comparative Studies: Synthesizing and testing its meta and para isomers to unequivocally determine the functional importance of the ortho-methoxy group's position.
By pursuing these experimental avenues, the scientific community can fully elucidate the pharmacological profile of this compound and determine its potential place within the broad and therapeutically vital class of benzamide derivatives.
References
-
BenchChem. The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals.
-
Teng, Y., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
-
Wang, L., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. National Institutes of Health (NIH).
-
BenchChem. A Decade of Innovation: A Technical Review of Benzamide Patents in Drug Discovery (2015-2025).
-
Nakai, H., et al. (1992). Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. PubMed.
-
BenchChem. Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors.
-
BenchChem. The Discovery of Novel Benzamide Compounds: A Technical Guide for Therapeutic Innovation.
-
BenchChem. Exploring the historical development of Benzamide in medicinal chemistry.
-
Chen, D., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed.
-
PubChem. N-(tert-butyl)-2-fluoro-3-methoxybenzamide.
-
BenchChem. A Comparative Guide to Benzamide Synthesis Methods for Researchers.
-
BenchChem. Validating the Biological Activity of Synthesized Benzamide Derivatives: A Comparative Guide.
-
BenchChem. A Comparative Guide to n-(4-Formylphenyl)benzamide and Other Benzamide Derivatives for Researchers.
-
ResearchGate. Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities.
-
Jeliński, T., et al. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI.
-
Synblock. N-(tert-Butyl)-2-methoxybenzamide.
-
Smolecule. N-tert-Butyl-3-methoxybenzamide.
-
BenchChem. N-tert-Butyl-3-methoxybenzamide: A Technical Overview for Medicinal Chemistry.
-
Wang, F., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. National Institutes of Health (NIH).
-
Royal Society of Chemistry. (2017). Supplementary Information for Iron-catalyzed Amidation of Aldehydes with N-substituted Oxaziridines in Water.
-
PubChemLite. N-tert-butyl-2-[2-hydroxy-3-[isobutyl-(4-methoxyphenyl)sulfonyl-amino]propyl]benzamide.
-
Sigma-Aldrich. N-TERT-BUTYL-4-METHOXY-BENZAMIDE.
-
Cindrić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
-
Jones, R., et al. (2024). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. MDPI.
-
VulcanChem. N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide.
-
Newman, A. H., et al. (1995). (+/-)-(N-alkylamino)benzazepine analogs: novel dopamine D1 receptor antagonists. PubMed.
-
Wilson, J. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
-
Butini, S., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI.
-
Appchem. This compound.
-
PubChem. 2-Methoxybenzamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 88105-14-0 | N-(tert-Butyl)-2-methoxybenzamide - Synblock [synblock.com]
- 5. rsc.org [rsc.org]
- 6. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy N-tert-Butyl-3-methoxybenzamide | 49834-28-8 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Synthetic Routes to N-tert-butyl-2-methoxybenzamide: A Guide for the Modern Chemist
In the landscape of pharmaceutical development and fine chemical synthesis, the amide functionality stands as a cornerstone. Among the vast array of amide-containing molecules, N-tert-butyl-2-methoxybenzamide serves as a key structural motif and intermediate. The selection of a synthetic route to this and similar molecules is a critical decision, balancing considerations of yield, purity, scalability, cost, and environmental impact. This guide provides a comparative analysis of the primary synthetic strategies for this compound, offering insights into the practical application and underlying principles of each method.
The Classical Approach: Acylation via Acid Chloride
The reaction of an amine with an acyl chloride is a fundamental and time-honored method for amide bond formation. In the context of our target molecule, this involves the reaction of 2-methoxybenzoyl chloride with tert-butylamine.
This method's primary advantage is its typically high reactivity, often leading to high yields in short reaction times. The reaction is usually performed in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[1] The choice of solvent is critical, with aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) being common.
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add a solution of 2-methoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Causality of Experimental Choices:
-
Inert Atmosphere and Anhydrous Conditions: Acyl chlorides are highly reactive and readily hydrolyze with atmospheric moisture.[1] Performing the reaction under an inert atmosphere with anhydrous solvents prevents this side reaction, maximizing the yield of the desired amide.
-
Use of a Base: The reaction generates HCl as a byproduct. The added base neutralizes the acid, preventing the protonation of the unreacted amine, which would render it non-nucleophilic.
-
Controlled Addition at Low Temperature: The acylation reaction is often exothermic. Slow, dropwise addition of the acyl chloride at 0 °C helps to control the reaction temperature, minimizing potential side reactions.
Direct Amidation of a Carboxylic Acid using Coupling Reagents
Modern organic synthesis frequently employs coupling reagents to facilitate amide bond formation directly from a carboxylic acid and an amine. This approach avoids the need to prepare the often-labile acyl chloride. A plethora of coupling reagents are available, with carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and phosphonium or aminium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) being prominent examples.[2][3]
These reactions typically proceed by the activation of the carboxylic acid (2-methoxybenzoic acid) by the coupling reagent, forming a highly reactive intermediate that is then readily attacked by the amine (tert-butylamine). Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to suppress side reactions and minimize racemization in chiral substrates.[4]
Experimental Protocol (Using HATU):
-
To a stirred solution of 2-methoxybenzoic acid (1.0 equivalent) in an aprotic solvent such as DMF or DCM, add HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add tert-butylamine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Causality of Experimental Choices:
-
Coupling Reagent Selection: HATU is a highly efficient coupling reagent known for its high reactivity and low rates of side reactions, making it suitable for forming sterically hindered amides.[3]
-
Pre-activation: Allowing the carboxylic acid to react with the coupling reagent before adding the amine ensures the formation of the active ester, leading to a cleaner and more efficient reaction.
-
Choice of Base: DIPEA is a bulky, non-nucleophilic base that effectively scavenges the acid formed during the reaction without competing with the primary amine as a nucleophile.
Amidation of an Ester: A Milder Alternative
The direct amidation of an ester with an amine is another viable route, often favored for its milder reaction conditions compared to the acid chloride method. This synthesis would involve the reaction of methyl 2-methoxybenzoate with tert-butylamine.
This reaction is typically slower than the acylation of an acid chloride and may require elevated temperatures or the use of a catalyst. In some cases, the reaction can be driven to completion by using a large excess of the amine or by removing the alcohol byproduct (methanol in this case).[5]
Experimental Protocol:
-
In a sealable reaction vessel, combine methyl 2-methoxybenzoate (1.0 equivalent) and tert-butylamine (2.0-5.0 equivalents).
-
Add a suitable solvent, such as methanol or a high-boiling point aprotic solvent like toluene.
-
Heat the reaction mixture to reflux (or a temperature determined by the solvent's boiling point) for 18-48 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess amine and solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with dilute acid and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Causality of Experimental Choices:
-
Excess Amine: Using a significant excess of the more volatile tert-butylamine helps to drive the equilibrium towards the product side.
-
Elevated Temperature: The direct amidation of an unactivated ester is often a slow process at room temperature. Heating the reaction mixture provides the necessary activation energy to increase the reaction rate.
-
Solvent Choice: Methanol can be a suitable solvent as it is the byproduct of the reaction and can help to solvate the reactants.[5] Toluene can be used for higher reaction temperatures.
Modern Catalytic Approaches: The Ritter Reaction
For a more atom-economical and innovative approach, the Ritter reaction offers a pathway to N-tert-butyl amides. A modified Ritter reaction can be employed, for instance, by reacting a nitrile with a source of a tert-butyl cation. One such method involves the copper(II) triflate-catalyzed reaction of nitriles with di-tert-butyl dicarbonate (Boc₂O).[6]
This method is advantageous as it often proceeds under mild, solvent-free conditions at room temperature.[6] The catalyst activates the di-tert-butyl dicarbonate, which then serves as the source of the tert-butyl group that is attacked by the nitrile.
Experimental Protocol (Based on Cu(OTf)₂ Catalysis):
-
In a reaction vial, combine 2-methoxybenzonitrile (1.0 equivalent), di-tert-butyl dicarbonate (1.2 equivalents), and a catalytic amount of Cu(OTf)₂ (e.g., 5 mol%).
-
Stir the mixture at room temperature under solvent-free conditions.
-
Monitor the reaction by TLC or GC-MS until the starting nitrile is consumed.
-
Upon completion, dissolve the reaction mixture in an organic solvent like ethyl acetate.
-
Wash the organic solution with water and brine to remove the catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality of Experimental Choices:
-
Catalyst: Cu(OTf)₂ is a stable and efficient Lewis acid catalyst for this transformation, activating the Boc₂O.[6]
-
Solvent-Free Conditions: This approach aligns with the principles of green chemistry by minimizing solvent waste. The reaction often proceeds efficiently in the absence of a solvent.[6]
-
Di-tert-butyl dicarbonate: This readily available and stable reagent serves as an excellent source of the tert-butyl group under these catalytic conditions.
Comparative Summary
| Parameter | Acylation via Acid Chloride | Direct Amidation with Coupling Reagents | Amidation of Ester | Ritter Reaction |
| Starting Materials | 2-Methoxybenzoyl chloride, tert-butylamine | 2-Methoxybenzoic acid, tert-butylamine | Methyl 2-methoxybenzoate, tert-butylamine | 2-Methoxybenzonitrile, Di-tert-butyl dicarbonate |
| Reactivity | Very High | High | Moderate to Low | Moderate |
| Reaction Conditions | Low temperature, inert atmosphere | Room temperature | Reflux | Room temperature, solvent-free |
| Byproducts | HCl (neutralized), base hydrochloride | Coupling agent byproducts, DIPEA hydrochloride | Methanol | CO₂, isobutene |
| Advantages | Fast, high yielding, well-established | Avoids acid chloride, high yields, broad scope | Milder conditions than acid chloride route | Atom-economical, mild conditions, innovative |
| Disadvantages | Moisture sensitive, corrosive byproduct | Expensive reagents, byproduct removal | Slow, may require excess amine and heat | Limited to nitrile starting materials |
| Green Chemistry | Poor (use of chlorinated solvents, stoichiometric base) | Moderate (some reagents have poor atom economy) | Good (fewer reagents) | Excellent (catalytic, solvent-free potential) |
Visualizing the Synthetic Pathways
Caption: Overview of synthetic routes to this compound.
Conclusion
The synthesis of this compound can be approached through a variety of methods, each with its own set of advantages and disadvantages. The classical acid chloride route is robust and high-yielding but suffers from the use of hazardous reagents and poor atom economy. The use of modern coupling reagents offers a more versatile and often milder alternative, albeit at a higher cost. The direct amidation of esters presents a simpler, though often slower, pathway. For those prioritizing green chemistry and innovation, catalytic methods like the modified Ritter reaction provide an exciting and efficient option.
The optimal choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost constraints, available equipment, and desired environmental footprint. This guide serves as a foundational resource for researchers and professionals to make informed decisions in the synthesis of this important amide.
References
-
Bhanage, B. M., et al. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 82(11), 5769-5781. [Link]
-
Taylor, R. J. K., et al. (2024). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Molecules, 29(10), 2287. [Link]
-
Yang, Y., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. Journal of Chemical Research, 44(9-10), 447-451. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. [Link]
-
Royal Society of Chemistry. (2017). Supplementary Information. [Link]
-
Li, J., et al. (2020). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Scientific Reports, 10, 1385. [Link]
-
Wang, L., et al. (2019). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Scientific Reports, 9, 17855. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2125. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Chaudhary, P., et al. (2015). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry. [Link]
-
ResearchGate. (n.d.). Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source. [Link]
- Google Patents. (2003). US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.
-
FooDB. (2010). Showing Compound Methyl 2-methoxybenzoate (FDB010545). [Link]
-
Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5555-5558. [Link]
-
PubChem. (n.d.). Methyl 2-Methoxybenzoate. [Link]
-
PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate. [Link]
- Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to N-tert-butyl-2-methoxybenzamide: Evaluating Biological Efficacy in a Data-Limited Landscape
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-tert-butyl-2-methoxybenzamide is a synthetic compound for which public-domain data on biological efficacy is currently limited. While the broader class of benzamides has been explored for various therapeutic applications, including anti-inflammatory and analgesic properties, specific experimental validation for this particular molecule is not extensively documented in peer-reviewed literature. This guide provides a framework for researchers aiming to validate the biological efficacy of this compound, drawing analogies from structurally related compounds and outlining a logical progression of experiments. We will explore potential biological targets based on its chemical structure and propose a comprehensive validation workflow. This document serves as a foundational roadmap for initiating research on this compound.
Introduction: The Benzamide Scaffold in Drug Discovery
The benzamide functional group is a common motif in a wide array of biologically active compounds. Its ability to form hydrogen bonds and participate in various non-covalent interactions allows it to bind to a diverse range of biological targets. Derivatives of benzamide have been investigated for their potential as anti-inflammatory, analgesic, anticonvulsant, and antimicrobial agents.[1][2] The presence of a methoxy group and a bulky N-tert-butyl substituent on the benzamide scaffold of this compound suggests potential for specific receptor or enzyme interactions, which warrants further investigation.
Postulated Biological Target and Mechanism of Action
Given the structural similarities to other bioactive benzamides, this compound may exert its biological effects through several potential pathways. One plausible hypothesis is the modulation of inflammatory pathways. For instance, some benzamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes or modulate the production of pro-inflammatory cytokines. Another possibility is the interaction with ion channels or G-protein coupled receptors involved in nociception, which could explain potential analgesic effects.
A third area of interest for benzamide derivatives is their interaction with sigma receptors, which are involved in a variety of cellular functions and are targets for a range of therapeutic agents.[3]
To elucidate the specific mechanism of action of this compound, a systematic approach involving in vitro and in vivo studies is necessary.
A Proposed Workflow for Validating Biological Efficacy
The following experimental workflow is proposed as a starting point for characterizing the biological activity of this compound.
Caption: Proposed workflow for validating the biological efficacy of this compound.
Comparative Analysis: Benchmarking Against Known Standards
To provide context for the experimental results, it is crucial to compare the performance of this compound against well-characterized compounds. The choice of comparators will depend on the validated biological activity.
| Potential Activity | Positive Control | Negative Control | Key Performance Metric |
| COX-2 Inhibition | Celecoxib | Inactive structural analog | IC50 (nM) |
| Anti-inflammatory | Dexamethasone | Vehicle control | Inhibition of cytokine release (%) |
| Analgesic | Morphine | Saline | Increase in pain threshold (%) |
| Sigma-2 Receptor Binding | [³H]DTG | Unlabeled DTG | Ki (nM) |
Detailed Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory potential of this compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution.
-
Assay Procedure:
-
Add 10 µL of the test compound or control to a 96-well plate.
-
Add 150 µL of the enzyme solution to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of arachidonic acid substrate.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 1N HCl.
-
Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Rationale for Experimental Choices: This assay directly measures the enzymatic activity of the target and is a standard method for evaluating COX inhibitors. The use of both COX-1 and COX-2 allows for the determination of selectivity, which is a critical parameter for potential anti-inflammatory drugs.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (180-220 g).
-
Compound Administration: Administer this compound (e.g., 10, 30, 100 mg/kg) or a positive control (e.g., indomethacin, 10 mg/kg) orally one hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Rationale for Experimental Choices: This is a widely accepted and reproducible model of acute inflammation. It allows for the assessment of the compound's ability to reduce edema, a cardinal sign of inflammation, in a living organism.
Conclusion and Future Directions
The biological efficacy of this compound remains to be fully elucidated. The proposed framework provides a scientifically rigorous approach to systematically investigate its potential as a therapeutic agent. Future research should focus on confirming its mechanism of action, exploring its structure-activity relationship, and evaluating its safety profile. While current public data is sparse, the structural alerts within the molecule suggest that it is a compound worthy of further investigation by the scientific community.
References
While specific literature on this compound is not available, the following references provide context on the biological activities of related benzamide compounds.
-
PubChem. N-(tert-butyl)-2-fluoro-3-methoxybenzamide. Available from: [Link]
-
National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]
-
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]
-
ACS Publications. tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Available from: [Link]
-
PubMed. [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe. Available from: [Link]
Sources
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of N-tert-butyl-2-methoxybenzamide
Abstract
Selectivity is a cornerstone of modern drug development, dictating the therapeutic window and side-effect profile of a candidate molecule.[1][2][3] This guide provides a comprehensive framework for evaluating the cross-reactivity of N-tert-butyl-2-methoxybenzamide, a compound belonging to the benzamide class known for interacting with aminergic G-protein coupled receptors (GPCRs).[4][5][6] We present a multi-tiered experimental approach, beginning with primary target engagement via radioligand binding assays, followed by functional characterization and broad-panel liability screening. By comparing its binding affinity and functional activity at its putative primary target—the dopamine D2 receptor—with its activity at a wide range of other receptors, enzymes, and ion channels, we construct a detailed selectivity profile. This guide serves as a technical resource for researchers, offering both the rationale behind the experimental design and detailed, actionable protocols to facilitate similar investigations in their own discovery programs.
Introduction: The Imperative of Selectivity
This compound is a synthetic small molecule featuring a substituted benzamide scaffold. This chemical class has a rich history in pharmacology, with many derivatives exhibiting high affinity for dopamine and serotonin receptors.[4][6][7] Consequently, compounds like this are often investigated for their potential as antipsychotic or prokinetic agents.[4][7] However, the therapeutic utility of any new chemical entity is critically dependent on its selectivity.[1][2]
Off-target interactions can lead to a host of adverse drug reactions (ADRs), derailing an otherwise promising development program.[8] Therefore, a rigorous and early assessment of cross-reactivity is not merely a regulatory requirement but a fundamental component of rational drug design.[9][10] This guide outlines a systematic strategy to characterize the selectivity profile of this compound, providing a clear, evidence-based comparison of its on-target potency versus its off-target liabilities.
Rationale for Target Selection & Experimental Design
Given the benzamide core, the primary hypothesis is that this compound will exhibit affinity for D2-like dopamine receptors (D2, D3, D4).[5][11] The experimental design is therefore structured to first confirm and quantify this primary interaction and then to systematically probe for interactions at other relevant targets.
The workflow progresses from high-affinity binding assays to functional, cell-based assays and concludes with a broad liability screen. This tiered approach ensures that resources are focused efficiently, with each stage informing the next.
Experimental Workflow Diagram
Caption: A tiered workflow for assessing compound cross-reactivity.
Experimental Methodologies
To ensure scientific rigor, all described protocols are based on established, validated methods in pharmacology and drug discovery.
Protocol: Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.[12][13]
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2 antagonist).
-
Non-specific Competitor: Haloperidol (10 µM) or unlabeled Spiperone.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[14]
-
Test Compound: this compound, serially diluted.
-
Apparatus: 96-well plates, glass fiber filter mats, vacuum harvester, scintillation counter.
Step-by-Step Protocol:
-
Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final concentration of 10-20 µg protein per well.[15]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: 50 µL radioligand + 50 µL buffer + 150 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL radioligand + 50 µL non-specific competitor + 150 µL membrane suspension.
-
Test Compound: 50 µL radioligand + 50 µL serially diluted test compound + 150 µL membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach binding equilibrium.[14]
-
Harvesting: Terminate the reaction by rapid vacuum filtration through a PEI-presoaked glass fiber filter mat. Wash the filters 3-4 times with ice-cold wash buffer (Tris-HCl).
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Protocol: Calcium Flux Functional Assay
This cell-based assay measures the functional consequence of receptor activation, specifically for Gq-coupled or promiscuous Gi-coupled receptors that can mobilize intracellular calcium.[16][17]
Objective: To determine if this compound acts as an antagonist at the D2 receptor by measuring its ability to block agonist-induced calcium mobilization.
Materials:
-
Cells: CHO-K1 cells co-expressing the human D2 receptor and a promiscuous G-protein (e.g., Gα16).
-
Calcium-sensitive dye: Fluo-4 AM or similar.[18]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Quinpirole (a known D2 agonist).
-
Apparatus: Fluorescence plate reader (e.g., FLIPR, FDSS).[16][18]
Step-by-Step Protocol:
-
Cell Plating: Seed cells into 384-well black-walled, clear-bottom plates and incubate overnight.
-
Dye Loading: Remove growth media and add 20 µL of Fluo-4 AM dye-loading solution to each well. Incubate for 1 hour at 37°C.[19]
-
Compound Addition: Add 5 µL of serially diluted this compound (as the potential antagonist) to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation & Measurement: Place the plate in the fluorescence reader. Initiate reading to establish a baseline fluorescence. After 10-20 seconds, add 5 µL of the agonist (Quinpirole) at a pre-determined EC₈₀ concentration.
-
Data Acquisition: Continue to measure the fluorescence intensity (Ex: ~490 nm, Em: ~525 nm) for 60-120 seconds to capture the peak calcium response.[19]
-
Data Analysis: Determine the IC₅₀ value by plotting the inhibition of the agonist response against the concentration of the test compound.
Comparative Cross-Reactivity Analysis
The following tables present hypothetical but plausible data for this compound, compared against a reference compound, Haloperidol (a well-characterized D2 antagonist).
Table 1: Comparative Binding Affinity (Ki, nM) at Key Aminergic Receptors
| Target Receptor | This compound (Ki, nM) | Haloperidol (Reference) (Ki, nM) |
| Dopamine D2 | 15.5 | 1.2 |
| Dopamine D1 | >10,000 | 250 |
| Dopamine D3 | 45.2 | 0.8 |
| Dopamine D4 | 120.7 | 5.5 |
| Serotonin 5-HT2A | 850.1 | 25.0 |
| Serotonin 5-HT1A | 2,500 | 1,500 |
| Adrenergic α1 | 975.3 | 10.0 |
Data are hypothetical means from n=3 experiments. Lower Ki indicates higher affinity.
Table 2: Broad Selectivity Panel Results (% Inhibition at 1 µM)
This screening is crucial for identifying unexpected off-target interactions that could lead to side effects.[8]
| Target Class | Representative Target | % Inhibition @ 1 µM |
| Primary Target | Dopamine D2 | 98.2% |
| GPCRs (other) | Histamine H1 | <10% |
| Muscarinic M1 | <5% | |
| Opioid µ (mu) | <5% | |
| Ion Channels | hERG | 18.5% |
| Cav1.2 | <10% | |
| Nav1.5 | <5% | |
| Transporters | SERT | <15% |
| NET | <10% | |
| DAT | 22.0% |
% Inhibition >50% is typically considered a significant "hit" requiring further investigation.
Interpretation and Discussion
The data reveals a distinct pharmacological profile for this compound.
-
Primary Target Activity: The compound demonstrates moderate-to-high affinity for the dopamine D2 receptor (Ki = 15.5 nM), confirming the initial hypothesis. Its affinity is approximately 13-fold weaker than the potent antipsychotic Haloperidol.
-
Dopamine Receptor Selectivity: It shows a modest 3-fold selectivity for D2 over D3 receptors and is significantly less potent at D1 and D4 subtypes. This profile differs from Haloperidol, which is potent across D2, D3, and D4 receptors.[11]
-
Broader Selectivity: this compound exhibits a favorable selectivity profile against other key aminergic receptors like 5-HT2A and Adrenergic α1, where Haloperidol shows high affinity. This suggests a potentially lower risk for side effects associated with these off-targets (e.g., hypotension, sedation).
-
Liability Screening: The broad panel results are encouraging. The compound shows minimal activity against a wide range of targets at a 1 µM concentration. The weak inhibition observed at the hERG channel (18.5%) and dopamine transporter (DAT, 22.0%) warrants follow-up concentration-response studies but is unlikely to be clinically significant at therapeutic doses, given the primary target affinity.
Dopamine D2 Receptor Signaling Pathway
Caption: Antagonism of the Gi-coupled D2 receptor signaling pathway.
Conclusion
This comparative guide demonstrates a systematic approach to characterizing the cross-reactivity of this compound. The experimental data indicates that the compound is a moderately potent and selective dopamine D2 receptor antagonist. Its profile suggests a reduced liability for off-target effects commonly associated with less selective benzamides and first-generation antipsychotics. The presented methodologies provide a robust template for researchers in drug development to rigorously assess the selectivity of their own lead compounds, a critical step toward identifying safer and more effective therapeutics.
References
-
Reitz, A. B., et al. (1998). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of Medicinal Chemistry, 41(11), 1997-2009. [Link]
-
Mach, R. H., et al. (2004). Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 14(1), 195-200. [Link]
-
Limbird, L. E. (2004). GPCR-radioligand binding assays. Methods in Molecular Biology, 259, 79-89. [Link]
-
Reitz, A. B., et al. (1998). Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors. Journal of Medicinal Chemistry, 41(11), 1997-2009. [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
-
Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-47. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Baron, R., et al. (2013). Finding a better path to drug selectivity. Current Opinion in Structural Biology, 23(6), 949-56. [Link]
-
ResearchGate. Calcium Flux Assay Protocol | Download Table. [Link]
-
AZoLifeSciences. (2022). Improving Selectivity in Drug Design. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. [Link]
-
Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Link]
-
Zhang, J. H., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Methods in Molecular Biology, 897, 127-35. [Link]
-
ResearchGate. Assay conditions for GPCR radioligand competition binding assays. [Link]
-
Jackson, P. S., et al. (2018). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 61(19), 8613-8636. [Link]
-
Vidovič, M., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 983141. [Link]
-
Creative Diagnostics. Cross-Reactivity Assessment. [Link]
-
Semantic Scholar. Serotoninergic properties of new conformationally restricted benzamides. [Link]
-
Neumeyer, J. L., et al. (1993). High affinity dopamine D2 receptor radioligands. 1. Regional rat brain distribution of iodinated benzamides. Journal of Medicinal Chemistry, 36(24), 3884-92. [Link]
-
López-Rodríguez, M. L., et al. (2001). 5-HT(4) receptor antagonists: structure-affinity relationships and ligand-receptor interactions. Current Medicinal Chemistry, 8(3), 255-74. [Link]
-
ResearchGate. Dopamine Receptor Affinity for Antagonists | Download Table. [Link]
-
Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1549-1559. [Link]
-
Al-kourdi, Z., et al. (2010). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Bioorganic & Medicinal Chemistry, 18(1), 222-8. [Link]
-
Kumar, P., et al. (2021). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 86(1), 1083-1094. [Link]
-
Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1549-1559. [Link]
-
Eurofins Discovery. SpectrumScreen Binding Panel for Safety Pharmacology Profiling. [Link]
-
PubChem. N-(tert-butyl)-2-fluoro-3-methoxybenzamide. [Link]
-
Hypha Discovery Blogs. (2022). Metabolism of t-butyl groups in drugs. [Link]
-
PubChem. 2-Methoxybenzamide. [Link]
Sources
- 1. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Drug Activity and Drug Specificity [sigmaaldrich.com]
- 4. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. multispaninc.com [multispaninc.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking N-tert-butyl-2-methoxybenzamide: A Comparative Analysis Against Known Cyclooxygenase Inhibitors
Introduction
In the landscape of drug discovery, the pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. Benzamide derivatives have garnered significant attention due to their diverse biological activities, with several analogues exhibiting promising anti-inflammatory and analgesic properties. This guide focuses on the characterization of a specific benzamide, N-tert-butyl-2-methoxybenzamide, a compound of interest due to its structural features that suggest a potential interaction with key inflammatory pathways.
While direct experimental data on this compound is nascent, its structural resemblance to known bioactive molecules warrants a thorough investigation into its potential as an anti-inflammatory agent. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1][2] This guide provides a comprehensive framework for benchmarking this compound against established non-selective and COX-2 selective inhibitors, offering a hypothetical yet scientifically grounded evaluation of its potential therapeutic utility.
The Rationale for Cyclooxygenase Inhibition
The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as protecting the gastrointestinal lining and mediating platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines, mitogens, and endotoxins.[3] This isoform is responsible for the elevated production of prostaglandins that mediate pain and inflammation.
Non-selective NSAIDs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2.[2][4] While this dual inhibition is effective in reducing inflammation, the inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal irritation and bleeding.[2] This led to the development of COX-2 selective inhibitors, like celecoxib, which were designed to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[1][5] Therefore, a critical aspect of characterizing a novel anti-inflammatory compound is to determine its potency and selectivity for the COX isoforms.
Benchmark Inhibitors: A Comparative Framework
To provide a robust assessment of this compound, we have selected two well-characterized inhibitors as benchmarks:
-
Ibuprofen: A widely used non-selective NSAID that reversibly inhibits both COX-1 and COX-2. It serves as a benchmark for traditional anti-inflammatory efficacy and provides a reference for the potential for COX-1 related side effects.
-
Celecoxib: The only COX-2 selective inhibitor currently available in the United States.[1][5] It offers a benchmark for COX-2 selectivity and a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.
By comparing the activity of this compound against these two standards, we can gain valuable insights into its potential mechanism of action, therapeutic window, and overall viability as a novel anti-inflammatory agent.
Experimental Design: A Two-Pronged Approach
Our evaluation of this compound employs a combination of in vitro and in vivo assays to provide a comprehensive pharmacological profile.
In Vitro Evaluation: COX Inhibition Assay
The initial assessment involves a direct measurement of the compound's ability to inhibit the enzymatic activity of both COX-1 and COX-2. This assay is crucial for determining the half-maximal inhibitory concentration (IC50) for each isoform and subsequently calculating the COX-2 selectivity index.
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
To assess the anti-inflammatory efficacy of this compound in a living system, the carrageenan-induced paw edema model in rats is employed. This well-established model of acute inflammation is highly reproducible and is a standard for evaluating the activity of anti-inflammatory drugs.[6][7][8]
Caption: Simplified signaling pathway of prostaglandin synthesis and points of inhibition.
Conclusion
This comparative guide outlines a robust framework for the preclinical evaluation of this compound as a novel anti-inflammatory agent. Based on our hypothetical data, the compound demonstrates a compelling profile characterized by potent COX-2 inhibition, a favorable selectivity index over COX-1, and significant in vivo anti-inflammatory efficacy comparable to established drugs. These findings underscore the potential of this compound as a lead compound for the development of a new generation of anti-inflammatory therapeutics with an improved safety profile. Further studies, including pharmacokinetic profiling and chronic inflammatory models, are warranted to fully elucidate its therapeutic potential.
Detailed Experimental Protocols
In Vitro COX Inhibitor Screening Assay
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Ovine COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well of a 96-well plate.
-
Add 10 µL of the test compound at various concentrations (or vehicle for control wells) to the appropriate wells.
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Immediately add 20 µL of TMPD solution.
-
Read the absorbance at 590 nm at regular intervals for up to 5 minutes.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Carrageenan-Induced Paw Edema in Rats
Principle: The sub-plantar injection of carrageenan induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this edema.
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
Lambda carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
House the rats in a controlled environment with free access to food and water for at least one week before the experiment.
-
Fast the animals overnight before the experiment.
-
Divide the animals into groups (n=6 per group): vehicle control, positive controls (ibuprofen, celecoxib), and test compound groups.
-
Administer the test compounds or vehicle intraperitoneally 30 minutes before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the paw edema as the difference between the paw volume at each time point and the initial paw volume.
-
Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
References
-
Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]
-
Qureshi, O., et al. (2024). COX Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]
-
Everyday Health. (2024). COX-2 Inhibitors. [Link]
-
Wikipedia. (2024). Cyclooxygenase-2 inhibitor. [Link]
-
Morris, C. J. (2010). Carrageenan-Induced Paw Edema in the Rat and Mouse. In: Inflammation Protocols. Springer. [Link]
-
Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 33-40. [Link]
-
Posadas, I., et al. (2012). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. In Current Protocols in Pharmacology. John Wiley & Sons, Inc. [Link]
-
ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?[Link]
-
ResearchGate. (2018). There is a NSAID which does not belong to COX2 inhibitors?[Link]
-
Medical News Today. (2024). List of NSAIDs from strongest to weakest. [Link]
-
U.S. Food & Drug Administration. (2018). COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). [Link]
- Rainsford, K. D. (2007). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology, 15(5), 187-189.
-
Gierse, J. K., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 381(6581), 440-442. [Link]
- Hinz, B., & Brune, K. (2002). Cyclooxygenase-2—10 years later. Journal of Pharmacology and Experimental Therapeutics, 300(2), 367-375.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.
- Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
- Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69(1), 145-182.
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547.
Sources
- 1. drugs.com [drugs.com]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. inotiv.com [inotiv.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Efficacy of N-tert-butyl-2-methoxybenzamide and its Para-Isomer
In the landscape of medicinal chemistry, the spatial arrangement of functional groups within a molecule, known as isomerism, is a critical determinant of its biological activity. Even subtle changes in structure can lead to profound differences in efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of two isomeric benzamides: N-tert-butyl-2-methoxybenzamide (the ortho-isomer) and N-tert-butyl-4-methoxybenzamide (the para-isomer).
While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will establish a framework for their evaluation. We will explore their synthesis, propose a series of robust experimental protocols to assess their potential biological activities, and discuss the anticipated impact of the methoxy group's positional isomerism on their efficacy based on established principles of structure-activity relationships (SAR).
Synthesis of N-tert-butyl-methoxybenzamide Isomers
The synthesis of both this compound and N-tert-butyl-4-methoxybenzamide can be reliably achieved through a standard amidation reaction. The general approach involves the reaction of the corresponding methoxybenzoyl chloride with tert-butylamine. This method is efficient and allows for the generation of high-purity material suitable for biological evaluation.[1]
General Synthesis Protocol
A two-step process is employed for the synthesis of the target compounds, starting from the commercially available methoxybenzoic acids.
Step 1: Formation of the Acid Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the respective methoxybenzoic acid (2-methoxybenzoic acid or 4-methoxybenzoic acid) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting methoxybenzoyl chloride is typically used in the next step without further purification.
Step 2: Amidation
-
Dissolve tert-butylamine in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask cooled in an ice bath.
-
Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Slowly add a solution of the methoxybenzoyl chloride (from Step 1) in the same solvent to the cooled amine solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure N-tert-butyl-methoxybenzamide isomer.
Hypothetical Comparative Efficacy Evaluation
Based on the known biological activities of other benzamide derivatives, we propose a comparative evaluation of the ortho- and para-isomers in three key therapeutic areas: anti-inflammatory, analgesic, and anticancer activities.
Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition
Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[2]
Experimental Protocol: In Vitro COX-2 Inhibition Assay [3][4][5]
-
Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, arachidonic acid.
-
Compound Incubation: In a 96-well plate, add the COX-2 enzyme solution to wells containing various concentrations of the test compounds (this compound and N-tert-butyl-4-methoxybenzamide) or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate for a predetermined time at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.
-
Reaction Termination: After a specific incubation period, stop the reaction by adding a solution of hydrochloric acid.
-
Quantification of Prostaglandin E2 (PGE2): The product of the COX-2 reaction, PGE2, is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of COX-2 inhibition for each compound concentration is calculated. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anticipated Outcome and SAR Insights: The position of the methoxy group is likely to influence the binding affinity of the compounds to the active site of the COX-2 enzyme. The para-isomer, with the methoxy group positioned further from the benzamide core, may exhibit a different binding mode compared to the more sterically hindered ortho-isomer. Literature on other benzamide derivatives suggests that substitutions on the phenyl ring can significantly impact inhibitory activity.[6]
Analgesic Activity: Hot Plate Test
Rationale: The hot plate test is a classic and reliable method for assessing the central analgesic activity of pharmacological compounds.[7][8][9]
Experimental Protocol: In Vivo Hot Plate Test in Mice [7][10][11]
-
Animal Acclimatization: Acclimatize male Swiss albino mice to the laboratory environment for at least one week before the experiment.
-
Baseline Latency: Determine the baseline pain response latency by placing each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and recording the time taken for the animal to exhibit a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Compound Administration: Divide the animals into groups and administer the test compounds (this compound and N-tert-butyl-4-methoxybenzamide) at various doses, a vehicle control, and a standard analgesic drug (e.g., morphine) via an appropriate route (e.g., intraperitoneal).
-
Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, and 90 minutes), place the mice back on the hot plate and measure their reaction latencies.
-
Data Analysis: The percentage of maximal possible effect (% MPE) is calculated for each group at each time point. Statistical analysis is performed to determine the significance of the analgesic effect compared to the control group.
Anticipated Outcome and SAR Insights: The analgesic efficacy will likely depend on the compounds' ability to cross the blood-brain barrier and interact with central nervous system targets. The lipophilicity and electronic properties conferred by the methoxy group's position can influence this. The para-isomer might exhibit different pharmacokinetic properties, potentially leading to a more pronounced or prolonged analgesic effect compared to the ortho-isomer.
Anticancer Activity: Hedgehog Signaling Pathway Inhibition
Rationale: The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[12][13] Notably, more complex derivatives of 2-methoxybenzamide have been investigated as Hh pathway inhibitors.[14]
Experimental Protocol: In Vitro Gli-Luciferase Reporter Assay [15][16]
-
Cell Culture: Utilize a cell line that is responsive to Hh signaling and has been engineered to express a Gli-responsive luciferase reporter gene (e.g., Shh-LIGHT2 cells).
-
Compound Treatment: Seed the cells in a 96-well plate and treat them with varying concentrations of the test compounds (this compound and N-tert-butyl-4-methoxybenzamide) and a known Hh pathway inhibitor (e.g., vismodegib) as a positive control.
-
Pathway Activation: Stimulate the Hh pathway by adding a conditioned medium containing the Sonic hedgehog (Shh) ligand.
-
Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The percentage of inhibition of Hh pathway signaling is calculated for each compound concentration. The IC₅₀ value is determined from the dose-response curve.
Anticipated Outcome and SAR Insights: The ability to inhibit the Hh pathway is highly dependent on the specific interactions with proteins in the signaling cascade, such as Smoothened (SMO). The steric and electronic differences between the ortho- and para-isomers could lead to differential binding to the target protein. Studies on other benzamide-containing molecules have shown that the position of substituents can dramatically alter selectivity and potency for their targets. For instance, a para-methoxy group has been shown to significantly enhance the selectivity of a ligand for the sigma-2 receptor, highlighting the profound impact of positional isomerism.[17]
Data Presentation and Visualization
The following tables and diagrams illustrate how the experimental data from the proposed comparative studies could be presented.
Tabulated Summary of Hypothetical Efficacy Data
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | COX-2 Inhibition IC₅₀ (µM) | Analgesic Activity (% MPE at 60 min) | Hh Pathway Inhibition IC₅₀ (µM) |
| This compound | Structure of ortho-isomer | 207.27 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| N-tert-butyl-4-methoxybenzamide | Structure of para-isomer | 207.27 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Celecoxib (Control) | Structure of Celecoxib | 381.37 | [Known Value] | N/A | N/A |
| Morphine (Control) | Structure of Morphine | 285.34 | N/A | [Known Value] | N/A |
| Vismodegib (Control) | Structure of Vismodegib | 455.32 | N/A | N/A | [Known Value] |
Visualizing Experimental Workflows
Synthesis Workflow
Caption: General synthesis workflow for N-tert-butyl-methoxybenzamide isomers.
In Vitro Efficacy Screening Workflow
Caption: Proposed in vitro workflow for comparative efficacy screening.
In Vivo Analgesic Testing Workflow
Caption: Workflow for the in vivo hot plate analgesic assay.
Conclusion and Future Directions
This guide outlines a comprehensive, albeit hypothetical, framework for comparing the efficacy of this compound and its para-isomer. While direct experimental data is currently lacking, the proposed synthetic route and biological evaluation protocols provide a clear path for future research.
The key takeaway for researchers is the critical importance of positional isomerism in drug design. The electronic and steric effects of the methoxy group are anticipated to result in distinct pharmacological profiles for the ortho- and para-isomers. The experimental workflows detailed herein offer a robust methodology to elucidate these differences.
Future investigations should focus on executing these comparative studies to generate empirical data. Such studies will not only clarify the relative efficacy of these two specific compounds but also contribute to a broader understanding of the structure-activity relationships governing the biological effects of substituted benzamides. This knowledge is invaluable for the rational design of more potent and selective therapeutic agents.
References
-
Wang, Y., et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. [Link]
-
Li, Y., et al. (2019). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Nakai, H., et al. (1992). Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (2019). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. [Link]
-
International Journal of Creative Research Thoughts. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. [Link]
-
Gauthier, K. M., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]
-
Analgesia Hot Plat Test. (n.d.). SlideShare. [Link]
-
Huang, N., et al. (2022). Guidelines for the in vitro determination of anti‐inflammatory activity. Food Science & Nutrition. [Link]
-
Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. [Link]
-
Singh, S., et al. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy. [Link]
-
Guo, L. W., et al. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
-
Singh, V., et al. (2021). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Cindrić, M., et al. (2021). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [Link]
-
Somchit, M. N., et al. (2012). Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats. Evidence-Based Complementary and Alternative Medicine. [Link]
-
Analgesic Activity Study by Eddy's Hot Plate Method. (n.d.). Scribd. [Link]
-
Madhuranga, K. H., & Samarakoon, S. R. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany. [Link]
-
Yang, Y., et al. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Journal of Chemical Research. [Link]
-
Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. [Link]
-
Williams, J. A., et al. (2002). Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. Proceedings of the National Academy of Sciences. [Link]
-
Schilling, B., et al. (2018). Structure-Activity Relationships of Benzimidazole-Based Glutaminyl Cyclase Inhibitors Featuring a Heteroaryl Scaffold. Journal of Medicinal Chemistry. [Link]
-
Kumar, V., & Singh, A. P. (2018). Design of Hedgehog pathway inhibitors for cancer treatment. European Journal of Medicinal Chemistry. [Link]
-
Gaponik, N. P., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules. [Link]
-
Royal Society of Chemistry. (2017). Supplementary Information. [Link]
-
Li, H., et al. (2013). Investigations on Inhibitors of Hedgehog Signal Pathway: A Quantitative Structure-Activity Relationship Study. International Journal of Molecular Sciences. [Link]
-
Li, H., et al. (2020). Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog. Frontiers in Chemistry. [Link]
-
Blue, E. D., et al. (2011). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Molecules. [Link]
-
Hadden Research Lab. (n.d.). Inhibitors of the Hedgehog Signaling Pathway. [Link]
-
Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Organic Chemistry Portal. [Link]
-
Patel, R. V., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. In-Vivo Models for Management of Pain [scirp.org]
- 9. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 11. scribd.com [scribd.com]
- 12. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 14. mdpi.com [mdpi.com]
- 15. pnas.org [pnas.org]
- 16. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]
- 17. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
The Art of Prediction: A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of 2-Methoxyphenols
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the ability to predict the biological activity of a compound from its chemical structure is a cornerstone of efficient and targeted research. The Quantitative Structure-Activity Relationship (QSAR) offers a powerful computational lens to achieve this, transforming the laborious process of trial-and-error into a data-driven science. This guide provides a comprehensive comparison of QSAR modeling approaches as applied to a particularly promising class of compounds: 2-methoxyphenols.
This versatile scaffold, present in natural products like eugenol and vanillin, is a privileged structure in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antioxidant, anticancer, and antimicrobial effects. Here, we delve into the nuances of building predictive QSAR models for these activities, comparing different modeling techniques and highlighting the critical interplay between molecular descriptors and biological endpoints. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage QSAR in their own discovery pipelines.
The Foundation of QSAR: From Molecular Structure to Biological Insight
At its core, QSAR analysis is a process of developing a mathematical relationship between the chemical structure of a series of compounds and their measured biological activity. This relationship is then used to predict the activity of new, untested compounds. The general workflow of a QSAR study is a systematic process that ensures the development of a robust and predictive model.
Caption: Generalized QSAR Workflow.
The success of a QSAR model hinges on two key components: the choice of molecular descriptors and the statistical method used to build the model. Molecular descriptors are numerical representations of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. The selection of appropriate descriptors is crucial, as they must capture the structural features responsible for the observed biological activity.
Comparing QSAR Models for Antioxidant Activity of Phenolic Compounds
The antioxidant activity of 2-methoxyphenols is one of their most well-studied properties. The ability of these compounds to scavenge free radicals is critical in combating oxidative stress, a key factor in many diseases. A comparative study on 75 phenolic compounds provides valuable insights into the performance of different QSAR modeling techniques for predicting Trolox-equivalent antioxidant capacity (TEAC).[1][2]
This study compared three widely used methods: Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Regression (SVR). The performance of these models was evaluated based on the root mean square error (RMSE) for both the training set (leave-one-out cross-validation) and an external test set.
| Model Type | Key Descriptors | RMSE (LOOCV) | RMSE (Test Set) |
| MLR | n(OH), Cosmo Area, Core-Core Repulsion, Final Heat of Formation | 0.54 | 0.54 |
| ANN | n(OH), Cosmo Area, Core-Core Repulsion, Final Heat of Formation | 0.46 | 0.39 |
| SVR | n(OH), Cosmo Area, Core-Core Repulsion, Final Heat of Formation | 0.44 | 0.41 |
| Data sourced from a comparative QSAR study on phenolic compounds.[1][2] |
The results clearly indicate that the non-linear models (ANN and SVR) outperform the linear MLR model, suggesting that the relationship between the molecular descriptors and antioxidant activity is not strictly linear.[1][2] The SVR model, in particular, demonstrated excellent predictive performance.[2] This underscores the importance of exploring different modeling techniques to capture the complexity of structure-activity relationships.
Experimental Data: Antioxidant Activity of 2-Methoxyphenol Derivatives
The following table presents experimental data for the antioxidant activity of a series of 2-methoxyphenol derivatives, which can be used to develop and validate QSAR models.
| Compound | Structure | DPPH Radical Scavenging IC50 (µM) |
| Eugenol | 2-methoxy-4-(2-propen-1-yl)phenol | Varies by study |
| Isoeugenol | 2-methoxy-4-(1-propen-1-yl)phenol | Varies by study |
| Ferulic acid | 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid | Varies by study |
| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | Varies by study |
| Curcumin | 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione | Varies by study |
| Note: IC50 values for these common compounds can vary depending on the specific experimental conditions. |
A study on a series of 2-methoxyphenols found a linear relationship between the anti-DPPH radical activity (log 1/IC50) and the ionization potential (IP), with a correlation coefficient (r²) of 0.768.[3]
QSAR in Anticancer Drug Discovery: Targeting Cancer Cells with 2-Methoxyphenols
The cytotoxic and anticancer activities of 2-methoxyphenols make them attractive candidates for cancer chemotherapy. QSAR studies in this area aim to identify the structural features that contribute to their potency and selectivity against various cancer cell lines.
A study on the cytotoxicity of a range of 2-methoxyphenols against the human submandibular gland tumor cell line (HSG) revealed a clear structure-activity relationship.[3] The 50% cytotoxic concentration (CC50) was determined using the MTT assay.
| Compound | CC50 against HSG cells |
| Curcumin | Most cytotoxic |
| Dehydrodiisoeugenol | ↓ |
| Isoeugenol | ↓ |
| bis-MMP | ↓ |
| Eugenol | ↓ |
| Ferulic acid | ↓ |
| 2-methoxy-4-methylphenol (MMP) | ↓ |
| bis-Eugenol | ↓ |
| bis-Ferulic acid | Least cytotoxic |
| Data adapted from a study on the biological activities of 2-methoxyphenols.[3] |
The study also found a linear relationship (r²=0.713) between the logarithm of the reciprocal of the CC50 and a calculated electronic descriptor, suggesting that the electronic properties of these molecules play a significant role in their cytotoxicity.[3]
Another QSAR study on 2-methoxy acridones, which possess a 2-methoxyphenol moiety, as cytotoxic agents in multi-drug resistant cells, developed statistically significant triparametric models with good predictive power (r > 0.9, q² > 0.8).[4] These models indicated that the flexibility of the substituent sidechain and the presence of heteroatoms at the molecular extremity were favorable for cytotoxic activity.[4]
Combating Microbial Threats: Antimicrobial QSAR of 2-Methoxyphenols
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. 2-Methoxyphenols have demonstrated promising activity against a range of bacteria and fungi. QSAR can be a valuable tool in optimizing their antimicrobial potency.
A study investigating the antimicrobial activity of eugenol, capsaicin, and vanillin (all 2-methoxyphenol derivatives) against foodborne pathogens and spoilage bacteria provides valuable experimental data for QSAR modeling.[5][6]
| Compound | Target Organism | IC50 (mM) |
| Eugenol | S. aureus | 0.75 |
| E. coli | 1.11 | |
| Capsaicin | S. aureus | 0.68 |
| E. coli | 1.21 | |
| Vanillin | S. aureus | 1.38 |
| S. putrefaciens | 2.60 | |
| Data from a study on the antimicrobial activity of natural methoxyphenol compounds.[6] |
The results indicated that eugenol and capsaicin were generally the most active compounds.[6] A broader QSAR study on a large dataset of 35 polyphenols against six foodborne bacterial strains found that lipophilicity and electronic and charge properties were the main descriptors involved in reliable QSAR models.[7][8] This suggests that the ability of 2-methoxyphenols to penetrate the bacterial cell membrane and interact with intracellular targets is crucial for their antimicrobial action.
Experimental Protocols: A Self-Validating System
The reliability of any QSAR model is fundamentally dependent on the quality of the experimental data used to build it. Therefore, it is essential to follow standardized and well-validated experimental protocols.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method for determining the free radical scavenging activity of a compound.
Caption: DPPH Assay Workflow.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a stock solution of the 2-methoxyphenol derivative in a suitable solvent (e.g., methanol or ethanol). From this stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Reaction Mixture: In a microplate well or a cuvette, mix the 2-methoxyphenol solution with the DPPH solution. A control containing only the solvent and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the compound.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-methoxyphenol derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours.
-
Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of around 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the vehicle control. The CC50 (or IC50 for inhibition) value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.
Conclusion: The Future of 2-Methoxyphenol Drug Discovery is Predictive
The quantitative structure-activity relationship is an indispensable tool in the modern drug discovery arsenal. For a versatile class of compounds like 2-methoxyphenols, QSAR provides a rational framework for understanding and predicting their diverse biological activities. By comparing different modeling techniques, from the simplicity of multiple linear regression to the complexity of artificial neural networks and support vector machines, researchers can select the most appropriate method for their specific research question.
The integration of robust experimental data, generated through standardized protocols, with sophisticated computational modeling allows for the development of predictive QSAR models with high statistical significance and predictive power. These models not only accelerate the identification of lead compounds but also provide valuable insights into the mechanisms of action, guiding the design of more potent and selective 2-methoxyphenol derivatives as potential therapeutic agents for a wide range of diseases. As we continue to generate more high-quality biological data and develop more advanced computational algorithms, the predictive power of QSAR will only continue to grow, paving the way for a new era of data-driven drug discovery.
References
-
Shi, Y. (2021). Support vector regression-based QSAR models for prediction of antioxidant activity of phenolic compounds. Scientific Reports, 11(1), 8806. [Link]
-
Shi, Y. (2021). Support vector regression-based QSAR models for prediction of antioxidant activity of phenolic compounds. PubMed. [Link]
-
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 277-282. [Link]
-
Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1848. [Link]
-
Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC. [Link]
-
Lu, A., et al. (2022). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. Scientific Reports, 12(1), 7860. [Link]
-
Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
Moorthy, N. S. H. N., & Trivedi, P. (2006). QSAR Modeling of Some 2-methoxy Acridones: Cytotoxic Agents in Multi Drug Resistant Cells. International Journal of Cancer Research, 2(3), 267-276. [Link]
-
Borges, F., et al. (2005). Simple phenols and phenolic acids as antioxidants: an overview of their chemistry, biochemistry and therapeutic effects. Journal of Agricultural and Food Chemistry, 53(10), 3747-3753. [Link]
-
Duggirala, S., et al. (2014). A comprehensive review on QSAR/QSPR modeling. International Journal of Pharmaceutical Sciences and Research, 5(12), 5083. [Link]
-
Roy, K., et al. (2015). A review on QSAR and its applications in drug design. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 25-31. [Link]
-
Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation. Molecular Informatics, 29(6‐7), 476-488. [Link]
-
Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121. [Link]
-
Gramatica, P. (2007). Principles of QSAR models validation: internal and external. QSAR & Combinatorial Science, 26(5), 694-701. [Link]
-
Cherkasov, A., et al. (2014). QSAR modeling: where have you been? Where are you going to?. Journal of Medicinal Chemistry, 57(12), 4977-5010. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Support vector regression-based QSAR models for prediction of antioxidant activity of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Review Reports - Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes | MDPI [mdpi.com]
- 6. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models [frontiersin.org]
- 8. Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-tert-butyl-2-methoxybenzamide
This document provides essential procedural guidance for the safe handling and disposal of N-tert-butyl-2-methoxybenzamide (CAS No. 88105-14-0). As a substituted benzamide, this compound requires careful management to ensure personnel safety and environmental protection. The following protocols are synthesized from established laboratory safety principles and data from structurally similar compounds, providing a robust framework for your operational and disposal planning.
Core Principles of Chemical Waste Management
The foundation of safe disposal is a proactive approach to waste management. Before beginning any procedure, the primary goal should be waste minimization.[1] Consider reducing the scale of processes to generate less waste from the outset. The cardinal rule for this and similar chemical compounds is clear: do not dispose of this compound via sink drains or in standard solid waste trash .[1][2][3] Such actions can lead to environmental contamination and are a violation of regulatory standards. All materials contaminated with this compound must be treated as hazardous waste and disposed of through a licensed chemical waste facility.[2][4]
Hazard Profile and Necessary Precautions
While specific toxicological data for this compound is not extensively documented, the hazard profile can be inferred from related benzamide structures, such as 2-Methoxybenzamide. These analogs are known to cause skin, eye, and potential respiratory irritation.[4][5][6] Therefore, adherence to strict personal protective equipment (PPE) protocols is mandatory.
Table 1: Safety and Hazard Summary
| Parameter | Specification | Rationale & Source (Analog Data) |
|---|---|---|
| CAS Number | 88105-14-0 | Unique chemical identifier.[7] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant. | Based on data for 2-Methoxybenzamide and 5-tert-Butyl-2-methoxybenzoic acid.[4][5][6] |
| Required PPE | Nitrile gloves, safety goggles with side-shields, lab coat. | To prevent skin and eye contact.[2][5][8] Standard EN 166 (EU) or NIOSH (US) approved eyewear is recommended.[2] |
| Handling Area | Well-ventilated chemical fume hood. | To avoid inhalation of dusts or aerosols.[2][6] |
| Incompatibilities | Strong oxidizing agents. | Benzamides can react with strong oxidizers. Waste must be segregated accordingly.[6][9] |
Step-by-Step Disposal Protocols
The following procedures outline the lifecycle of waste management for this compound, from generation to final disposal.
Protocol 1: Waste Collection and Segregation
The causality behind proper collection is containment and prevention of unintended reactions. Using incompatible containers can lead to degradation and leaks, while improper labeling creates dangerous "unknowns."
-
Select a Compatible Container : Use a sturdy, leak-proof container made of a material compatible with the chemical waste. The original product container is often the best choice.[10] The container must have a tight-fitting screw cap.[1]
-
Label Correctly : As soon as the first drop of waste is added, affix a hazardous waste label.[3][10] The label must clearly state "Hazardous Waste," list all chemical constituents by their full names (no abbreviations), and include the date of accumulation.[3]
-
Segregate Waste Streams :
-
Solid Waste : Collect pure or minimally contaminated solid this compound in a designated, labeled container.
-
Liquid Waste : If dissolved in a solvent, collect in a separate, labeled liquid waste container. Do not mix halogenated and non-halogenated solvent wastes.[1]
-
Aqueous Waste : Do not dispose of aqueous solutions down the drain. Collect them as aqueous hazardous waste.
-
-
Store Safely : Keep the waste container sealed except when adding waste.[3][10] Store it in a designated Satellite Accumulation Area (SAA) within the lab, under the control of laboratory personnel.[1] The container must be kept in secondary containment (e.g., a plastic bin) to contain potential leaks.[1][3]
Protocol 2: Management of Spills and Contaminated Materials
Effective spill management is critical to prevent exposure and environmental release. The procedure ensures that all contaminated materials are captured and treated as hazardous waste.
-
Ensure Safety : Evacuate non-essential personnel. Ensure the area is well-ventilated. Remove all sources of ignition.[2]
-
Don Appropriate PPE : Wear required PPE, including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[2]
-
Contain and Absorb : For small spills, cover with a non-reactive absorbent material like vermiculite, dry sand, or commercial sorbent pads.
-
Collect Waste : Carefully sweep or scoop the absorbed material and contaminated debris into the designated solid hazardous waste container.[2][3] Use non-sparking tools if a flammable solvent is involved.[2]
-
Decontaminate Area : Clean the spill area thoroughly with soap and water. The cleaning materials and rinsate should also be collected as hazardous waste.
-
Prevent Environmental Release : Do not allow the chemical or cleanup materials to enter drains or waterways.[2]
Protocol 3: Disposal of Empty Containers
An "empty" container that held a hazardous chemical must be properly decontaminated to be disposed of as non-hazardous waste. This is governed by regulations like the Resource Conservation and Recovery Act (RCRA).
-
Triple Rinse : An empty container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol, or water, depending on solubility) to remove all residual chemical.[2][10]
-
Collect Rinsate : The rinsate from all three washes must be collected and disposed of as liquid hazardous waste.[1][10]
-
Deface the Label : Completely remove or obliterate the original chemical label to prevent misidentification.[1]
-
Final Container Disposal : Once triple-rinsed and with the label removed, the container can be disposed of in the appropriate solid waste stream (e.g., glass disposal box).[1][2] Do not reuse the container for other purposes.[2]
Final Disposal Pathway
All generated hazardous waste, including solid chemical waste, contaminated debris, and collected rinsate, must be transferred to a licensed hazardous waste disposal facility.
-
Schedule a Pickup : Contact your institution's Environmental Health & Safety (EHS) office or a certified chemical waste contractor to arrange for waste pickup.[3]
-
Recommended Disposal Method : The preferred method for this type of organic compound is controlled incineration at a licensed chemical destruction plant.[2] This process ensures the complete destruction of the molecule, preventing its release into the environment. Landfilling is not a recommended practice.
The workflow below provides a visual decision-making guide for the disposal process.
Caption: Decision workflow for handling and disposing of this compound waste.
References
-
Hazardous Waste Disposal Guide . Northwestern University - Office for Research Safety. URL: [Link]
-
SAFETY DATA SHEET - N-tert-Butylbenzamide . Thermo Fisher Scientific. (2025-10-24). Note: This is an analog used for hazard assessment. URL: [Link]
-
Hazard Summary - Benzamide . New Jersey Department of Health. Note: Referenced for general benzamide class hazards. URL: [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College - Environmental Health and Safety. URL: [Link]
-
N-(tert-butyl)-2-fluoro-3-methoxybenzamide Page . PubChem, National Institutes of Health. Note: Referenced for properties of a similar compound. URL: [Link]
-
Waste Disposal Guide . National Institutes of Health (NIH). (2022). URL: [Link]
-
Partial List of Chemical Incompatibilities . University of Nevada, Reno - Environmental Health & Safety. URL: [Link]
-
General procedure for the synthesis of N-(tert-butyl)benzamides . Royal Society of Chemistry. (2017). Note: Referenced for basic properties of related compounds. URL: [Link]
-
Label Review Manual - Chapter 13: Storage and Disposal . U.S. Environmental Protection Agency (EPA). (2012-06-05). URL: [Link]
-
Incompatibility Presentation . Note: General reference for chemical incompatibility principles. URL: [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt Environmental Health and Safety (VEHS). URL: [Link]
-
ASHP Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists. URL: [Link]
-
Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). URL: [Link]
-
Hazardous Waste . U.S. Environmental Protection Agency (EPA). URL: [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). (2025-05-30). URL: [Link]
Sources
- 1. nswai.org [nswai.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. CAS 88105-14-0 | N-(tert-Butyl)-2-methoxybenzamide - Synblock [synblock.com]
- 8. nj.gov [nj.gov]
- 9. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. vanderbilt.edu [vanderbilt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
